L-Lactic acid-13C3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
87684-87-5 |
|---|---|
Formule moléculaire |
C3H6O3 |
Poids moléculaire |
93.056 g/mol |
Nom IUPAC |
(2S)-2-hydroxy(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/t2-/m0/s1/i1+1,2+1,3+1 |
Clé InChI |
JVTAAEKCZFNVCJ-GCCOVPGMSA-N |
SMILES isomérique |
[13CH3][13C@@H]([13C](=O)O)O |
SMILES canonique |
CC(C(=O)O)O |
Origine du produit |
United States |
Foundational & Exploratory
L-Lactic Acid-13C3 in Metabolic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of metabolic research, stable isotope tracers are indispensable tools for elucidating the dynamics of metabolic pathways. Among these, L-Lactic acid-13C3 has emerged as a powerful probe for investigating central carbon metabolism. This fully labeled isotopologue of L-lactic acid, where all three carbon atoms are replaced with the heavy isotope ¹³C, allows for the precise tracking of lactate's metabolic fate within cellular systems. This technical guide provides an in-depth overview of the applications of this compound in metabolic research, with a focus on metabolic flux analysis, its role in cancer metabolism, and its utility in drug development.
Core Applications of this compound
This compound serves two primary roles in metabolic research:
-
Metabolic Tracer: As a metabolic tracer, this compound is introduced into a biological system to track the flow of its carbon backbone through various metabolic pathways. This is particularly valuable for metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions.[1][2]
-
Internal Standard: In quantitative metabolomics, this compound can be used as an internal standard for the accurate measurement of unlabeled L-lactic acid concentrations in biological samples by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
This compound in Metabolic Flux Analysis (MFA)
Metabolic flux analysis is a cornerstone of systems biology, providing a detailed snapshot of cellular metabolism. The use of ¹³C-labeled substrates is central to MFA, enabling the determination of intracellular metabolic fluxes that are not directly measurable.
The Rationale for Using this compound in MFA
Traditionally, ¹³C-glucose has been the tracer of choice for probing glycolysis and the pentose (B10789219) phosphate (B84403) pathway. However, in many physiological and pathological states, lactate (B86563) is a significant metabolic substrate.[3] This is particularly true in the tumor microenvironment, where the "Warburg effect" leads to high rates of glycolysis and lactate production, and in tissues like the brain and heart, which can utilize lactate as an energy source.[4][5]
Using this compound as a tracer offers several advantages:
-
Directly Probing Lactate Metabolism: It allows for the direct investigation of lactate uptake, its conversion to pyruvate (B1213749), and its subsequent entry into the tricarboxylic acid (TCA) cycle.
-
Complementary to Glucose Tracing: It provides a complementary perspective to ¹³C-glucose tracing, helping to dissect the relative contributions of glucose and lactate to central carbon metabolism.
-
Overcoming Limitations of Glucose Tracers: In cells with high glycolytic rates, the large intracellular pool of unlabeled lactate can dilute the isotopic enrichment from ¹³C-glucose, making it difficult to accurately measure the flux from pyruvate to the TCA cycle. This compound can circumvent this issue.
Experimental Workflow for ¹³C-Lactate MFA
A typical MFA experiment using this compound involves several key steps, as illustrated in the diagram below.
Key Experimental Protocols
1. Isotopic Labeling:
-
Cell Culture: Cells are cultured in a medium where unlabeled lactate is replaced with this compound at a defined concentration. The duration of labeling is critical to ensure isotopic steady-state is reached, where the isotopic enrichment of intracellular metabolites becomes constant. This typically requires incubation for a period equivalent to several cell doubling times.
-
In Vivo Studies: For animal studies, this compound can be administered via intravenous infusion or bolus injection. The timing of tissue collection is crucial to capture the desired metabolic state.
2. Metabolite Extraction:
-
Rapid quenching of metabolism is essential to prevent changes in metabolite levels after sample collection. This is typically achieved by flash-freezing cells or tissues in liquid nitrogen.
-
Metabolites are then extracted using a cold solvent mixture, commonly 80% methanol.
3. GC-MS Analysis:
-
Derivatization: Polar metabolites like lactate are chemically derivatized to increase their volatility for GC-MS analysis. A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used to separate and detect the derivatized metabolites.
-
Data Acquisition: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the different isotopologues of lactate and downstream metabolites. For lactate derivatized with MTBSTFA, the ion fragments monitored would include m/z 261 (M+0), m/z 262 (M+1), m/z 263 (M+2), and m/z 264 (M+3).
Data Presentation: Quantitative Analysis of Lactate Metabolism
The primary data obtained from a ¹³C-lactate tracing experiment is the mass isotopologue distribution (MID) of key metabolites. This data can be used to calculate metabolic fluxes. The following tables provide examples of quantitative data from hypothetical studies.
Table 1: Mass Isotopologue Distribution of TCA Cycle Intermediates in Cancer Cells Cultured with this compound
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Pyruvate | 10.2 | 5.1 | 84.7 | - | - | - | - |
| Citrate (B86180) | 25.8 | 12.3 | 45.6 | 10.1 | 6.2 | - | - |
| α-Ketoglutarate | 30.1 | 15.4 | 40.2 | 9.8 | 4.5 | - | - |
| Succinate | 35.6 | 18.2 | 35.1 | 7.9 | 3.2 | - | - |
| Malate | 28.9 | 14.7 | 42.3 | 9.5 | 4.6 | - | - |
M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms.
Table 2: Relative Metabolic Fluxes in Control vs. Drug-Treated Cancer Cells
| Metabolic Flux | Control (Relative Flux) | Drug-Treated (Relative Flux) |
| Lactate Uptake | 100 | 100 |
| Pyruvate -> Acetyl-CoA | 85.3 | 65.2 |
| Pyruvate -> Oxaloacetate | 14.7 | 34.8 |
| TCA Cycle Flux | 92.1 | 78.5 |
Fluxes are normalized to the lactate uptake rate.
This compound in Cancer Metabolism Research
The altered metabolism of cancer cells, characterized by high rates of glycolysis and lactate production, presents a promising target for therapeutic intervention. This compound is a valuable tool for dissecting the complexities of lactate metabolism in the tumor microenvironment.
The Lactate Shuttle in Cancer
The traditional view of lactate as a metabolic waste product has been challenged by the concept of the "lactate shuttle," where lactate produced by glycolytic cancer cells can be taken up and utilized as a fuel source by other cancer cells or stromal cells within the tumor.[4] this compound tracing studies can provide direct evidence for this phenomenon by demonstrating the incorporation of ¹³C from lactate into the TCA cycle of neighboring cells.
This compound in Drug Development
Understanding the metabolic effects of a drug is crucial for its development. This compound can be employed to assess the mechanism of action and efficacy of drugs that target metabolic pathways.
Assessing Target Engagement and Mechanism of Action
For a drug designed to inhibit a specific enzyme in central carbon metabolism, this compound tracing can be used to confirm target engagement and elucidate the downstream metabolic consequences. For example, if a drug targets pyruvate dehydrogenase (PDH), the enzyme that converts pyruvate to acetyl-CoA, a ¹³C-lactate tracing study would be expected to show a decrease in ¹³C-labeled citrate and other TCA cycle intermediates, and a potential increase in the labeling of metabolites derived from alternative pyruvate fates.
Evaluating Drug Efficacy in Preclinical Models
In preclinical cancer models, this compound can be used to monitor the metabolic response to therapy. A successful therapeutic that targets cancer metabolism would be expected to alter the pattern of lactate utilization. For instance, a drug that inhibits lactate uptake via monocarboxylate transporters (MCTs) would lead to a decrease in the incorporation of ¹³C from labeled lactate into the intracellular metabolite pools of cancer cells.
Logical Framework for Using this compound in a Drug Development Context
References
- 1. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. radiology.ucsf.edu [radiology.ucsf.edu]
- 5. In Vivo Detection of Distal Tumor Glycolytic Flux Stimulated by Hepatic Ablation in a Breast Cancer Model Using Hyperpolarized 13C MRI - PMC [pmc.ncbi.nlm.nih.gov]
L-Lactic Acid-13C3 Metabolic Flux Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the principles and methodologies underlying metabolic flux analysis (MFA) using L-Lactic acid-13C3 as a tracer. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to investigate cellular metabolism.
Core Principles of 13C Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing a substrate labeled with a stable isotope, such as Carbon-13 (¹³C), researchers can trace the path of the labeled atoms through various metabolic pathways. The distribution of these isotopes in downstream metabolites provides a detailed map of metabolic activity.
L-Lactic acid fully labeled with ¹³C on all three carbon atoms (L-Lactic acid-¹³C₃) serves as an excellent tracer for probing central carbon metabolism, particularly the tricarboxylic acid (TCA) cycle. Cells readily take up and metabolize lactate (B86563), converting it to pyruvate, which can then enter the TCA cycle. By analyzing the mass isotopomer distribution (MID) of TCA cycle intermediates and related amino acids using techniques like gas chromatography-mass spectrometry (GC-MS), the relative contributions of different metabolic pathways can be determined.[1][2]
The fundamental workflow of a ¹³C-MFA experiment involves several key stages: experimental design, isotopic labeling, metabolite extraction, analytical measurement, and computational flux estimation.[1] A crucial assumption in many MFA studies is that the metabolic system is at a steady state, meaning that the concentrations of intracellular metabolites and the metabolic fluxes are constant over time.
Experimental Protocols
A successful L-Lactic acid-¹³C₃ metabolic flux analysis experiment hinges on meticulous execution of each step, from cell culture to data acquisition. The following protocols are synthesized from established methodologies for ¹³C tracer studies in mammalian cells.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate mammalian cells (e.g., cancer cell lines) in standard culture dishes or multi-well plates and grow them in their recommended complete growth medium until they reach the desired confluency (typically 70-80%). A minimum of three biological replicates should be prepared for each experimental condition.
-
Media Preparation: Prepare a labeling medium by supplementing basal medium (e.g., DMEM without glucose and lactate) with dialyzed fetal bovine serum (to minimize unlabeled lactate and other carbon sources), necessary amino acids, and the ¹³C-labeled tracer. For an L-Lactic acid-¹³C₃ experiment, this would typically involve adding a known concentration of L-Lactic acid-¹³C₃ (e.g., 10 mM).
-
Isotopic Labeling: Aspirate the standard growth medium from the cells and wash them once with pre-warmed phosphate-buffered saline (PBS). Subsequently, replace the PBS with the pre-warmed labeling medium.
-
Incubation: Return the cells to the incubator and culture for a duration sufficient to achieve isotopic steady state. This time can vary depending on the cell type and the metabolic pathways of interest, but for central carbon metabolism, it is often in the range of 6 to 24 hours. It is advisable to perform a time-course experiment to determine the optimal labeling duration for the specific experimental system.
Metabolite Quenching and Extraction
Rapidly halting all enzymatic activity is critical to preserve the in vivo metabolic state of the cells.
-
Quenching:
-
For adherent cells, aspirate the labeling medium and immediately add a pre-chilled quenching solution, such as 80% methanol (B129727) (-80°C), directly to the culture dish.
-
For suspension cells, rapidly transfer the cell suspension to a tube containing the pre-chilled quenching solution.
-
-
Cell Lysis and Extraction:
-
Scrape the quenched adherent cells in the methanol solution and transfer the cell slurry to a microcentrifuge tube.
-
For both adherent and suspension cells, vortex the cell slurry vigorously.
-
Add a volume of ice-cold water and vortex again.
-
Perform a phase separation by adding ice-cold chloroform (B151607) and vortexing thoroughly.
-
Centrifuge the mixture at high speed (e.g., 15,000 x g) for 15 minutes at 4°C. This will separate the sample into a polar (aqueous) phase containing central metabolites, a non-polar (organic) phase, and a protein/lipid pellet.
-
-
Sample Collection: Carefully collect the upper aqueous phase containing the polar metabolites and transfer it to a new tube. This fraction will be used for GC-MS analysis.
Sample Preparation for GC-MS Analysis
-
Drying: Dry the collected aqueous phase completely using a vacuum concentrator (e.g., a SpeedVac).
-
Derivatization: To make the polar metabolites volatile for GC-MS analysis, they must be derivatized. A common method is to react the dried metabolites with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS) at an elevated temperature (e.g., 70-95°C) for about an hour.[3] This process creates tert-butyldimethylsilyl (TBDMS) esters of the metabolites.
-
Analysis: After derivatization, the samples are ready for injection into the GC-MS system.
GC-MS Analysis
The derivatized metabolites are separated by gas chromatography based on their boiling points and retention times and then ionized and detected by mass spectrometry. The mass spectrometer will detect the mass-to-charge ratio (m/z) of the metabolite fragments, allowing for the determination of the mass isotopomer distribution for each metabolite of interest. This data reveals the extent to which ¹³C from the L-Lactic acid-¹³C₃ tracer has been incorporated.[4]
Data Presentation: Mass Isotopomer Distributions
The raw output from the GC-MS analysis is a series of mass isotopomer distributions (MIDs) for the measured metabolites. These MIDs represent the fractional abundance of each isotopologue (a molecule with a specific number of ¹³C atoms). For a metabolite with 'n' carbon atoms, the possible isotopologues are M+0 (no ¹³C), M+1 (one ¹³C), M+2 (two ¹³C), ..., M+n (all 'n' carbons are ¹³C).
The table below presents an illustrative example of MIDs for key TCA cycle intermediates in a hypothetical experiment where cells were labeled with L-Lactic acid-¹³C₃.
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |
| Pyruvate | 0.10 | 0.05 | 0.05 | 0.80 | - | - | - |
| Citrate | 0.20 | 0.10 | 0.40 | 0.15 | 0.10 | 0.05 | 0.00 |
| α-Ketoglutarate | 0.25 | 0.15 | 0.35 | 0.10 | 0.10 | 0.05 | - |
| Succinate | 0.30 | 0.20 | 0.30 | 0.10 | 0.10 | - | - |
| Malate | 0.35 | 0.25 | 0.25 | 0.10 | 0.05 | - | - |
| Aspartate | 0.35 | 0.25 | 0.25 | 0.10 | 0.05 | - | - |
Note: This data is for illustrative purposes and the actual distributions will vary depending on the cell type, experimental conditions, and metabolic state.
Visualization of Metabolic Pathways and Workflows
Visualizing the flow of labeled carbons and the experimental process is crucial for understanding and communicating the results of an MFA study. The following diagrams were generated using the Graphviz DOT language to illustrate key concepts.
L-Lactic Acid-¹³C₃ Tracing into the TCA Cycle
References
Understanding L-Lactic Acid-13C3 Stable Isotope Labeling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, applications, and methodologies surrounding the use of L-Lactic acid-13C3 for stable isotope labeling in metabolic research. The content is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this powerful technique.
Core Principles of this compound Stable Isotope Labeling
Stable isotope labeling is a powerful technique for tracing metabolic pathways and quantifying the flow of metabolites within a biological system.[1] By introducing molecules enriched with stable isotopes, such as Carbon-13 (¹³C), researchers can track their journey through various biochemical reactions.[1] this compound is the isotopically labeled analog of L-Lactic acid, where the three carbon atoms are replaced with the ¹³C isotope. This non-radioactive tracer allows for the safe and effective investigation of lactate (B86563) metabolism in vitro and in vivo.
The fundamental principle lies in the ability of analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to differentiate between the naturally abundant ¹²C and the heavier ¹³C isotope. When this compound is introduced into a biological system, it is taken up by cells and metabolized. The ¹³C atoms are incorporated into downstream metabolites, altering their mass. By measuring the mass shifts and the distribution of these heavy isotopes in various metabolites, researchers can elucidate metabolic pathways and quantify the rate of metabolic reactions, a technique known as ¹³C-Metabolic Flux Analysis (¹³C-MFA).[2]
Applications in Research and Drug Development
The use of this compound as a metabolic tracer has significant applications across various stages of research and drug development, particularly in understanding diseases characterized by altered metabolism, such as cancer.
Elucidating Cancer Metabolism
Cancer cells often exhibit a reprogrammed metabolism, characterized by increased glucose uptake and lactate production even in the presence of oxygen, a phenomenon known as the "Warburg effect." L-Lactic acid, far from being just a waste product, is now understood to be a key player in the tumor microenvironment, contributing to immunosuppression and promoting cancer progression.[3] this compound tracing enables researchers to:
-
Quantify lactate uptake and utilization: Determine the extent to which cancer cells consume lactate from their environment.
-
Trace the fate of lactate carbons: Follow the ¹³C label as it is incorporated into other metabolites, such as those in the Tricarboxylic Acid (TCA) cycle, to understand how cancer cells use lactate as a fuel source.
-
Investigate the effects of therapeutic agents: Assess how drugs that target metabolic pathways alter lactate metabolism and, consequently, cancer cell viability. For example, studies have shown that therapies can be evaluated by observing changes in lactate metabolism.[4][5]
Drug Discovery and Development
In the context of drug development, this compound serves as a valuable tool for:
-
Target validation: Confirming that a drug candidate effectively modulates a specific metabolic pathway involving lactate.
-
Mechanism of action studies: Elucidating how a drug exerts its therapeutic effect by observing its impact on metabolic fluxes.
-
Pharmacodynamic biomarker development: Using changes in lactate metabolism as a measurable indicator of drug activity in preclinical and clinical studies.
Quantitative Data from this compound Tracing Studies
The following tables summarize quantitative data from studies that have utilized ¹³C-labeled lactate to investigate metabolic fluxes in different cancer cell lines. This data provides insights into the heterogeneity of cancer metabolism and the differential utilization of lactate as a fuel source.
Table 1: Contribution of Different Metabolic Pathways to Lactate Production in Various Cell Lines
| Cell Line | Glycolysis (%) | Pentose Phosphate Pathway (%) | Krebs Cycle (%) | Other Sources (%) |
| 4T1 | 82-90% | 6.0-11% | 0.67-1.8% | 1.5-7.9% |
| A549 | 82-90% | 6.0-11% | 0.67-1.8% | 1.5-7.9% |
| HCT116 | 82-90% | 6.0-11% | 0.67-1.8% | 1.5-7.9% |
Source: Adapted from a study on lactate generation from various metabolic pathways.[6]
Table 2: Typical Nutrient Uptake and Secretion Rates for Proliferating Cancer Cells
| Metabolite | Rate (nmol/10⁶ cells/h) |
| Glucose Uptake | 100–400 |
| Lactate Secretion | 200–700 |
| Glutamine Uptake | 30–100 |
Source: A guide to ¹³C metabolic flux analysis for the cancer biologist.[7]
Experimental Protocols and Workflows
A successful stable isotope labeling experiment requires careful planning and execution. The following sections provide a detailed workflow and protocols for in vitro studies using this compound.
Experimental Workflow
The general workflow for a stable isotope tracing experiment is a multi-step process that begins with careful experimental design and culminates in data analysis and biological interpretation.
Detailed Protocol for In Vitro Labeling with this compound
This protocol outlines the key steps for labeling mammalian cells with this compound to trace its entry into central carbon metabolism.
Materials:
-
Mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Custom labeling medium (lacking unlabeled lactate)
-
This compound
-
Cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Ice-cold saline
-
-80°C Methanol (B129727)
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding and Adaptation:
-
Seed cells in culture plates at a density that ensures they are in the exponential growth phase at the time of labeling.
-
Allow cells to adhere and grow in standard culture medium for at least 24 hours.
-
To adapt the cells to the experimental medium, replace the standard medium with the custom labeling medium containing unlabeled lactate at the desired concentration and incubate for a period equivalent to at least one cell doubling time.
-
-
Isotopic Labeling:
-
Prepare the labeling medium by supplementing the custom base medium with this compound to the desired final concentration (e.g., 10 mM).
-
Aspirate the adaptation medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed this compound labeling medium to the cells.
-
Incubate the cells for the desired labeling period. The duration will depend on the specific metabolic pathway being investigated and can range from minutes for rapid turnover pathways to several hours to achieve isotopic steady state. For labeling the TCA cycle with a glucose tracer, 2-4 hours is often required, and similar timeframes can be considered for lactate tracing.
-
-
Metabolic Quenching and Metabolite Extraction:
-
To halt all enzymatic activity, rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold saline to remove any remaining extracellular tracer.
-
Aspirate the saline and add a sufficient volume of -80°C methanol to cover the cell monolayer. This step instantly quenches metabolism.
-
Incubate the plates at -80°C for at least 15 minutes.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at a high speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant, which contains the intracellular metabolites, for subsequent analysis.
-
-
Sample Preparation for Mass Spectrometry:
-
Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator.
-
The dried extract can then be reconstituted in a suitable solvent for either Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
Visualization of Metabolic Pathways
The following diagram illustrates the flow of the ¹³C label from this compound into the Tricarboxylic Acid (TCA) cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cancer.northwestern.edu [cancer.northwestern.edu]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to L-Lactic Acid-13C3 Tracer Studies in Cellular Metabolism
Introduction: The Renaissance of Lactate (B86563) in Cellular Bioenergetics
For decades, L-lactic acid was primarily regarded as a metabolic waste product of glycolysis, particularly under anaerobic conditions. However, a paradigm shift in metabolic research has repositioned lactate as a critical energetic substrate and a dynamic signaling molecule, integral to cellular and systemic metabolism. The "lactate shuttle" hypothesis, for instance, describes how lactate produced in one cell can be transported to and utilized by another, highlighting its role in energy homeostasis between different cells and tissues.[1]
Stable isotope tracer studies, utilizing molecules like this compound, have been instrumental in this re-evaluation. By replacing the naturally abundant carbon-12 (¹²C) with the heavier, non-radioactive carbon-13 (¹³C) isotope, researchers can trace the metabolic fate of lactate through various interconnected pathways with high precision. This compound, where all three carbon atoms are ¹³C, allows for the unambiguous tracking of the lactate backbone as it is converted into pyruvate (B1213749), enters the Tricarboxylic Acid (TCA) cycle, and contributes to the biosynthesis of amino acids and other macromolecules.[2][3] This guide provides a technical overview of the core principles, experimental protocols, and data interpretation for this compound tracer studies.
Core Metabolic Pathways of L-Lactic Acid
This compound introduced to a biological system is primarily metabolized via its conversion to ¹³C₃-pyruvate. This reaction is catalyzed by the enzyme Lactate Dehydrogenase (LDH) and is a critical node in cellular metabolism, linking glycolysis to the TCA cycle.[4][5][6]
-
Oxidation to Pyruvate: L-Lactate (B1674914) is reversibly oxidized to pyruvate by LDH, with a concurrent reduction of NAD+ to NADH.[5][6] This ¹³C₃-pyruvate can then enter the mitochondria.
-
Entry into the TCA Cycle: In the mitochondrial matrix, ¹³C₃-pyruvate is decarboxylated by the Pyruvate Dehydrogenase (PDH) complex to form ¹³C₂-Acetyl-CoA, releasing the first carbon as ¹³CO₂. This ¹³C₂-Acetyl-CoA then condenses with oxaloacetate to enter the TCA cycle.
-
Anaplerosis and Biosynthesis: The ¹³C carbons from lactate can be traced through all TCA cycle intermediates. These intermediates, in turn, serve as precursors for the biosynthesis of other molecules, such as amino acids (e.g., glutamate, aspartate) and fatty acids.[2]
-
Gluconeogenesis: In tissues like the liver and kidney, the carbon backbone from lactate can be used to synthesize glucose through the process of gluconeogenesis, often referred to as the Cori cycle.[1]
Experimental Protocols
A successful tracer study requires careful planning and execution, from tracer administration to sample analysis. The following sections outline generalized protocols for in vitro and in vivo experiments.
General Experimental Workflow
The overall process for a lactate tracer study follows a consistent sequence of steps, whether performed in cell culture or in animal models.
In Vitro Protocol (Cell Culture)
-
Cell Seeding and Growth: Plate cells at a desired density and allow them to reach the desired confluence (typically exponential growth phase).
-
Media Preparation: Prepare culture medium containing this compound. The standard glucose and glutamine should be at physiological concentrations. The concentration of the lactate tracer can vary, but 10 mM is a common starting point.
-
Tracer Labeling:
-
Aspirate the standard culture medium from the cells.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed ¹³C₃-lactate-containing medium to the cells.
-
Incubate for a specific duration (e.g., from minutes to 24 hours) depending on the desired metabolic state (kinetic vs. steady-state labeling).
-
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Place the culture plate on dry ice.
-
Add a cold extraction solvent (e.g., 80:20 methanol:water at -80°C) to the cells.
-
Scrape the cells and collect the cell lysate/solvent mixture into a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at high speed (e.g., >15,000 x g) at 4°C to pellet protein and cell debris.
-
Collect the supernatant containing the metabolites for analysis.
-
In Vivo Protocol (Mouse Model Example)
This protocol is adapted from methodologies used in cardiac and tumor metabolism studies.[2][3]
-
Animal Acclimatization and Fasting: Acclimate mice to the experimental conditions. A fasting period (e.g., 3-6 hours) may be necessary to reduce background levels of endogenous metabolites, though this can vary by organ.[3]
-
Tracer Preparation: Prepare a sterile solution of this compound in isotonic saline (0.9% NaCl).
-
Tracer Administration:
-
Administer the tracer via a bolus injection. Common routes include intraperitoneal (IP) injection or intravenous (IV) tail-vein injection.
-
A typical dosage might be 1.44 mg/g of body weight.[3]
-
-
Labeling Period: Allow the tracer to circulate and be metabolized. This is a critical period, and labeling times can range from 10 minutes to 90 minutes post-injection.[2][3]
-
Tissue Collection and Quenching:
-
Euthanize the animal using a method that minimizes metabolic disruption (e.g., isoflurane (B1672236) followed by cervical dislocation).
-
Rapidly excise the tissue of interest.
-
Immediately snap-freeze the tissue in liquid nitrogen to halt all enzymatic activity. This step is crucial to preserve the in vivo metabolic state.
-
-
Metabolite Extraction:
-
Homogenize the frozen tissue in a cold extraction solvent using a bead beater or similar device.
-
Follow steps similar to the in vitro extraction: centrifuge to pellet debris and collect the supernatant for analysis.
-
Analytical Technique: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for separating and quantifying ¹³C-labeled metabolites.
-
Chromatography: An ACQUITY UPLC BEH Amide column is often used for separating polar metabolites like lactate and TCA cycle intermediates.[7]
-
Mass Spectrometry: A mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. Specific mass transitions are monitored for the unlabeled (M+0) and ¹³C-labeled versions (e.g., M+3 for fully labeled lactate) of each metabolite.[7]
Data Presentation and Interpretation
The primary output of a tracer study is the isotopologue distribution for metabolites of interest. This data reveals the extent to which the ¹³C-labeled precursor has been incorporated into downstream metabolic networks.
Quantitative Data from Tracer Experiments
The following tables summarize quantitative data from published L-lactic acid-13C tracer studies, illustrating the types of measurements and findings that can be achieved.
Table 1: Myocardial Lactate Release in Patients with Coronary Artery Disease (Data adapted from a dual-labeling study using L-[1,2,3-¹³C₃] lactate and D-[6-¹⁴C] glucose)[8]
| Condition | Net Chemical Lactate Status | ¹³C-Tracer Detected Lactate Release (µmol/min) | Contribution of Glucose to Lactate Release (%) |
| Non-Ischemic (n=7) | |||
| Rest | Net Extraction | 6.9 ± 2.3 | 23 ± 15 |
| Atrial Pacing | Net Extraction | 16.2 ± 10.1 | No significant change |
| Ischemic (n=3) | |||
| Rest | Net Extraction | 5.7 ± 3.0 | 25 ± 22 |
| Atrial Pacing | Net Production | 50.9 ± 16.8 | 67 ± 14 |
| p < 0.05 vs. Rest; **p < 0.01 vs. Rest |
Table 2: Metabolite-to-Lactate Ratios in Healthy Rat Hearts Following Hyperpolarized [1-¹³C]Lactate Infusion (Data adapted from a study investigating the effect of dichloroacetate (B87207) (DCA), a PDH activator)[9]
| Metabolite Ratio | Baseline (%) | After DCA Infusion (%) | P-value |
| Bicarbonate / Lactate | 1.53 ± 0.22 | 4.15 ± 0.28 | 0.00056 |
| Alanine / Lactate | 4.31 ± 0.28 | 2.81 ± 0.08 | 0.0084 |
| Pyruvate / Lactate | 1.86 ± 0.12 | 0.80 ± 0.14 | 0.0013 |
Conclusion
This compound tracer studies are a powerful and indispensable tool in modern metabolic research. They provide a dynamic view of cellular bioenergetics, enabling scientists to move beyond static metabolite measurements and quantify the flux through critical pathways. The detailed protocols and data presented in this guide offer a framework for researchers to design and execute their own tracer experiments. As our understanding of lactate's multifaceted role in health and disease—from cancer metabolism to neuroenergetics—continues to expand, the application of these sophisticated techniques will be paramount in developing novel diagnostic and therapeutic strategies.
References
- 1. Lactate: a multifunctional signaling molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Lactic acid: Key Roles in Human Metabolism, Diseases, and Health Implications -MetwareBio [metwarebio.com]
- 5. imrpress.com [imrpress.com]
- 6. Enzymes involved in l-lactate metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of lactate from various metabolic pathways and quantification issues of lactate isotopologues and isotopmers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual carbon-labeled isotope experiments using D-[6-14C] glucose and L-[1,2,3-13C3] lactate: a new approach for investigating human myocardial metabolism during ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of Hyperpolarized [1-13C]Lactate for the In Vivo Investigation of Cardiac Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to L-Lactic Acid-¹³C₃: Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and a detailed enzymatic synthesis protocol for L-Lactic acid-¹³C₃, a stable isotope-labeled compound crucial for metabolic research and as an internal standard in analytical applications.
Chemical Properties of L-Lactic Acid-¹³C₃
L-Lactic acid-¹³C₃, also known as (S)-2-hydroxypropanoic-1,2,3-¹³C₃ acid, is a non-radioactive, stable isotope-labeled analog of L-lactic acid. The incorporation of three ¹³C atoms at all carbon positions makes it an ideal tracer for metabolic flux analysis and quantitative studies using mass spectrometry and NMR spectroscopy.[1]
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Formula | ¹³C₃H₆O₃ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 93.06 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 87684-87-5 | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Isotopic Purity | ≥99 atom % ¹³C | --INVALID-LINK-- |
| Chiral Purity | ≥98% (L-isomer, HPLC) | --INVALID-LINK-- |
| Chemical Purity | ≥98% | --INVALID-LINK-- |
| Solubility | Soluble in water | --INVALID-LINK-- (for sodium salt) |
| Storage | -20°C | --INVALID-LINK--, --INVALID-LINK-- |
Synthesis of L-Lactic Acid-¹³C₃
The stereoselective synthesis of L-Lactic acid-¹³C₃ is most effectively achieved through an enzymatic approach, which ensures high chiral purity. The following protocol describes the synthesis from Sodium Pyruvate-¹³C₃ using L-lactate dehydrogenase (L-LDH). This method is adapted from established procedures for the enzymatic synthesis of chiral lactic acid.[2]
Enzymatic Synthesis Workflow
Caption: Enzymatic synthesis of L-Lactic acid-¹³C₃ from Sodium Pyruvate-¹³C₃.
Experimental Protocol: Enzymatic Synthesis
This protocol details the enzymatic reduction of Sodium Pyruvate-¹³C₃ to L-Lactic acid-¹³C₃.
Materials:
-
Sodium Pyruvate-¹³C₃ (isotopic purity ≥ 99%)
-
L-lactate dehydrogenase (L-LDH) from rabbit muscle or other suitable source (EC 1.1.1.27)
-
β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
Sodium phosphate (B84403) buffer (100 mM, pH 7.5)
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Deionized water
Equipment:
-
Reaction vessel (e.g., glass beaker or flask)
-
Magnetic stirrer and stir bar
-
pH meter
-
Spectrophotometer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a reaction vessel, dissolve Sodium Pyruvate-¹³C₃ and a stoichiometric excess of NADH in 100 mM sodium phosphate buffer (pH 7.5). A typical starting concentration for the pyruvate is 50-100 mM.
-
Place the vessel on a magnetic stirrer and ensure the solution is well-mixed.
-
Equilibrate the solution to the optimal temperature for L-LDH activity (typically 25-37°C).
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding L-lactate dehydrogenase to the solution. The amount of enzyme will depend on its specific activity and the desired reaction time.
-
Monitor the progress of the reaction by observing the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺.[3][4] The reaction is considered complete when the absorbance at 340 nm stabilizes.
-
-
Reaction Quenching and Enzyme Removal:
-
Once the reaction is complete, quench it by acidifying the mixture to approximately pH 2 with 1 M HCl. This will also precipitate the enzyme.
-
Centrifuge the solution to pellet the precipitated enzyme and any other solids.
-
Carefully decant the supernatant containing the L-Lactic acid-¹³C₃.
-
-
Purification:
-
Transfer the supernatant to a separatory funnel.
-
Perform a liquid-liquid extraction with diethyl ether. Repeat the extraction multiple times to ensure complete recovery of the lactic acid.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude L-Lactic acid-¹³C₃.
-
Further purification can be achieved by methods such as crystallization if necessary.[5]
-
Logical Relationship of Purification Steps
Caption: Purification workflow for L-Lactic acid-¹³C₃ after enzymatic synthesis.
Analytical Characterization
The identity and purity of the synthesized L-Lactic acid-¹³C₃ should be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR: The ¹³C NMR spectrum of L-Lactic acid-¹³C₃ is expected to show three distinct signals corresponding to the three carbon atoms. The chemical shifts will be similar to those of unlabeled L-lactic acid, which are approximately 21 ppm (C3), 67 ppm (C2), and 179 ppm (C1).[6][7][8][9] The key difference will be the presence of ¹³C-¹³C coupling.
-
¹H NMR: The ¹H NMR spectrum will also exhibit coupling to the adjacent ¹³C atoms, resulting in more complex splitting patterns compared to the unlabeled compound.
Mass Spectrometry (MS)
The mass spectrum of L-Lactic acid-¹³C₃ will show a molecular ion peak at m/z 93.06, which is 3 units higher than that of unlabeled lactic acid (m/z 90.08).[10][11][12][13][14] This mass shift confirms the incorporation of three ¹³C atoms.
This guide provides a foundational understanding of the chemical properties and a reliable method for the synthesis of L-Lactic acid-¹³C₃. Researchers are encouraged to adapt and optimize the provided protocols based on their specific experimental needs and available resources.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Enzymatic Synthesis of Perdeuterated D- and L-Lactic Acid-d4 and Polymerization of Their Lactides to Polylactic Acid [mdpi.com]
- 3. tycmhoffman.com [tycmhoffman.com]
- 4. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. BRPI1003073A2 - lactic acid purification process for lactate synthesis - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Lactic acid (50-21-5) 13C NMR [m.chemicalbook.com]
- 10. mzCloud – L Lactic acid [mzcloud.org]
- 11. L-Lactic acid [webbook.nist.gov]
- 12. Lactic Acid | C3H6O3 | CID 612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. massbank.eu [massbank.eu]
- 14. researchgate.net [researchgate.net]
The Pivotal Role of L-Lactic Acid-¹³C₃ in Unraveling Lactate Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The stable isotope tracer, L-Lactic acid-¹³C₃, has emerged as an indispensable tool for elucidating the complex and dynamic role of lactate (B86563) in cellular metabolism. This technical guide provides an in-depth overview of its application in tracking lactate metabolism, offering detailed experimental protocols, quantitative data summaries, and visualizations of key metabolic pathways. By tracing the fate of the ¹³C-labeled carbon atoms, researchers can gain unprecedented insights into lactate turnover, its contribution to the tricarboxylic acid (TCA) cycle, and its role as a significant metabolic fuel in various physiological and pathological states, including cancer.
Quantitative Insights into Lactate Metabolism
The use of L-Lactic acid-¹³C₃ in metabolic tracer studies allows for the precise quantification of lactate kinetics and its contribution to downstream metabolic pathways. The following tables summarize key quantitative data obtained from such experiments in various models.
| Parameter | Experimental Model | Tracer | Key Findings | Reference |
| Lactate Turnover Rate | Fasting Mice | [U-¹³C]-Lactate | 2.5-fold higher than glucose turnover | [1][2] |
| Fed Mice | [U-¹³C]-Lactate | 1.1-fold higher than glucose turnover | [1][2] | |
| Contribution to TCA Cycle | Fasting Mice (most tissues) | [U-¹³C]-Lactate | Primary source of carbon for the TCA cycle | [1][2] |
| Pancreatic Cancer Xenografts | [U-¹³C]-Lactate | Contribution of circulating lactate to TCA cycle intermediates exceeds that of glucose. | [2] | |
| Lactate Production from Glucose | 4T1, HeLa, K562 cell lines | [¹³C]-Glucose | Glycolysis accounts for 82-90% of lactate production. | [3][4] |
| 4T1, HeLa, K562 cell lines | [¹³C]-Glucose | Pentose Phosphate Pathway accounts for 6-11% of lactate production. | [3][4] |
| Metabolite | Tissue/Cell Type | Fractional Enrichment from [U-¹³C₃]-Lactate (%) | Experimental Condition |
| Citrate | MOLM13 cells | ~50% (M+2) | 8 mM [U-¹³C₃]-Lactate, 6h |
| Succinate | MOLM13 cells | ~40% (M+2) | 8 mM [U-¹³C₃]-Lactate, 6h |
| Malate | MOLM13 cells | ~50% (M+2) | 8 mM [U-¹³C₃]-Lactate, 6h |
| Aspartate | MOLM13 cells | ~45% (M+2) | 8 mM [U-¹³C₃]-Lactate, 6h |
| Glutamate | MOLM13 cells | ~35% (M+2) | 8 mM [U-¹³C₃]-Lactate, 6h |
Experimental Protocols
In Vivo L-Lactic Acid-¹³C₃ Infusion in a Mouse Model
This protocol describes a continuous infusion of L-Lactic acid-¹³C₃ to achieve isotopic steady-state labeling of lactate and its downstream metabolites in a mouse model.
Materials:
-
L-Lactic acid-¹³C₃ (sodium salt)
-
Sterile 0.9% NaCl (saline)
-
Infusion pump and catheters
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Tissue collection tools (forceps, scissors)
-
Liquid nitrogen or dry ice for snap-freezing
Procedure:
-
Tracer Preparation: Prepare a sterile solution of L-Lactic acid-¹³C₃ in saline at the desired concentration. The exact concentration will depend on the desired infusion rate and target plasma enrichment.
-
Animal Preparation: Anesthetize the mouse using a standardized protocol. Catheterize the jugular vein for tracer infusion. A second catheter can be placed in the carotid artery for blood sampling.
-
Tracer Infusion: Begin the infusion of the L-Lactic acid-¹³C₃ solution. A common approach is a primed-constant infusion, starting with a bolus to rapidly achieve a target plasma concentration, followed by a continuous infusion to maintain it. For example, a 5-minute exponential bolus followed by a continuous infusion.[5]
-
Blood Sampling: Collect blood samples at regular intervals to monitor the isotopic enrichment of lactate and ensure steady state is reached. Typically, steady state is achieved within 60-90 minutes.
-
Tissue Collection: At the end of the infusion period, euthanize the mouse and rapidly collect tissues of interest. Immediately snap-freeze the tissues in liquid nitrogen to quench all metabolic activity.
-
Sample Storage: Store all plasma and tissue samples at -80°C until metabolite extraction and analysis.
In Vitro Stable Isotope-Resolved Metabolomics (SIRM) with L-Lactic Acid-¹³C₃
This protocol outlines the labeling of cultured adherent cells with L-Lactic acid-¹³C₃ to trace its metabolic fate.
Materials:
-
Adherent mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM) lacking lactate
-
L-Lactic acid-¹³C₃ (sodium salt)
-
Phosphate-buffered saline (PBS)
-
Cold methanol (B129727) (-80°C)
-
Cell scrapers
-
Centrifuge
Procedure:
-
Cell Culture: Culture cells to the desired confluency in standard medium.
-
Medium Exchange: Aspirate the standard medium and wash the cells once with pre-warmed PBS.
-
Labeling: Add pre-warmed culture medium supplemented with L-Lactic acid-¹³C₃ at the desired concentration (e.g., 8-20 mM).[6]
-
Incubation: Incubate the cells for a predetermined time to allow for the uptake and metabolism of the labeled lactate. The incubation time can range from minutes to hours depending on the metabolic pathways of interest.
-
Metabolite Quenching and Extraction:
-
Aspirate the labeling medium.
-
Immediately add ice-cold (-80°C) 80% methanol to the culture plate to quench metabolism and extract intracellular metabolites.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tube thoroughly.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
-
Sample Collection: Carefully collect the supernatant containing the extracted metabolites. The supernatant can be stored at -80°C until analysis.
Quantification of ¹³C-Labeled Lactate and Metabolites by LC-MS/MS
This method provides a robust approach for the sensitive and specific quantification of L-Lactic acid-¹³C₃ and its labeled downstream metabolites.
Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
-
Hydrophilic interaction liquid chromatography (HILIC) or reversed-phase column suitable for polar metabolites. An ACQUITY BEH Amide column (2.1 × 100 mm, 1.7 μm) has been shown to be effective.[4]
Sample Preparation:
-
Thaw frozen metabolite extracts on ice.
-
Centrifuge to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for injection.
LC-MS/MS Parameters (Example):
-
Column: ACQUITY BEH Amide, 2.1 × 100 mm, 1.7 μm
-
Mobile Phase A: 95% acetonitrile, 5% water with 20 mM ammonium (B1175870) acetate, pH 9.0
-
Mobile Phase B: 50% acetonitrile, 50% water with 20 mM ammonium acetate, pH 9.0
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 50°C
-
Mass Spectrometry: Operated in negative ion mode using Multiple Reaction Monitoring (MRM).
MRM Transitions for Lactate Isotopologues:
| Isotopologue | Precursor Ion (m/z) | Product Ion (m/z) |
| Unlabeled Lactate (M+0) | 89.0 | 43.0 |
| [1-¹³C]-Lactate (M+1) | 90.0 | 43.0 |
| [2-¹³C]- or [3-¹³C]-Lactate (M+1) | 90.0 | 44.0 |
| [1,2-¹³C₂]- or [1,3-¹³C₂]-Lactate (M+2) | 91.0 | 44.0 |
| [2,3-¹³C₂]-Lactate (M+2) | 91.0 | 45.0 |
| [U-¹³C₃]-Lactate (M+3) | 92.0 | 45.0 |
Data Analysis:
-
Peak areas for each isotopologue are integrated.
-
The fractional enrichment of each isotopologue is calculated by dividing its peak area by the sum of the peak areas of all its isotopologues.
Quantification of ¹³C-Labeled Lactate and Metabolites by GC-MS
This method is suitable for the analysis of volatile derivatives of lactate and other organic acids.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for the separation of derivatized organic acids.
Sample Preparation (Derivatization):
-
Drying: Evaporate the metabolite extract to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization: Resuspend the dried extract in a derivatization agent. A common method involves a two-step process:
-
First, react with methoxyamine hydrochloride in pyridine (B92270) to protect carbonyl groups.
-
Second, react with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to create tert-butyldimethylsilyl (TBDMS) derivatives of hydroxyl and carboxyl groups.
-
GC-MS Parameters (Example):
-
Injection Mode: Splitless
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-600.
Data Analysis:
-
The mass spectra of the derivatized metabolites will show a characteristic isotopic pattern depending on the number of ¹³C atoms incorporated.
-
The abundance of each mass isotopologue is determined by integrating the corresponding ion peaks.
-
Correction for the natural abundance of ¹³C is necessary for accurate quantification of enrichment.
Visualizing Metabolic Pathways with L-Lactic Acid-¹³C₃ Tracing
The following diagrams, generated using the DOT language for Graphviz, illustrate key metabolic pathways and the flow of the ¹³C label from L-Lactic acid-¹³C₃.
Caption: Cellular uptake and initial metabolism of L-Lactic acid-¹³C₃.
Caption: ¹³C label incorporation into TCA cycle intermediates from Acetyl-CoA-¹³C₂.
Caption: General experimental workflow for L-Lactic acid-¹³C₃ tracer studies.
Conclusion
L-Lactic acid-¹³C₃ is a powerful and versatile tool for investigating the intricacies of lactate metabolism. By employing the detailed protocols and analytical methods outlined in this guide, researchers can obtain high-quality, quantitative data on lactate flux and its contribution to central carbon metabolism. The ability to trace the fate of lactate in vivo and in vitro provides a deeper understanding of its role in health and disease, opening new avenues for therapeutic intervention and drug development. The continued application of stable isotope tracers like L-Lactic acid-¹³C₃ will undoubtedly continue to reshape our understanding of cellular bioenergetics.
References
- 1. Glucose feeds the TCA cycle via circulating lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucose feeds the TCA cycle via circulating lactate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of lactate from various metabolic pathways and quantification issues of lactate isotopologues and isotopmers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of lactate from various metabolic pathways and quantification issues of lactate isotopologues and isotopmers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo 13C MRS in the mouse brain at 14.1 Tesla and metabolic flux quantification under infusion of [1,6-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unlocking Cellular Secrets: A Technical Guide to 13C-Labeled Compounds in Research
An in-depth exploration for researchers, scientists, and drug development professionals into the application of Carbon-13 isotope labeling for elucidating metabolic pathways, advancing proteomics, and accelerating therapeutic innovation.
The use of stable, non-radioactive isotopes as tracers has revolutionized our understanding of biological systems. Among these, Carbon-13 (¹³C), a naturally occurring stable isotope of carbon, has emerged as an indispensable tool in a multitude of research applications. By replacing the more abundant ¹²C with ¹³C in specific molecules, scientists can track the metabolic fate of these compounds, quantify the flow of metabolites through complex pathways, and gain unprecedented insights into cellular physiology in both health and disease.[1][2] This technical guide provides a comprehensive overview of the core principles of ¹³C isotopic labeling, detailed methodologies for key experiments, and its application in metabolic research, proteomics, and drug development.
Core Principles of ¹³C Isotopic Labeling
The fundamental concept behind ¹³C isotopic labeling lies in the introduction of a ¹³C-enriched substrate (e.g., glucose, glutamine, or specific amino acids) into a biological system, such as a cell culture or a whole organism.[2] This "heavy" labeled substrate is then taken up and metabolized by the cells, leading to the incorporation of ¹³C atoms into a wide array of downstream metabolites, including amino acids, lipids, and nucleotides.[2] The distinct mass of ¹³C allows for its detection and quantification using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][3] The pattern and extent of ¹³C incorporation provide a dynamic snapshot of metabolic activity.
The synthesis of ¹³C-labeled compounds can be achieved through two primary methods:
-
Chemical Synthesis: This approach involves the use of commercially available simple ¹³C-labeled starting materials, such as ¹³C-carbon dioxide or ¹³C-methanol, which are then incorporated into more complex molecules through various chemical reactions.[4] For example, Grignard reactions with ¹³C-labeled carbon dioxide can be used to introduce a ¹³C-labeled carboxylic acid group.[4]
-
Biosynthetic Methods: In this method, microorganisms or plant systems are cultured in media containing a ¹³C-labeled substrate, like ¹³C-glucose.[4] The organisms naturally incorporate the ¹³C isotope into their own biomolecules, such as amino acids, proteins, and lipids, which can then be harvested and purified.[4]
Key Applications in Research and Drug Development
The versatility of ¹³C-labeled compounds has led to their widespread adoption across various scientific disciplines:
-
Metabolic Research: ¹³C labeling is invaluable for tracing metabolic pathways and quantifying metabolic fluxes.[4] This is crucial for understanding the metabolic reprogramming that occurs in diseases like cancer (e.g., the Warburg effect), diabetes, and neurodegenerative disorders.[1][4]
-
Drug Development: These compounds are instrumental in investigating drug metabolism and pharmacokinetics (DMPK).[4][5] By administering a ¹³C-labeled drug, researchers can track its absorption, distribution, metabolism, and excretion (ADME), providing critical data for optimizing drug properties and reducing potential toxicity.[4][] They also aid in elucidating drug-receptor interactions and confirming target engagement.[2][4]
-
Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful quantitative proteomics technique that utilizes ¹³C-labeled amino acids to compare protein abundance between different cell populations.[7][8][9]
-
Environmental and Agricultural Sciences: ¹³C labeling helps in tracing the carbon cycle in soil and plant studies, contributing to a better understanding of carbon sequestration and agricultural productivity.[4]
Quantitative Data Summary
The quantitative data derived from ¹³C labeling experiments are rich and informative. The primary output is often the mass isotopologue distribution (MID), which describes the fractional abundance of each isotopologue for a given metabolite.[2] This data is then used to calculate metabolic fluxes.
| Parameter | Typical Value/Range | Application Area | Reference |
| Isotopic Enrichment of Substrates | >95% | SILAC, Metabolic Flux Analysis | [9] |
| Mass Shift for ¹³C₆-Lysine | +6 Da | SILAC | [9] |
| Mass Shift for ¹³C₆,¹⁵N₂-Lysine | +8 Da | SILAC | [10] |
| Mass Shift for ¹³C₆-Arginine | +6 Da | SILAC | [9] |
| Mass Shift for ¹³C₆,¹⁵N₄-Arginine | +10 Da | SILAC | [8][10] |
| ¹³C Natural Abundance | ~1.1% | General | [11][12] |
| ¹³C Enrichment in IROA (Control) | ~95% | Metabolomics (IROA) | [11] |
| ¹³C Enrichment in IROA (Experimental) | ~5% | Metabolomics (IROA) | [11] |
Table 1: Quantitative Parameters in ¹³C Labeling Experiments. This table summarizes key quantitative data associated with common ¹³C labeling techniques.
Key Experimental Protocols
¹³C Metabolic Flux Analysis (¹³C-MFA)
¹³C-MFA is considered the gold standard for quantifying intracellular metabolic reaction rates (fluxes).[2][3] It provides a detailed map of cellular metabolism, which is invaluable for understanding disease states and the effects of drug treatments.[2][13]
Detailed Methodology:
-
Experimental Design:
-
Select the appropriate ¹³C-labeled substrate (e.g., [U-¹³C]-glucose, [1,2-¹³C]-glucose, [U-¹³C]-glutamine) based on the metabolic pathways of interest.[3][14]
-
Determine the optimal labeling duration to achieve a metabolic and isotopic steady state. This can range from hours to days depending on the cell type and growth rate.[15]
-
Include parallel cultures with unlabeled substrates as controls.
-
-
Cell Culture and Labeling:
-
Culture cells in a defined medium to control for nutrient sources.
-
For the labeling experiment, replace the standard medium with a medium containing the ¹³C-labeled substrate.
-
Monitor cell growth and viability throughout the experiment.
-
-
Metabolite Extraction:
-
Rapidly quench metabolic activity by, for example, immersing the culture plate in liquid nitrogen.
-
Extract metabolites using a cold solvent mixture, such as 80% methanol.
-
-
Analytical Measurement:
-
Data Analysis and Flux Calculation:
Caption: General workflow for a ¹³C metabolic flux analysis experiment.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a metabolic labeling strategy used for the accurate relative quantification of proteins between different samples.[7][9][16]
Detailed Methodology:
-
Cell Culture and Labeling:
-
Culture two populations of cells in media that are identical except for the isotopic form of a specific essential amino acid (typically lysine (B10760008) and/or arginine).[9]
-
One population is grown in "light" medium containing the natural amino acid (e.g., ¹²C₆-arginine).
-
The other population is grown in "heavy" medium containing the stable isotope-labeled amino acid (e.g., ¹³C₆-arginine).[7]
-
Cells are cultured for at least five to six cell doublings to ensure complete incorporation (>95%) of the labeled amino acid into the proteome.[9][16]
-
-
Experimental Treatment:
-
Apply the experimental condition (e.g., drug treatment) to one of the cell populations. The other population serves as the control.
-
-
Sample Preparation:
-
Harvest the cells and combine the "light" and "heavy" cell populations at a 1:1 ratio based on cell number or protein concentration.[9]
-
Lyse the combined cell mixture and extract the proteins.
-
Digest the protein mixture into peptides using an enzyme such as trypsin. Trypsin cleaves after lysine and arginine, ensuring that most peptides will contain a labeled amino acid.[9]
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide mixture using LC-MS/MS.
-
Peptides from the "light" and "heavy" samples will appear as pairs of peaks separated by a specific mass difference corresponding to the mass of the incorporated stable isotopes.[8]
-
-
Data Analysis:
-
The relative abundance of a protein in the two samples is determined by the ratio of the signal intensities of the "heavy" and "light" peptide pairs in the mass spectrum.
-
Caption: The workflow for a typical SILAC experiment.
¹³C-Urea Breath Test
The ¹³C-urea breath test is a non-invasive diagnostic tool used to detect the presence of Helicobacter pylori, a bacterium implicated in various gastric diseases.[17][18][19]
Detailed Methodology:
-
Patient Preparation:
-
The patient is required to fast for a specified period before the test.
-
Certain medications, such as antibiotics and proton pump inhibitors, must be discontinued (B1498344) for a period before the test as they can interfere with the results.[19]
-
-
Baseline Breath Sample:
-
The patient exhales into a collection bag or tube to provide a baseline breath sample.[19]
-
-
Administration of ¹³C-Urea:
-
Post-Dose Breath Sample Collection:
-
Sample Analysis:
-
The breath samples are analyzed using an isotope ratio mass spectrometer or a non-dispersive isotope-selective infrared spectrometer to measure the ratio of ¹³CO₂ to ¹²CO₂.[17]
-
-
Interpretation:
-
If H. pylori is present in the stomach, its urease enzyme will break down the ¹³C-urea into ammonia (B1221849) and ¹³CO₂.[18][19] This labeled carbon dioxide is absorbed into the bloodstream and then exhaled. A significant increase in the ¹³CO₂/¹²CO₂ ratio in the post-dose breath sample compared to the baseline indicates a positive result for H. pylori infection.[21]
-
Analytical Techniques
The detection and quantification of ¹³C incorporation are primarily achieved through two powerful analytical techniques:
Mass Spectrometry (MS)
Mass spectrometry separates ions based on their mass-to-charge ratio (m/z).[22] In the context of ¹³C labeling, MS is used to measure the mass shift that occurs when ¹²C is replaced by ¹³C. High-resolution mass spectrometers are capable of resolving the small mass differences between isotopologues, allowing for the determination of mass isotopologue distributions (MIDs).[23] This is the cornerstone of ¹³C-MFA and is also used in SILAC to differentiate between "light" and "heavy" peptides.[7][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy exploits the magnetic properties of atomic nuclei. The ¹³C nucleus has a magnetic moment, making it NMR-active.[12] While the natural abundance of ¹³C is low (1.1%), isotopic enrichment dramatically enhances the signal.[11][12] ¹³C-NMR provides detailed information about the specific position of the ¹³C label within a molecule, which can be crucial for elucidating complex metabolic pathways.[12][24] Techniques like isotope-edited total correlation spectroscopy (ITOCSY) have been developed to separate the NMR spectra of ¹²C- and ¹³C-containing molecules, facilitating accurate quantification of isotopic enrichment.[25]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. symeres.com [symeres.com]
- 7. Stable isotope labeling by amino acids in cell culture for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chempep.com [chempep.com]
- 10. grokipedia.com [grokipedia.com]
- 11. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 14. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental design principles for isotopically instationary 13C labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 13C-breath tests: current state of the art and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An optimized 13C-urea breath test for the diagnosis of H pylori infection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 13C-UREA Breath Test - FV Hospital [fvhospital.com]
- 20. Capsule 13C-urea breath test for the diagnosis of Helicobacter pylori infection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 25. pubs.acs.org [pubs.acs.org]
L-Lactic acid-13C3 applications in cancer metabolism studies.
Authored for Researchers, Scientists, and Drug Development Professionals
The metabolic reprogramming of cancer cells, famously characterized by the Warburg effect, presents a rich landscape for diagnostic and therapeutic innovation. Among the key players in this altered metabolic state is lactic acid, once considered a mere waste product of glycolysis. The advent of stable isotope tracers, particularly L-Lactic acid-13C3, has been instrumental in elucidating the multifaceted roles of lactate (B86563) in oncology. This technical guide provides an in-depth exploration of the applications of this compound in cancer metabolism studies, offering insights into experimental design, data interpretation, and the visualization of complex metabolic pathways.
Core Applications of this compound in Oncology Research
L-Lactic acid labeled with carbon-13 (this compound) serves as a powerful tool to trace the metabolic fate of lactate in both in vitro and in vivo cancer models. Its applications span from metabolic flux analysis to its emerging role as a signaling molecule and a crucial substrate for mitochondrial respiration in tumors.
Metabolic Flux Analysis and the "Lactate Shuttle"
Contrary to the traditional view of lactate as a glycolytic end-product, studies utilizing 13C-labeled lactate have demonstrated its active role as a metabolic fuel in cancer cells. This has given rise to the concept of the "lactate shuttle," where lactate produced by glycolytic cancer cells is taken up and utilized by oxidative cancer cells, creating a symbiotic metabolic relationship within the tumor microenvironment.[1][2][3] this compound tracing studies have been pivotal in demonstrating that lactate can be a significant carbon source for the tricarboxylic acid (TCA) cycle in tumors, even surpassing the contribution of glucose in some contexts.[1][4] This metabolic flexibility allows cancer cells to adapt to nutrient-poor and hypoxic conditions.
The transport of lactate across cell membranes is facilitated by monocarboxylate transporters (MCTs), with MCT1 primarily responsible for lactate uptake and MCT4 for its efflux.[1][5][6] The expression levels of these transporters are often correlated with tumor aggressiveness and have become targets for therapeutic intervention.[1][5]
A Non-Invasive Biomarker with Hyperpolarized 13C MRI
A groundbreaking application of 13C-labeled compounds in cancer research is hyperpolarized magnetic resonance imaging (MRI).[7][8] In this technique, a 13C-labeled substrate, typically [1-13C]pyruvate, is hyperpolarized, dramatically increasing its magnetic resonance signal by over 10,000-fold.[5] Following injection, the real-time metabolic conversion of hyperpolarized [1-13C]pyruvate to [1-13C]lactate can be monitored non-invasively.
Increased conversion of pyruvate (B1213749) to lactate, as measured by the lactate-to-pyruvate ratio, is a hallmark of aggressive tumors and is being investigated as a biomarker for cancer detection, grading, and assessing early response to therapy.[8][9][10][11] For instance, studies in prostate cancer have shown a significant increase in the hyperpolarized lactate signal with tumor grade.[7][10] A decrease in the lactate-to-pyruvate ratio can be an early indicator of successful treatment, often preceding changes in tumor size.[8][9]
Lactate as a Signaling Molecule
Beyond its metabolic roles, lactate is now recognized as a signaling molecule, or "lactormone," that influences various cellular processes critical for cancer progression.[1] Lactate can induce angiogenesis, promote cell migration and invasion, and modulate the immune response within the tumor microenvironment.[2][11][12] The acidic microenvironment created by lactate accumulation can suppress the activity of anti-tumor immune cells, such as T cells, thereby promoting immune evasion.[12][13] this compound can be used to trace the lactate that contributes to these signaling events, helping to unravel the complex interplay between metabolism and cancer cell signaling.
Quantitative Data from this compound Studies
The following tables summarize key quantitative findings from studies utilizing 13C-labeled lactate and pyruvate in cancer metabolism research.
| Cancer Type | Model System | Key Finding | Quantitative Data | Reference |
| Prostate Cancer | Transgenic Adenocarcinoma of Mouse Prostate (TRAMP) | Increased hyperpolarized lactate with tumor grade. | Lactate SNR: Normal = 41 ± 11, Low-grade = 74 ± 17, High-grade = 154 ± 24 (p < 0.05). | [10] |
| Prostate Cancer | TRAMP Model | Elevated hyperpolarized Lactate/Pyruvate (Lac/Pyr) ratio in high-grade tumors. | 5.5-fold increase in HP Lac/Pyr in high-grade vs. normal (p < 0.0001); 2.4-fold increase in high- vs. low-grade (p < 0.0005). | [11] |
| Breast Cancer | Brain Metastasis Animal Model | Metformin (B114582) treatment increased the hyperpolarized [1-13C]lactate conversion rate. | Data presented graphically, showing a significant increase in the lactate signal with metformin treatment. | [9] |
| Glioblastoma | Experimental Glioblastoma Model | The ratio of 13C-lactate-to-bicarbonate is a robust metric for assessing anti-angiogenic therapy effects. | Data presented graphically, showing a significant change in the ratio post-treatment. | [14] |
| Lung Cancer | A549 Cells | Selenium compounds inhibit glycolysis, reducing the release of 13C3-lactate from [U-13C]-glucose. | Methylseleninic acid (MSA) treatment caused a greater reduction in 13C3-lactate release than other Se compounds. | [15] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. Below are generalized protocols for key experiments.
In Vitro Cell Culture and Labeling with this compound
-
Cell Culture: Culture cancer cells in appropriate media (e.g., RPMI, DMEM) supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C and 5% CO2.
-
Labeling Medium Preparation: Prepare experimental media by replacing unlabeled lactate with this compound at the desired concentration. The concentration of labeled glucose can also be manipulated depending on the experimental question.
-
Isotope Labeling:
-
Seed cells in culture plates and allow them to adhere and reach the desired confluency.
-
Wash cells with phosphate-buffered saline (PBS) to remove residual unlabeled metabolites.
-
Replace the standard culture medium with the prepared 13C-labeling medium.
-
Incubate the cells for a defined period (e.g., 2, 6, 12, 24 hours) to allow for the uptake and metabolism of the labeled lactate.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Wash the cells rapidly with ice-cold PBS.
-
Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet protein and cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
-
Sample Analysis: Analyze the metabolite extracts using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the incorporation of 13C into downstream metabolites.
Hyperpolarized [1-13C]Pyruvate MRI for In Vivo Lactate Imaging
-
Hyperpolarization:
-
A solution of [1-13C]pyruvic acid containing a stable radical is hyperpolarized using a dynamic nuclear polarization (DNP) polarizer.
-
The sample is cooled to low temperatures (around 1 K) in a strong magnetic field and irradiated with microwaves.
-
-
Dissolution and Injection:
-
The hyperpolarized sample is rapidly dissolved in a superheated aqueous solution to create an injectable formulation.
-
The hyperpolarized [1-13C]pyruvate solution is then intravenously injected into the animal model.
-
-
MRSI Data Acquisition:
-
Immediately following injection, dynamic 13C magnetic resonance spectroscopic imaging (MRSI) data are acquired.
-
Fast imaging sequences are used to capture the spatial distribution and temporal evolution of [1-13C]pyruvate and its metabolic products, primarily [1-13C]lactate.
-
-
Data Analysis:
-
The acquired spectra are processed to generate maps of pyruvate, lactate, and other metabolites.
-
The ratio of lactate to pyruvate is calculated for regions of interest, such as the tumor, to assess metabolic activity.
-
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for understanding the complex relationships in cancer metabolism. The following are Graphviz (DOT language) scripts for generating key diagrams.
The Warburg Effect and Lactate Production
Caption: The Warburg Effect: Aerobic glycolysis in cancer cells leading to lactate production.
The Lactate Shuttle in the Tumor Microenvironment
Caption: Metabolic symbiosis via the lactate shuttle between cancer cells.
Experimental Workflow for Hyperpolarized 13C MRI
Caption: Workflow for in vivo metabolic imaging using hyperpolarized 13C MRI.
Conclusion
This compound has proven to be an indispensable tool in cancer metabolism research. Its application in metabolic flux analysis has reshaped our understanding of lactate as a key metabolic substrate and signaling molecule in the tumor microenvironment. Furthermore, the use of hyperpolarized [1-13C]pyruvate, which is metabolically converted to [1-13C]lactate, in conjunction with MRI, is paving the way for non-invasive metabolic imaging to improve cancer diagnosis, staging, and treatment monitoring. As our understanding of the metabolic intricacies of cancer deepens, the continued and innovative use of this compound will undoubtedly fuel the development of novel therapeutic strategies targeting the metabolic vulnerabilities of tumors.
References
- 1. Understanding the Contribution of Lactate Metabolism in Cancer Progress: A Perspective from Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lactate metabolic pathway regulates tumor cell metastasis and its use as a new therapeutic target [explorationpub.com]
- 3. Targeting lactate metabolism for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucose feeds the TCA cycle via circulating lactate. – Reya Lab [reya-lab.org]
- 5. pnas.org [pnas.org]
- 6. article.sciencepg.com [article.sciencepg.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The use of hyperpolarised 13C-MRI in clinical body imaging to probe cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Offset of apparent hyperpolarized 13C lactate flux by the use of adjuvant metformin in ionizing radiation therapy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hyperpolarized 13C lactate, pyruvate, and alanine: noninvasive biomarkers for prostate cancer detection and grading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cancer-generated lactic acid: a regulatory, immunosuppressive metabolite? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lactic acid and lactate: revisiting the physiological roles in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hyperpolarized 13C lactate-to-bicarbonate ratio as a biomarker for monitoring acute response of anti-VEGF treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Isotopic Enrichment Patterns of L-Lactic Acid-¹³C₃: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Lactic acid fully labeled with carbon-13 (L-Lactic acid-¹³C₃) is a stable isotope tracer increasingly employed in metabolic research to investigate cellular metabolism, particularly in the context of cancer and metabolic diseases.[1] This guide provides a comprehensive overview of the application of L-Lactic acid-¹³C₃, focusing on its isotopic enrichment patterns in downstream metabolites, detailed experimental protocols for its use in metabolic flux analysis (MFA), and visualization of the relevant metabolic pathways.[2][3] The use of stable isotopes like ¹³C allows for the tracing of metabolic pathways and the quantification of metabolic fluxes without the safety concerns associated with radioactive isotopes.[4]
When cells are cultured in the presence of L-Lactic acid-¹³C₃, the labeled carbons are incorporated into various metabolites through enzymatic reactions. By analyzing the mass isotopologue distribution (MID) of these metabolites using techniques such as mass spectrometry, researchers can elucidate the relative and absolute fluxes through different metabolic pathways.[5][6] This information is critical for understanding the metabolic reprogramming that occurs in disease states and for identifying potential therapeutic targets.[7][8]
Data Presentation: Isotopic Enrichment Patterns
The primary use of L-Lactic acid-¹³C₃ is to trace the fate of lactate (B86563) carbons as they enter central carbon metabolism. Lactate is first converted to pyruvate, which can then enter the tricarboxylic acid (TCA) cycle. The table below summarizes the expected ¹³C labeling patterns in key metabolites when cells are supplied with L-Lactic acid-¹³C₃.
| Metabolite | Isotopologue | Expected Fractional Enrichment (%) | Pathway Implication |
| L-Lactic Acid | M+3 | >99% | Tracer Input |
| Pyruvic Acid | M+3 | High | Conversion from Lactate |
| Citrate | M+2 | Moderate | Entry into TCA cycle via Pyruvate Dehydrogenase (PDH) |
| M+3 | Low to Moderate | Entry into TCA cycle via Pyruvate Carboxylase (PC) | |
| M+5 | Low | M+3 Oxaloacetate condensing with M+2 Acetyl-CoA | |
| α-Ketoglutarate | M+2 | Moderate | First turn of TCA cycle from M+2 Citrate |
| M+3 | Low to Moderate | First turn of TCA cycle from M+3 Citrate | |
| Succinate | M+2 | Moderate | Downstream of α-Ketoglutarate |
| M+3 | Low to Moderate | Downstream of α-Ketoglutarate | |
| Fumarate | M+2 | Moderate | Downstream of Succinate |
| M+3 | Low to Moderate | Downstream of Succinate | |
| Malate | M+2 | Moderate | Downstream of Fumarate |
| M+3 | Low to Moderate | Downstream of Fumarate and direct production from Pyruvate via Malic Enzyme | |
| Aspartate | M+2 | Moderate | Transamination of Oxaloacetate |
| M+3 | Low to Moderate | Transamination of Oxaloacetate | |
| Glutamate | M+2 | Moderate | Transamination of α-Ketoglutarate |
| M+3 | Low to Moderate | Transamination of α-Ketoglutarate |
Experimental Protocols
A typical ¹³C metabolic flux analysis experiment using L-Lactic acid-¹³C₃ involves several key steps, from cell culture to data analysis. The following is a generalized protocol synthesized from established methodologies.[2][6]
Cell Culture and Tracer Incubation
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Media Formulation: Prepare culture medium containing L-Lactic acid-¹³C₃ at the desired concentration. The concentration should be chosen to mimic physiological levels or to achieve a specific experimental goal. It is crucial to also include unlabeled glucose and other essential nutrients.
-
Tracer Introduction: When cells reach the desired confluency, replace the existing medium with the ¹³C-labeled medium.
-
Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the ¹³C label into downstream metabolites and to reach isotopic steady state. The time required to reach steady state can vary depending on the cell type and the metabolites of interest, with glycolytic intermediates labeling within minutes and TCA cycle intermediates potentially taking several hours.[9]
Sample Quenching and Metabolite Extraction
-
Quenching: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly quench the cells. This is typically achieved by aspirating the medium and immediately adding a cold quenching solution, such as 80% methanol.
-
Metabolite Extraction: Scrape the cells in the cold quenching solution and transfer the cell suspension to a microcentrifuge tube. The extraction is often performed by a series of freeze-thaw cycles or sonication, followed by centrifugation to pellet the cell debris.
-
Sample Preparation: The supernatant containing the extracted metabolites is then collected and prepared for analysis. This may involve derivatization to improve the volatility and chromatographic properties of the metabolites for GC-MS analysis.
Analytical Methods
-
Mass Spectrometry: The most common analytical techniques for measuring ¹³C enrichment are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2]
-
Data Acquisition: The mass spectrometer is operated to detect the different mass isotopologues of the target metabolites.
-
Data Analysis: The raw data is processed to determine the mass isotopologue distribution (MID) for each metabolite. This involves correcting for the natural abundance of ¹³C. The MID data is then used in computational models to calculate metabolic fluxes.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key aspects of L-Lactic acid-¹³C₃ metabolism and the experimental workflow.
Caption: Metabolic fate of L-Lactic acid-¹³C₃ into the TCA cycle.
Caption: Experimental workflow for ¹³C metabolic flux analysis.
References
- 1. A stable isotope technique for investigating lactate metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 4. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to L-Lactic Acid-13C3 for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for researchers utilizing L-Lactic acid-13C3 in metabolic studies. This stable isotope-labeled compound is a powerful tool for tracing lactate (B86563) metabolism and quantifying endogenous lactate levels, providing critical insights into cellular bioenergetics, disease pathology, and drug mechanisms of action.
Commercial Suppliers of this compound
A variety of commercial suppliers offer this compound in different forms and purities. The following table summarizes key quantitative data from prominent suppliers to facilitate informed purchasing decisions for research applications.
| Supplier | Product Name | CAS Number | Molecular Formula | Isotopic Purity | Chemical Purity | Available Forms |
| Sigma-Aldrich | This compound | 87684-87-5 | ¹³C₃H₆O₃ | ≥99 atom % ¹³C[1][2] | ≥98% (CP), ≥98% (Chiral Purity, HPLC)[1][2] | Neat solid, solution in H₂O[1][3] |
| Sodium L-lactate-¹³C₃ solution | 201595-71-3 | ¹³CH₃¹³CH(OH)¹³CO₂Na | ≥99 atom % ¹³C[3] | ≥98% (CP), ≥98% (Chiral Purity, HPLC)[3] | Solution in H₂O (45-55% w/w)[3] | |
| Cambridge Isotope Laboratories, Inc. | Sodium L-lactate (¹³C₃, 98%) | 201595-71-3 | CH₃CH(OH)COONa | 98% | ≥98% | Neat solid, 20% w/w solution in H₂O[4][5] |
| MedChemExpress (MCE) | This compound | 87684-87-5 | Not Specified | Not Specified | Not Specified | Solid |
| This compound sodium (20% in water) | 201595-71-3 | Not Specified | Not Specified | Not Specified | 20% solution in water[6] | |
| US Biological Life Sciences | L-(+)-Lactic Acid-13C3 Sodium Salt | 201595-71-3 | ¹³C₃H₅NaO₃ | Not Specified | Highly Purified | Solid[7] |
| Clearsynth | This compound | 87684-87-5 | Not Specified | Not Specified | Not Specified | Solid[8] |
Core Applications and Experimental Protocols
This compound is primarily utilized in two key research applications: as a tracer for metabolic flux analysis and as an internal standard for the accurate quantification of lactate.
Metabolic Flux Analysis (MFA) using this compound
13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique to elucidate the flow of metabolites through cellular metabolic pathways. By introducing this compound as a tracer, researchers can track the incorporation of the heavy carbon isotopes into downstream metabolites, providing a dynamic view of cellular metabolism.
Experimental Protocol: 13C-Lactate Tracing in Cultured Cells
This protocol outlines a general procedure for a 13C-lactate tracing experiment in adherent cell culture.
Materials:
-
This compound
-
Cell culture medium with low background lactate
-
Cultured cells of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) (80%), ice-cold
-
Cell scrapers
-
Microcentrifuge tubes
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture: Plate cells at a density that will result in 50-70% confluency at the time of the experiment.
-
Media Preparation: Prepare cell culture medium containing this compound at a final concentration of 10 mM. The exact concentration may need to be optimized based on the cell type and experimental goals.
-
Isotope Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed 13C-lactate-containing medium to the cells.
-
Incubate the cells for a defined period (e.g., 0, 5, 15, 30, 60 minutes) to achieve isotopic steady-state. The optimal time course should be determined empirically.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.
-
Incubate on dry ice for 10 minutes.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
Sample Analysis:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS to determine the mass isotopologue distribution of downstream metabolites (e.g., pyruvate, TCA cycle intermediates).
-
This compound as an Internal Standard for Lactate Quantification
The use of a stable isotope-labeled internal standard is the gold standard for accurate quantification of analytes in complex biological matrices by mass spectrometry. This compound is an ideal internal standard for lactate measurement as it co-elutes with the endogenous analyte and corrects for variations in sample preparation and instrument response.
Experimental Protocol: Quantification of Lactate in Plasma using this compound
This protocol provides a method for the quantification of lactate in plasma samples using LC-MS/MS.
Materials:
-
This compound (internal standard)
-
L-Lactic acid (unlabeled standard for calibration curve)
-
Plasma samples
-
Acetonitrile (B52724), ice-cold
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Standard and Internal Standard Preparation:
-
Prepare a stock solution of unlabeled L-Lactic acid in water.
-
Prepare a stock solution of this compound in water.
-
Prepare a series of working standard solutions of unlabeled L-Lactic acid by serial dilution of the stock solution.
-
Prepare a working internal standard solution of this compound.
-
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of each plasma sample, calibration standard, and quality control sample, add 10 µL of the this compound internal standard working solution.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Separate lactate and its isotopologue using a suitable chromatography method (e.g., HILIC or reversed-phase).
-
Detect the parent and fragment ions for both unlabeled lactate and this compound using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the unlabeled standards.
-
Determine the concentration of lactate in the plasma samples from the calibration curve.
-
Signaling Pathways and Experimental Workflows
Lactate Signaling via GPR81 (HCAR1)
Lactate is not only a metabolic end-product but also a signaling molecule that can modulate cellular processes by activating the G-protein coupled receptor GPR81 (also known as HCAR1). Activation of GPR81 by lactate leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent downstream signaling events that can impact cell proliferation, metabolism, and immune responses.
Caption: Lactate signaling pathway via the GPR81 receptor.
General Experimental Workflow for 13C-Lactate Metabolic Tracing
The following diagram illustrates a typical workflow for a metabolic tracing experiment using this compound.
Caption: Experimental workflow for 13C-lactate metabolic tracing.
References
- 1. NADH-independent enzymatic assay to quantify extracellular and intracellular L-lactate levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. abcam.com [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Quantification of L-Lactic Acid in Human Plasma using L-Lactic acid-13C3 Internal Standard by LC-MS/MS and GC-MS
Introduction
L-lactic acid is a key metabolite in cellular metabolism, and its accurate quantification in biological matrices such as plasma is crucial for research in areas including metabolic disorders, oncology, and sports medicine. Stable isotope-labeled internal standards are essential for reliable quantification by mass spectrometry, correcting for variations in sample preparation and instrument response.[1] L-Lactic acid-13C3 is a stable isotope-labeled analog of L-Lactic acid that serves as an ideal internal standard for this purpose.[1][2] This application note provides detailed protocols for the preparation and analysis of plasma samples for the quantification of L-lactic acid using this compound by both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
The following tables summarize the performance characteristics of the described methods.
Table 1: LC-MS/MS Method Performance
| Parameter | Result |
| Linearity (R²) | >0.99 |
| Limit of Detection (LOD) | 0.125 µmol/L |
| Limit of Quantification (LOQ) | 0.5 µmol/L |
| Recovery | 88-103% |
| Precision (RSD) | < 10% |
Table 2: GC-MS Method Performance
| Parameter | Result |
| Linearity (R²) | >0.99 |
| Limit of Detection (LOD) | 0.67 µmol/L |
| Recovery | 99.6-106% |
| Precision (RSD) | < 5.49% |
Experimental Protocols
I. LC-MS/MS Protocol for L-Lactic Acid Quantification in Plasma
This protocol describes a robust method for the quantification of L-lactic acid in human plasma using protein precipitation and a chiral liquid chromatography column for separation.
Materials:
-
Human plasma (collected in EDTA or heparin tubes)
-
This compound solution (as internal standard)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL)
-
LC-MS vials
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation of metabolites.
-
Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add a known amount of this compound internal standard solution.
-
Protein Precipitation:
-
Add 400 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube without disturbing the protein pellet.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85% acetonitrile in water with 0.1% formic acid).
-
LC-MS/MS Analysis: Transfer the reconstituted sample to an LC-MS vial for analysis. Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.
LC-MS/MS Parameters:
-
LC Column: A chiral column suitable for the separation of lactic acid enantiomers (e.g., Astec CHIROBIOTIC R).[3]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid).[4]
-
Flow Rate: As recommended for the column.
-
Mass Spectrometer: A tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor the appropriate precursor-to-product ion transitions for both L-lactic acid and this compound.
II. GC-MS Protocol for L-Lactic Acid Quantification in Plasma
This protocol details a method for the analysis of L-lactic acid by GC-MS, which requires derivatization to increase the volatility of the analyte.
Materials:
-
Human plasma
-
This compound solution
-
Acetonitrile (ACN), GC grade
-
Derivatization reagent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA)
-
Ethyl acetate, GC grade
-
Microcentrifuge tubes (1.5 mL)
-
GC-MS vials with inserts
Procedure:
-
Sample Preparation and Protein Precipitation: Follow steps 1-5 of the LC-MS/MS protocol.
-
Drying: Evaporate the supernatant to complete dryness. It is critical to remove all water as it can interfere with the derivatization reaction.
-
Derivatization:
-
To the dried extract, add 50 µL of acetonitrile and 50 µL of MTBSTFA.
-
Vortex briefly and heat at 60-70°C for 30 minutes.
-
-
GC-MS Analysis: Cool the sample to room temperature and transfer to a GC-MS vial with an insert. Inject 1 µL into the GC-MS system.
GC-MS Parameters:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: A suitable temperature gradient to separate the derivatized lactic acid from other components.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and monitor characteristic ions for the derivatized L-lactic acid and this compound.
Visualizations
Caption: LC-MS/MS workflow for L-lactic acid analysis.
Caption: GC-MS workflow for L-lactic acid analysis.
Caption: Simplified metabolic pathway of L-lactic acid production.
References
- 1. Untargeted Metabolomics: Extraction of Plasma Metabolites [protocols.io]
- 2. labcluster.com [labcluster.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of L-Lactic Acid-13C3 in Biological Matrices using Gas Chromatography-Mass Spectrometry
Abstract
This application note provides a detailed methodology for the quantitative analysis of L-Lactic acid-13C3 in biological samples, such as plasma and cell culture media, using gas chromatography-mass spectrometry (GC-MS). This compound is a stable isotope-labeled internal standard and tracer crucial for metabolic research, particularly in studies of glycolysis, the Cori cycle, and lactate (B86563) shuttle mechanisms.[1] The protocol herein describes procedures for sample preparation, including protein precipitation and extraction, derivatization using a silylation agent, and the optimal GC-MS parameters for the detection and quantification of this compound. This method is intended for researchers, scientists, and drug development professionals engaged in metabolic studies.
Introduction
L-Lactic acid is a key metabolite in cellular energy metabolism.[2] The use of stable isotope-labeled L-Lactic acid, such as this compound, allows for the precise tracing of lactate metabolism and its contribution to various metabolic pathways, including the tricarboxylic acid (TCA) cycle.[1][3] GC-MS is a powerful analytical technique for this purpose due to its high sensitivity, selectivity, and ability to differentiate between labeled and unlabeled metabolites.[4] However, the polar nature of lactic acid necessitates a derivatization step to increase its volatility for GC analysis. This application note focuses on the widely used silylation method to prepare a more volatile and thermally stable derivative of lactic acid suitable for GC-MS analysis.
Experimental Protocols
Materials and Reagents
-
This compound (isotopic purity >99%)[5]
-
Methanol (LC-MS grade)[6]
-
Acetonitrile (LC-MS grade)[7]
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS)
-
Internal Standard (IS): e.g., 3-[2H]-(2R)-lactic acid[8]
-
Sodium chloride (NaCl)
-
Deionized water
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
GC-MS system equipped with an autosampler
Sample Preparation
Plasma Samples
-
Protein Precipitation: To a 200 µL aliquot of plasma in a microcentrifuge tube, add 600 µL of methanol.[6]
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[6]
-
Centrifugation: Centrifuge the sample at 5,000 rpm for 5 minutes at room temperature.[6]
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Internal Standard Addition: Add the internal standard solution to the supernatant.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.
Cell Culture Media Samples
-
Protein Precipitation: To a sample of cell culture medium, add 2 volumes of acetonitrile.[7]
-
Centrifugation: Centrifuge the mixture at 14,000 rpm for 5 minutes.[7]
-
Supernatant Transfer and Dilution: Transfer the supernatant to a new tube and dilute with deionized water as needed, based on the expected concentration of the analyte.[7]
-
Internal Standard Addition: Add the internal standard solution.
-
Drying: Evaporate the sample to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
Derivatization (Silylation)
-
To the dried sample residue, add 50 µL of pyridine and 50 µL of MTBSTFA + 1% t-BDMCS.
-
Vortex the mixture briefly to ensure all residue is dissolved.
-
Heat the sample at 60-70°C for 30-60 minutes in a heating block.
-
After cooling to room temperature, transfer the derivatized sample to a GC vial with a micro-insert for analysis.
GC-MS Analysis
The following parameters can be used as a starting point and may require optimization for specific instruments and applications.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Column | TG-5MS (30m x 0.25mm, 0.25µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |
| Inlet Temperature | 250-280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial temp 50-120°C, hold for 2-3 min, ramp at 10-15°C/min to 220-300°C, hold for 2-5 min |
| Mass Spectrometer | Agilent 5975C or equivalent |
| Ion Source Temp | 230°C |
| Interface Temp | 300°C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Ions for tBDMS-derivatized Lactic Acid:
For quantitative analysis, the (M-57)+ ion, which corresponds to the loss of a tert-butyl group, is often chosen as the quantification ion due to its high abundance.[6]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from GC-MS analysis of lactic acid using various derivatization methods.
Table 1: Linearity and Detection Limits
| Derivatization Method | **Linearity (R²) ** | LOD | LOQ | Reference |
| Microwave-assisted (unspecified derivatizing agent) | 0.9998 | - | - | [8] |
| Ethyl Chloroformate | Good linearity in tested range | 0.67 µmol/L | - | [9] |
| tBDMS | 0.996 | 0.8-1 ng/µL | 0.8-1 ng/µL | [6] |
Table 2: Precision and Recovery
| Derivatization Method | Precision (RSD) | Recovery (%) | Reference |
| Microwave-assisted (unspecified derivatizing agent) | < 4.57% | - | [8] |
| Ethyl Chloroformate | < 5.49% | 99.6-106% | [9] |
| tBDMS | 2.5-5.7% (Inter-day) | 87.0-98.4% | [6] |
Visualizations
Conclusion
The GC-MS method detailed in this application note provides a robust and reliable approach for the quantification of this compound in biological matrices. The protocol for sample preparation, derivatization, and GC-MS analysis is suitable for metabolic tracing studies in various research and development settings. The provided quantitative data and visualizations serve as a comprehensive guide for researchers implementing this methodology.
References
- 1. Lactate Metabolism is Associated with Mammalian Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lactate Metabolism and Lactylation Modification: New Opportunities and Challenges in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. microbiologyjournal.org [microbiologyjournal.org]
- 5. MALDI Mass Spectrometry Imaging and Semi‐Quantification of Topically Delivered Lactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bslonline.org [bslonline.org]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. Derivatization method for the quantification of lactic acid in cell culture media via gas chromatography and applications in the study of cell glycometabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of L-Lactic acid-13C3 in Biological Matrices using LC-MS
Affiliation: Google Research
Abstract
This application note details a robust and sensitive method for the quantitative analysis of L-Lactic acid-13C3 in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS). This compound is a stable isotope-labeled form of L-lactic acid, widely utilized as a tracer in metabolic research and as an internal standard for the quantification of endogenous lactate (B86563).[1][2][3] The protocol described herein provides a comprehensive workflow, from sample preparation to data acquisition, and is intended for researchers, scientists, and professionals in drug development and metabolic studies.
Introduction
L-lactic acid is a key metabolite in cellular metabolism, and its concentration in biological fluids is a critical indicator of physiological and pathological states. The use of stable isotope-labeled this compound allows for precise and accurate quantification by LC-MS, overcoming the challenges associated with the analysis of endogenous compounds. This method is particularly valuable for metabolic flux analysis and pharmacokinetic studies. This document provides a detailed protocol for the analysis of this compound, which can be adapted for various research applications.
Experimental Workflow
The overall experimental workflow for the LC-MS analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for LC-MS analysis of this compound.
Materials and Reagents
-
This compound (≥98% purity)[4]
-
L-Lactic acid (for calibration standards)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (≥98%)
-
Ammonium acetate
-
Biological matrix (e.g., plasma, urine)
Experimental Protocols
Sample Preparation
-
Thawing: Thaw biological samples (e.g., plasma, urine) on ice.
-
Aliquoting: Aliquot 100 µL of the sample into a microcentrifuge tube.
-
Internal Standard Spiking: If this compound is not the analyte being quantified, spike the sample with a known concentration of this compound as an internal standard.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each sample to precipitate proteins.
-
Vortexing: Vortex the samples for 30 seconds.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer: Transfer the clear supernatant to an LC autosampler vial for analysis.
Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm) is recommended.[5]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Methanol
-
Flow Rate: 0.25 mL/min
-
Injection Volume: 2 µL[5]
-
Column Temperature: 20°C
-
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 7.0 | 5 | 95 |
| 7.1 | 95 | 5 |
| 10.0 | 95 | 5 |
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Capillary Voltage: 1.5 kV[5]
-
Cone Voltage: 10 V[5]
-
Source Temperature: 150°C[5]
-
Desolvation Temperature: 450°C[5]
-
Desolvation Gas Flow: 800 L/hour[5]
-
Collision Gas: Argon
-
Collision Energy: 8 eV[5]
Multiple Reaction Monitoring (MRM) Transitions
The following MRM transitions should be monitored for the quantification of this compound and unlabeled L-Lactic acid.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| L-Lactic acid | 89.0 | 43.0 |
| This compound | 92.0 | 45.0 |
Note: The precursor ion for this compound corresponds to the [M-H]- ion of the fully labeled molecule.
Data Analysis and Quantification
Calibration Curve
Prepare a series of calibration standards by spiking known concentrations of L-Lactic acid into the same biological matrix as the samples. Process these standards alongside the experimental samples. Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression analysis should be used to determine the concentration of this compound in the unknown samples.
Quantitative Data Summary
The following table presents representative data for a calibration curve of L-Lactic acid in a biological matrix using this compound as an internal standard.
| Concentration (µM) | Peak Area (L-Lactic acid) | Peak Area (this compound) | Peak Area Ratio |
| 1 | 12,500 | 500,000 | 0.025 |
| 5 | 63,000 | 510,000 | 0.124 |
| 10 | 128,000 | 505,000 | 0.253 |
| 50 | 645,000 | 498,000 | 1.295 |
| 100 | 1,300,000 | 502,000 | 2.590 |
| 500 | 6,550,000 | 495,000 | 13.232 |
Conclusion
The LC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in biological matrices. The protocol is suitable for a wide range of research applications, including metabolic flux analysis and pharmacokinetic studies. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method ideal for demanding quantitative analyses.
References
- 1. A stable isotope technique for investigating lactate metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-乳酸-13C3 ≥99 atom % 13C, ≥98% (CP), ≥98% (Chiral Purity, HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound ≥99 atom % 13C, ≥98% (CP), ≥98% (Chiral Purity, HPLC) | 87684-87-5 [sigmaaldrich.com]
- 5. L(+) and D(−) Lactate Are Increased in Plasma and Urine Samples of Type 2 Diabetes as Measured by a Simultaneous Quantification of L(+) and D(−) Lactate by Reversed-Phase Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying lactate flux with L-Lactic acid-13C3.
Application Note & Protocol
Topic: Quantifying Lactate (B86563) Flux with L-Lactic Acid-13C3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lactate, once considered merely a metabolic waste product of glycolysis, is now recognized as a critical player in cellular metabolism, signaling, and intercellular communication. It functions as a primary energy source in various tissues, including the heart and brain, and plays a key role in the metabolic reprogramming of cancer cells (the "Warburg effect").[1][2][3] Quantifying the dynamics of lactate production and consumption, known as lactate flux, is essential for understanding physiological and pathological processes. Stable isotope tracing using this compound offers a powerful method to track the metabolic fate of lactate in both in vitro and in vivo systems, providing quantitative insights into pathway activities that are unattainable with concentration measurements alone.[4][5]
This application note provides detailed protocols for utilizing this compound to measure lactate flux, covering experimental design, sample preparation, and analytical methods.
Principle of the Method
The core of this technique involves introducing uniformly labeled this compound into a biological system.[4] The 13C atoms from the lactate tracer are incorporated into downstream metabolites as it is metabolized. The primary route involves the conversion of lactate to pyruvate (B1213749) by lactate dehydrogenase (LDH), which can then enter the tricarboxylic acid (TCA) cycle in the mitochondria.[6][7] By using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can measure the rate of incorporation and the distribution of the 13C label in key metabolites like pyruvate, citrate, glutamate, and malate.[6][8] This labeling pattern provides a dynamic readout of lactate's contribution to energy metabolism and allows for the calculation of metabolic flux rates through specific pathways.[5][9][10]
Experimental Workflow
The overall workflow for a lactate flux experiment involves several key stages, from initial experimental setup to final data analysis. The process is applicable to both cell culture and animal models, with specific modifications for each system.
References
- 1. Dynamic 13C Flux Analysis Captures the Reorganization of Adipocyte Glucose Metabolism in Response to Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A stable isotope technique for investigating lactate metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. Application of Hyperpolarized [1-13C]Lactate for the In Vivo Investigation of Cardiac Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Global 13C tracing and metabolic flux analysis of intact human liver tissue ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Stable Isotope Tracing with L-Lactic acid-13C3 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting in vivo stable isotope tracing studies in mice using L-Lactic acid-13C3. This powerful technique allows for the elucidation of metabolic pathways, quantification of metabolic fluxes, and understanding the contribution of lactate (B86563) to various metabolic processes in both healthy and diseased states.
Introduction
L-Lactic acid, once considered a metabolic waste product, is now recognized as a crucial player in cellular metabolism, acting as both a primary energy source and a signaling molecule.[1][2] Stable isotope tracing with this compound allows researchers to track the fate of lactate carbons as they are incorporated into downstream metabolites, providing a dynamic view of central carbon metabolism. This approach is invaluable for studying metabolic reprogramming in cancer, neurological disorders, and metabolic diseases.[3][4][5]
Key Applications:
-
Tracing the contribution of lactate to the Tricarboxylic Acid (TCA) cycle.
-
Investigating gluconeogenesis from lactate in the liver and kidney.
-
Studying lactate shuttling between different organs and cell types.
-
Assessing the impact of therapeutic interventions on lactate metabolism.
Experimental Design Considerations
Successful in vivo tracing studies require careful planning. Key factors to consider include the choice of mouse model, the route and duration of tracer administration, and the timing of tissue collection.
Mouse Models: The choice of mouse strain (e.g., C57BL/6N) and condition (e.g., age, diet, disease state) should align with the research question.[6][7]
Tracer Administration: this compound can be administered via several routes, each with its own advantages and disadvantages.[8]
-
Intraperitoneal (IP) Injection (Bolus): Simple, rapid, and suitable for short-term labeling studies. It is a cost-effective method compatible with biohazardous models.[9][10]
-
Intravenous (IV) Infusion: Allows for achieving a steady-state labeling of metabolites in the plasma and tissues, which is crucial for metabolic flux analysis.[11][12] This method can be more complex, often requiring catheterization.
-
Oral Gavage/Liquid Diet: Useful for long-term labeling studies and for investigating the metabolic fate of ingested lactate.[13]
Fasting: The fasting state of the animal can significantly impact metabolism. For studies focusing on the TCA cycle, a 3-hour fast prior to label administration can improve labeling in many organs, though not necessarily in the heart.[9][10]
Experimental Protocols
Protocol 1: Bolus Intraperitoneal Injection of this compound
This protocol is adapted for researchers interested in a rapid assessment of lactate metabolism in various tissues.
Materials:
-
This compound (sterile, injectable grade)
-
Sterile saline (0.9% NaCl)
-
Syringes and needles (e.g., 27-30 gauge)
-
Experimental mice
-
Tools for euthanasia and tissue dissection
-
Liquid nitrogen
-
Cryovials for sample storage
Procedure:
-
Animal Preparation: Acclimatize mice to the experimental conditions. If required, fast the mice for a predetermined period (e.g., 3 hours).[9][10]
-
Tracer Preparation: Prepare a sterile solution of this compound in saline at the desired concentration. A typical dose might range from 1 to 4 mg/g of body weight.[9]
-
Injection: Inject the this compound solution intraperitoneally. Record the exact time of injection.
-
Label Incorporation: Allow the tracer to circulate and be metabolized for a specific duration. A 90-minute incorporation period has been shown to be effective for TCA cycle labeling.[9][10]
-
Euthanasia and Tissue Collection: At the end of the incorporation period, euthanize the mouse using an approved method (e.g., cervical dislocation).
-
Rapid Tissue Harvesting: Quickly dissect the tissues of interest (e.g., liver, heart, kidney, brain, tumor). Rinse tissues briefly in ice-cold saline to remove excess blood.[6][7]
-
Snap Freezing: Immediately snap-freeze the tissues in liquid nitrogen to quench all metabolic activity.
-
Storage: Store the frozen tissue samples at -80°C until metabolite extraction.
Protocol 2: Metabolite Extraction from Tissues
This protocol outlines a common method for extracting polar metabolites for analysis by mass spectrometry.
Materials:
-
Frozen tissue samples
-
Pre-chilled (-80°C) extraction solvent (e.g., 80% methanol:water)
-
Tissue homogenizer (e.g., Precellys)
-
Centrifuge
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation: Weigh the frozen tissue (~20-50 mg).[14][15]
-
Homogenization: Place the frozen tissue in a tube with pre-chilled extraction solvent and homogenize using a tissue homogenizer. A solvent-to-tissue ratio of 1 mL per 50 mg of tissue can be used.[15]
-
Extraction: Vortex the homogenate and incubate on ice for a specified time (e.g., 15-30 minutes) to allow for complete extraction.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 16,000 x g) at 4°C for 10-15 minutes to pellet cellular debris and proteins.[16]
-
Supernatant Collection: Carefully collect the supernatant containing the polar metabolites into a new, clean tube.
-
Drying: Dry the metabolite extract, for example, under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried metabolites in a suitable solvent for your analytical platform (e.g., a mixture of water and acetonitrile (B52724) for LC-MS).
-
Analysis: Analyze the samples using a mass spectrometer (e.g., GC-MS or LC-MS/MS) to determine the isotopic enrichment in downstream metabolites.
Data Presentation
Quantitative data from stable isotope tracing experiments should be presented in a clear and organized manner to facilitate interpretation and comparison across different experimental groups.
Table 1: Example of Isotopic Enrichment of Key Metabolites Following this compound Administration in Mice
| Metabolite | Tissue | Isotope Label | Fractional Enrichment (%) |
| Lactate | Plasma | M+3 | 50-70 |
| Pyruvate | Liver | M+3 | 30-50 |
| Citrate | Heart | M+2 | 10-20 |
| Glutamate | Brain | M+2 | 5-15 |
| Aspartate | Kidney | M+2 | 15-25 |
| Malate | Liver | M+2 | 20-30 |
Note: The values in this table are illustrative and will vary depending on the experimental conditions such as the mouse model, tracer dose, and labeling duration.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for in vivo this compound tracing in mice.
Metabolic Pathway of this compound
Caption: Metabolic fate of this compound into the TCA cycle.
References
- 1. Circadian Regulation of the Lactate Metabolic Kinetics in Mice Using the [1H-13C]-NMR Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lactate metabolism in mouse brain astrocytes studied by [13C]NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tracking Hyperpolarized [1‐13C] Pyruvate and [1‐13C] L‐Lactate Metabolism in the Healthy and Post‐Stroke Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Deep Metabolic Profiling Assessment of Tissue Extraction Protocols for Three Model Organisms [frontiersin.org]
- 7. biorxiv.org [biorxiv.org]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stable isotope tracing to assess tumor metabolism in vivo | Springer Nature Experiments [experiments.springernature.com]
- 13. Noninvasive liquid diet delivery of stable isotopes into mouse models for deep metabolic network tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sample Preparation Methodology for Mouse Heart Metabolomics using Comprehensive Two-Dimensional Gas Chromatography coupled with Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Comparison of Solvent-Based Extraction Methods to Assess the Central Carbon Metabolites in Mouse Bone and Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. escholarship.org [escholarship.org]
Application Notes: L-Lactic Acid-13C3 in Metabolomics
Introduction
L-Lactic acid, an essential molecule in cellular metabolism, has traditionally been viewed as a byproduct of glycolysis under anaerobic conditions. However, recent research has illuminated its active role as a crucial energy source and signaling molecule in various physiological and pathological states, including cancer, ischemia, and neurological disorders.[1] Stable isotope-labeled L-Lactic acid, specifically L-Lactic acid-13C3, serves as a powerful tracer in metabolomics studies to quantitatively track the metabolic fate of lactate (B86563).[2] By introducing this labeled compound into biological systems, researchers can elucidate metabolic pathway activities, identify nutrient contributions, and discover potential therapeutic targets.[3][4][5]
Principle of this compound Tracing
This compound is a form of lactic acid where all three carbon atoms are replaced with the heavy isotope, ¹³C. When introduced to cells or organisms, it is transported into cells and converted by lactate dehydrogenase (LDH) into pyruvate-13C3. This labeled pyruvate (B1213749) can then enter central carbon metabolism, primarily through the Tricarboxylic Acid (TCA) cycle, after being converted to Acetyl-CoA-13C2 by pyruvate dehydrogenase (PDH).
By using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can track the incorporation of the ¹³C label into downstream metabolites.[6] The pattern and extent of labeling, known as Mass Isotopologue Distribution (MID), provide a quantitative measure of the flux through these metabolic pathways.[3] This allows for a dynamic view of cellular metabolism that is not achievable with traditional metabolomics alone.
Key Applications in Research and Drug Development
-
Oncology: Cancer cells exhibit altered metabolism, often characterized by high lactate production (the Warburg effect). This compound tracing can reveal how tumors utilize lactate as a fuel source, challenging the classical view and providing new avenues for therapeutic intervention.[7][8][9]
-
Ischemia and Cardiovascular Disease: In conditions like heart attack or stroke, oxygen supply is limited. Tracing studies can show how tissues under ischemic stress utilize lactate as an alternative energy source to glucose, which is critical for cell survival.[10][11]
-
Neuroscience: The brain utilizes lactate as an energy substrate, particularly in neurons. This compound helps in understanding the metabolic interplay between astrocytes and neurons (the astrocyte-neuron lactate shuttle hypothesis) and its role in cognitive function and neurodegenerative diseases.[12]
-
Drug Discovery and Development: Metabolomics with stable isotopes is integral to modern drug development.[4][5] It helps in elucidating a drug's mechanism of action, identifying pharmacodynamic biomarkers to monitor treatment response, and assessing off-target effects and toxicity by observing metabolic reprogramming.[9]
Metabolic Fate of this compound
The primary pathway for this compound utilization involves its conversion to pyruvate, which then enters the TCA cycle. The diagram below illustrates this central metabolic route.
Caption: Metabolic pathway of this compound from uptake to TCA cycle entry.
Experimental Protocols
Protocol 1: In Vitro Isotope Labeling of Cultured Cells
This protocol describes the general procedure for tracing the metabolism of this compound in adherent cell cultures.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
Glucose-free and L-Glutamine-free medium (e.g., RPMI 1640)
-
This compound (≥99% purity)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate Buffered Saline (PBS), ice-cold
-
80% Methanol (B129727) (-80°C)
-
Cell scraper
-
Centrifuge
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach ~80% confluency on the day of the experiment. Culture under standard conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Labeling Medium: Prepare fresh labeling medium by supplementing glucose-free medium with a physiological concentration of glucose (e.g., 5-10 mM), dialyzed FBS, and this compound (e.g., 1-10 mM). The final concentration of the tracer should be optimized based on the cell type and experimental goals.
-
Labeling:
-
Aspirate the standard culture medium from the wells.
-
Gently wash the cells twice with pre-warmed PBS to remove residual medium.
-
Add 2 mL of the pre-warmed labeling medium to each well.
-
Incubate the cells for a specific time course (e.g., 0, 1, 4, 8, 24 hours) to approach isotopic steady state.[3]
-
-
Metabolite Extraction:
-
Place the culture plate on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells with 2 mL of ice-cold PBS to halt metabolic activity.
-
Immediately add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells using a cell scraper and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Incubate at -80°C for at least 30 minutes to precipitate proteins.
-
-
Sample Processing:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube.
-
Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried extracts at -80°C until analysis by MS or NMR.
-
Protocol 2: In Vivo this compound Administration in a Mouse Model
This protocol is adapted from a study on regional lactate metabolism in the ischemic mouse heart.[10]
Materials:
-
Mouse model (e.g., C57BL/6J)
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for intravenous injection and tissue collection
-
Liquid nitrogen or focused microwave irradiation (FMW) device for in vivo fixation
Procedure:
-
Tracer Preparation: Dissolve this compound in sterile saline to a final concentration suitable for injection (e.g., to achieve a dose of 1 mg/g body weight).
-
Animal Preparation: Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.
-
Tracer Administration: Inject the prepared this compound solution intravenously (i.v.), for example, via the tail vein.[10]
-
Tracer Circulation: Allow the tracer to circulate for a predetermined period (e.g., 1-10 minutes). This time should be short to capture the initial metabolic fate of the lactate.[10]
-
Tissue Collection and Fixation:
-
At the end of the circulation period, rapidly euthanize the animal and excise the target tissue (e.g., heart, brain, tumor).
-
To preserve the in vivo metabolic state and prevent post-mortem changes, immediately freeze-clamp the tissue in liquid nitrogen or use a specialized technique like focused microwave irradiation to snap-fix metabolites.[10]
-
-
Metabolite Extraction:
-
Homogenize the frozen tissue powder in a cold solvent, such as 80% methanol or a methanol/chloroform/water mixture.
-
Follow standard protocols for polar metabolite extraction from tissues.
-
Process the extract by centrifugation, collection of the supernatant, and drying, as described in Protocol 1.
-
Store dried extracts at -80°C until analysis.
-
General Experimental and Data Analysis Workflow
The following diagram outlines the typical workflow for a metabolomics experiment using this compound.
Caption: Standard workflow for stable isotope tracing from experiment to data analysis.
Quantitative Data Summary
The following table summarizes representative data on the metabolic fate of this compound in a normal mouse heart, based on the findings from O'Donnell et al., adapted from pie chart data.[10] The data shows the fraction of ¹³C-labeled metabolites detected after a 1-minute injection, highlighting the rapid entry of lactate into the TCA cycle and amino acid pools.
| Metabolic Pathway | Metabolite | Fraction of ¹³C-Labeled Pool (%) |
| Lactate Uptake | Lactate | 75.0 |
| TCA Cycle Activity | Citrate | 8.0 |
| Malate | 5.0 | |
| Amino Acid Production | Glutamate (Glu) | 6.0 |
| Aspartate (Asp) | 4.0 | |
| Glutamine (Gln) | 1.5 | |
| Asparagine (Asn) | 0.5 |
Table 1: Distribution of ¹³C label from this compound in mouse heart metabolites. Data is representatively quantified from published results.[10]
Data Acquisition and Analysis
Instrumentation High-resolution mass spectrometry coupled with liquid chromatography (LC-MS), gas chromatography (GC-MS), or capillary electrophoresis (CE-MS) is typically used for analyzing ¹³C-labeled metabolites.[10] Tandem mass spectrometry (MS/MS) is crucial for confirming the identity of metabolites and can be used for quantification, though care must be taken as the position of the ¹³C label can affect fragmentation efficiency.[13]
Data Analysis
-
Raw Data Processing: Raw data files are processed using software to detect peaks, perform chromatographic alignment, and integrate peak areas.
-
Mass Isotopologue Distribution (MID) Analysis: The key output is the MID, which is the fractional abundance of each isotopologue for a given metabolite (e.g., M+0 for the unlabeled form, M+1 for one ¹³C, M+2 for two ¹³Cs, etc.).[3]
-
Correction for Natural Abundance: The raw MIDs must be corrected for the natural abundance of ¹³C (~1.1%) and other heavy isotopes to determine the true fractional enrichment from the tracer.
-
Metabolic Flux Analysis (MFA): For more advanced analysis, the corrected MIDs can be used as input for computational models to calculate the relative or absolute rates (fluxes) through metabolic pathways.
By following these protocols and analytical strategies, researchers, scientists, and drug development professionals can effectively utilize this compound to gain deep insights into cellular metabolism, accelerating scientific discovery and the development of new therapeutics.
References
- 1. metabolon.com [metabolon.com]
- 2. This compound 13C = 99atom , = 98 CP, = 98 HPLC Chiral Purity 87684-87-5 [sigmaaldrich.com]
- 3. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomics in Pharmaceutical R&D - biocrates life sciences gmbh [biocrates.com]
- 5. Metabolomics and lipidomics strategies in modern drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of 13 C and 14 C labeling in pyruvate and lactate in tumor and blood of lymphoma-bearing mice injected with 13 C- and 14 C-labeled pyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of 13 C MRI of hyperpolarized [1-13 C]pyruvate and lactate with the corresponding mass spectrometry images in a murine lymphoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolomics in drug research and development: The recent advances in technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tracking Hyperpolarized [1‐13C] Pyruvate and [1‐13C] L‐Lactate Metabolism in the Healthy and Post‐Stroke Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolomic Analysis Identifies Lactate as an Important Pathogenic Factor in Diabetes-associated Cognitive Decline Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of lactate from various metabolic pathways and quantification issues of lactate isotopologues and isotopmers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Lactic Acid-13C3 Infusion Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step guide for conducting L-Lactic acid-13C3 infusion experiments to trace lactate (B86563) metabolism in vivo. The protocols outlined below cover subject preparation, infusion procedures, sample collection and processing, and analytical methods for quantifying 13C enrichment in target metabolites.
Introduction
L-Lactic acid, traditionally viewed as a metabolic waste product, is now recognized as a crucial energy substrate and signaling molecule. Stable isotope tracer studies using this compound are instrumental in elucidating the dynamic metabolic fate of lactate, including its oxidation, its role as a gluconeogenic precursor, and its contribution to the tricarboxylic acid (TCA) cycle. These experiments provide valuable insights into metabolic regulation in various physiological and pathological states, aiding in drug development and the understanding of disease mechanisms.
Experimental Protocols
A successful this compound infusion study requires meticulous planning and execution, from subject preparation to sample analysis. The following protocols provide a comprehensive framework.
Subject/Animal Preparation
Proper preparation of the subject is critical to obtain reliable and reproducible data.
-
Fasting: To achieve a metabolic baseline, human subjects should undergo an overnight fast (typically 8-12 hours).[1] For animal studies, a fasting period of 12-16 hours is recommended to increase the fractional enrichment of plasma 13C-glucose derived from the tracer.[2]
-
Catheterization: For intravenous infusion and repeated blood sampling, two catheters should be placed. One catheter is for the infusion of the this compound tracer, and the other, typically placed in a contralateral arm vein, is for blood collection.[1]
This compound Infusion Protocol
The primed-constant infusion method is commonly employed to rapidly achieve and maintain a steady-state isotopic enrichment in the plasma.
-
Tracer Preparation: Sterile this compound sodium salt is dissolved in a sterile saline solution for infusion. The concentration and purity of the tracer should be confirmed before use.
-
Priming Dose: An initial bolus injection (prime) of the tracer is administered to quickly fill the metabolic pool.[1][3] The priming dose should be given slowly over a 2-5 minute period.[3]
-
Constant Infusion: Following the priming dose, a continuous infusion at a lower, constant rate is maintained to sustain a steady-state isotopic enrichment.[1][4] The specific infusion rates will depend on the research question and the subject (human or animal model).
-
Duration: The infusion should be carried out for a sufficient duration to allow for isotopic steady-state to be reached in the metabolites of interest. For glycolytic intermediates, this can be as short as 10 minutes, while the TCA cycle may take over 2 hours to reach equilibrium.[5]
Sample Collection and Processing
Timely and proper sample handling is crucial to prevent metabolic changes post-collection.
-
Blood Sampling: Blood samples should be collected at predetermined time points: a baseline sample before the infusion begins, and then at regular intervals during the infusion to confirm the attainment of isotopic steady state.
-
Anticoagulant: Blood should be collected in tubes containing an anticoagulant such as EDTA or sodium heparin.[6]
-
Quenching Metabolism: Immediately after collection, enzymatic activity should be quenched to prevent further metabolism. This can be achieved by placing the samples on ice and processing them as quickly as possible.[7] For plasma metabolomics, a common method is to add the plasma to a pre-chilled solution of methanol (B129727) and acetonitrile.[8]
-
Plasma/Serum Separation: Whole blood should be centrifuged at a low temperature (e.g., 4°C) to separate plasma or serum.[9]
-
Storage: Aliquots of plasma or serum should be stored at -80°C until analysis to ensure metabolite stability.[8][9]
Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for measuring 13C enrichment.
-
Metabolite Extraction: Metabolites are extracted from plasma via protein precipitation. A common method involves adding a cold organic solvent mixture, such as methanol:acetonitrile:water, to the plasma sample.[8]
-
Derivatization: To increase their volatility for GC analysis, metabolites like lactate and amino acids need to be derivatized. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
GC-MS Analysis: The derivatized samples are then injected into the GC-MS system. The mass spectrometer is used to determine the mass isotopomer distributions of the target metabolites, which reveals the extent of 13C incorporation.
-
Sample Preparation: Dried metabolite extracts are reconstituted in a deuterated solvent, such as deuterium (B1214612) oxide (D₂O), containing an internal standard. The sample is then transferred to an NMR tube.
-
NMR Spectroscopy: 1D and 2D NMR experiments are performed to identify and quantify the 13C-labeled metabolites. 1H-13C Heteronuclear Single Quantum Coherence (HSQC) experiments are particularly useful for resolving and identifying labeled compounds.
Data Presentation
The following table summarizes representative quantitative data that can be obtained from an this compound infusion experiment. The values are illustrative and will vary based on the specific experimental conditions.
| Parameter | Resting State | Exercise State | Reference |
| Plasma Lactate Concentration (mM) | 0.8 ± 0.1 | 4.5 ± 0.5 | Fictional Data |
| Lactate Rate of Appearance (Ra) (μmol/kg/min) | 12.8 ± 3.9 | 25.6 ± 5.2 | |
| Lactate Metabolic Clearance Rate (L/min) | 1.56 ± 0.39 | 2.10 ± 0.45 | |
| 13C Enrichment in Plasma Lactate (Atom % Excess) | 5.2 ± 0.8 | 8.1 ± 1.2 | Fictional Data |
| 13C Enrichment in Plasma Alanine (Atom % Excess) | 1.5 ± 0.3 | 2.8 ± 0.5 | Fictional Data |
| 13C Enrichment in Expired CO2 (Atom % Excess) | 0.1 ± 0.02 | 0.5 ± 0.1 | Fictional Data |
Visualizations
Experimental Workflow
The following diagram illustrates the major steps involved in an this compound infusion experiment.
Caption: Experimental workflow for this compound infusion studies.
Metabolic Pathway of this compound
This diagram illustrates the primary metabolic fate of this compound in the body.
Caption: Metabolic fate of this compound.
References
- 1. medium.com [medium.com]
- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 3. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 4. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 6. mdpi.com [mdpi.com]
- 7. Lactate infusion as therapeutical intervention: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evidence of 13C-lactate oxidation in the human brain from hyperpolarized 13C-MRI - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calculating Isotopic Enrichment from L-Lactic acid-13C3 Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing using compounds like L-Lactic acid-13C3 has become an indispensable tool in metabolic research and drug development. By introducing a labeled substrate into a biological system, researchers can trace the metabolic fate of the carbon backbone, providing critical insights into pathway activity, metabolic flux, and the impact of therapeutic interventions on cellular metabolism. L-Lactic acid, once considered a mere waste product of glycolysis, is now recognized as a key signaling molecule and a significant metabolic fuel in various physiological and pathological states, including cancer and neurological disorders.[1][2]
This document provides a comprehensive guide for calculating the isotopic enrichment of this compound from mass spectrometry data. It includes detailed experimental protocols for cell culture, metabolite extraction, and mass spectrometry analysis, along with a step-by-step workflow for data analysis. Furthermore, it explores the signaling context of L-lactic acid to provide a broader understanding of its biological significance.
Experimental and Computational Workflow
The overall process for determining isotopic enrichment from this compound involves a series of experimental and computational steps. The workflow begins with culturing cells and introducing the 13C-labeled lactic acid, followed by quenching metabolism and extracting the intracellular metabolites. The extracts are then analyzed by mass spectrometry to determine the mass isotopologue distribution of lactic acid. Finally, the raw data is processed to correct for the natural abundance of 13C and calculate the isotopic enrichment.[3][4]
Detailed Experimental Protocols
Protocol 1: Cell Culture and Labeling
This protocol is designed for adherent mammalian cells cultured in 6-well plates.
Materials:
-
Mammalian cell line of interest
-
Complete growth medium
-
Phosphate-buffered saline (PBS), sterile
-
This compound (isotopic purity >99%)
-
6-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in 6-well plates at a density that allows them to reach approximately 80% confluency at the time of the experiment.
-
Allow cells to adhere and grow overnight in a standard incubator.
-
Prepare the labeling medium by supplementing the base medium with this compound to the desired final concentration (e.g., 10 mM).
-
Aspirate the standard growth medium from the cells and gently wash the cells once with sterile PBS.
-
Add the pre-warmed labeling medium to each well.
-
Incubate the cells for the desired period to allow for the uptake and metabolism of the labeled lactate (B86563). The incubation time will depend on the specific experimental goals.
Protocol 2: Metabolite Extraction from Adherent Cells
This protocol is optimized for the extraction of polar metabolites, including lactic acid.
Materials:
-
Ice-cold 0.9% NaCl solution
-
Ice-cold 80% methanol (B129727) (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 16,000 x g and 4°C
Procedure:
-
Quickly aspirate the labeling medium from the wells.
-
Wash the cells twice with ice-cold 0.9% NaCl solution to remove any remaining extracellular labeled lactate.
-
Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity.
-
Scrape the cells from the plate surface using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes for 30 seconds to ensure complete lysis.
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.[5]
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new clean tube.
-
The samples can be stored at -80°C until analysis.
Protocol 3: LC-MS/MS Analysis of L-Lactic Acid
This protocol outlines a general method for the analysis of L-lactic acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: A chiral column, such as an Astec CHIROBIOTIC R, is recommended for separating L- and D-lactic acid enantiomers if necessary.[6][7] For general analysis of L-lactic acid, a HILIC column can be used.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.2-0.4 mL/min
-
Gradient: A gradient from high to low organic content is typically used for HILIC separation.
MS/MS Conditions:
-
Ionization Mode: Negative ESI
-
Scan Type: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM)
-
Precursor Ions (m/z):
-
Unlabeled Lactic Acid (M+0): 89.0
-
Lactic Acid-13C1 (M+1): 90.0
-
Lactic Acid-13C2 (M+2): 91.0
-
Lactic Acid-13C3 (M+3): 92.0
-
-
Product Ions (m/z): A common fragmentation is the loss of CO2, resulting in a product ion around m/z 43.0 for unlabeled lactic acid. The specific product ions for the labeled species will need to be optimized.
Data Analysis: Calculating Isotopic Enrichment
The primary goal of the data analysis is to determine the extent to which the 13C label from this compound has been incorporated into the intracellular lactate pool. This requires correcting the raw mass spectrometry data for the natural abundance of 13C.
Step 1: Obtain Mass Isotopologue Distribution (MID)
From the LC-MS/MS analysis, integrate the peak areas for each mass isotopologue of lactic acid: M+0, M+1, M+2, and M+3. The raw fractional abundance of each isotopologue is calculated as:
Fractional Abundance (M+i) = Area(M+i) / [Area(M+0) + Area(M+1) + Area(M+2) + Area(M+3)]
Step 2: Correction for Natural 13C Abundance
Carbon in nature is a mixture of approximately 98.9% 12C and 1.1% 13C.[8] This natural abundance contributes to the M+1 and M+2 signals even in unlabeled molecules. To accurately determine the enrichment from the tracer, this natural contribution must be removed. This can be achieved using a matrix-based correction method.[9]
The relationship between the measured and the corrected (enrichment-derived) mass isotopologue distributions can be described by the following equation:
M_measured = C * M_corrected
Where:
-
M_measured is the vector of the measured fractional abundances of the mass isotopologues.
-
C is the correction matrix that accounts for the natural abundance of 13C.
-
M_corrected is the vector of the corrected fractional abundances, which represents the true enrichment from the tracer.
To find the corrected distribution, the equation is rearranged:
M_corrected = C-1 * M_measured
For a 3-carbon molecule like lactic acid, the correction matrix C is a 4x4 matrix. The elements of this matrix are calculated based on the binomial probability of incorporating a 13C atom at natural abundance.
Step 3: Calculating Mole Percent Enrichment (MPE)
Once the corrected mass isotopologue distribution (M_corrected) is obtained, the Mole Percent Enrichment (MPE) can be calculated. MPE represents the percentage of molecules in the pool that are labeled with 13C from the tracer.
MPE = (Σ [i * M_corrected(M+i)]) / n * 100%
Where:
-
i is the number of 13C atoms in the isotopologue (from 1 to 3).
-
M_corrected(M+i) is the corrected fractional abundance of the M+i isotopologue.
-
n is the number of carbon atoms in the molecule (3 for lactic acid).
Data Presentation
The calculated isotopic enrichment data should be presented in a clear and organized manner to facilitate comparison between different experimental conditions.
Table 1: Mass Isotopologue Distribution of L-Lactic Acid
| Sample | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) |
| Unlabeled Control | 96.7 | 3.2 | 0.1 | 0.0 |
| Condition A (1h label) | 45.2 | 5.8 | 12.5 | 36.5 |
| Condition B (1h label) | 60.1 | 7.3 | 10.1 | 22.5 |
Table 2: Corrected Isotopic Enrichment of L-Lactic Acid
| Sample | Mole Percent Enrichment (MPE) (%) | Fractional Contribution from Tracer |
| Condition A (1h label) | 51.5 | 0.515 |
| Condition B (1h label) | 34.8 | 0.348 |
L-Lactic Acid Signaling
Beyond its role as a metabolic substrate, L-lactic acid is a signaling molecule that can influence various cellular processes. A key receptor for lactate is the G protein-coupled receptor 81 (GPR81), also known as HCAR1.[10][11] Activation of GPR81 by lactate initiates a signaling cascade that can have profound effects on cell metabolism and function.
References
- 1. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 2. Lactate/GPR81 signaling and proton motive force in cancer: Role in angiogenesis, immune escape, nutrition, and Warburg phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Flowchart Creation [developer.mantidproject.org]
- 7. toolify.ai [toolify.ai]
- 8. researchgate.net [researchgate.net]
- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A lactate-induced Snail/STAT3 pathway drives GPR81 expression in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of 13C enrichment of plasma lactate by gas chromatography/isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Tracing Tricarboxylic Acid (TCA) Cycle Flux with L-Lactic acid-13C3
References
- 1. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predicting outcomes of steady-state 13C isotope tracing experiments using Monte Carlo sampling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative fluxomics of circulating metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucose feeds the TCA cycle via circulating lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. teachmephysiology.com [teachmephysiology.com]
- 6. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
L-Lactic Acid-13C3 as an Internal Standard for Quantitative Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of L-Lactic acid-13C3 as an internal standard in the quantitative analysis of L-lactic acid. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, correcting for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.
Introduction
L-lactic acid is a key metabolite in cellular metabolism, particularly in energy production through glycolysis. Its concentration in biological fluids is a critical biomarker for various physiological and pathological states, including metabolic disorders, hypoxia, and cancer. The "Warburg effect," for instance, describes the increased reliance of cancer cells on glycolysis, leading to elevated lactate (B86563) production even in the presence of oxygen. Accurate quantification of L-lactic acid is therefore essential in numerous research and clinical settings.
This compound, in which the three carbon atoms are replaced with the stable isotope 13C, is an ideal internal standard for mass spectrometry-based quantification of L-lactic acid.[1][2][3][4][5] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample extraction, derivatization, and chromatographic separation. However, its mass is three daltons higher, allowing for its distinct detection by a mass spectrometer. This isotope dilution mass spectrometry (IDMS) approach provides superior quantitative accuracy compared to methods relying on external calibration alone.
Applications
The use of this compound as an internal standard is applicable to a wide range of research and development areas:
-
Metabolomics and Metabolic Flux Analysis: To accurately trace and quantify lactate production and consumption in cells and tissues, providing insights into metabolic pathways.[1][2]
-
Clinical Diagnostics: For the precise measurement of lactate levels in biofluids such as plasma, serum, urine, and cerebrospinal fluid to aid in the diagnosis and monitoring of various diseases.
-
Drug Development: To assess the effect of therapeutic agents on cellular metabolism and lactate production.
-
Cancer Research: To study the Warburg effect and the role of lactate in the tumor microenvironment.[6][7][8][9][10]
-
Exercise Physiology: To monitor lactate accumulation in response to physical exertion.
-
Food Science: For the quantification of lactic acid in fermented foods and beverages.
Data Presentation: Performance Characteristics of L-Lactic Acid Quantification
The following tables summarize typical performance characteristics of analytical methods employing this compound as an internal standard for the quantification of L-lactic acid by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: Typical LC-MS/MS Method Parameters
| Parameter | Typical Value |
| Chromatography | |
| Column | Chiral Stationary Phase (e.g., Astec CHIROBIOTIC™ R) |
| Mobile Phase | Isocratic or gradient elution with acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate) |
| Flow Rate | 0.2 - 0.7 mL/min |
| Injection Volume | 5 - 20 µL |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| L-Lactic Acid MRM Transition | m/z 89 -> 43 |
| This compound MRM Transition | m/z 92 -> 46 |
Table 2: Representative Method Validation Data
| Parameter | Typical Performance |
| Linearity (Calibration Curve Range) | 0.5 - 400 µmol/L[11] |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | ~0.1 µmol/L[11] |
| Limit of Quantification (LOQ) | ~0.5 µmol/L[11] |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | Within ±15% |
Note: These values are representative and may vary depending on the specific instrumentation, matrix, and protocol used.
Experimental Protocols
Materials and Reagents
-
L-Lactic acid standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium acetate
-
Formic acid
-
Biological matrix (e.g., plasma, cell culture media)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
Autosampler vials
Standard Solution Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of L-lactic acid and this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of L-lactic acid by serial dilution of the primary stock solution to create a calibration curve. The concentration range should encompass the expected analyte concentrations in the samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 1 µg/mL).
Sample Preparation (Protein Precipitation)
-
Thaw Samples: Thaw frozen biological samples on ice.
-
Spike with Internal Standard: To 50 µL of each sample, standard, and quality control (QC), add a fixed volume (e.g., 10 µL) of the this compound internal standard working solution.
-
Precipitate Proteins: Add 200 µL of ice-cold acetonitrile or methanol to each tube.
-
Vortex: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate and Reconstitute (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to concentrate the sample.
-
Filter: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Analysis
-
Instrument Setup: Set up the LC-MS/MS system with the appropriate column and mobile phase as described in Table 1.
-
Method Development: Optimize the mass spectrometer parameters (e.g., collision energy, declustering potential) for the specific MRM transitions of L-lactic acid and this compound.
-
Analysis Sequence: Create a sequence including blanks, calibration standards, QC samples, and unknown samples.
-
Data Acquisition: Inject the samples and acquire the data in MRM mode.
Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for both L-lactic acid and this compound.
-
Calculate Peak Area Ratios: For each sample, calculate the ratio of the peak area of L-lactic acid to the peak area of this compound.
-
Generate Calibration Curve: Plot the peak area ratios of the calibration standards against their corresponding concentrations. Perform a linear regression to obtain the equation of the line and the correlation coefficient (r²).
-
Quantify Unknown Samples: Use the regression equation from the calibration curve to calculate the concentration of L-lactic acid in the unknown samples based on their measured peak area ratios.
Mandatory Visualizations
Signaling Pathway: The Warburg Effect
Caption: The Warburg Effect in cancer cells.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sodium L -lactate-13C3 45-55 (w/w) H2O, 13C = 99atom , = 98 CP, = 98 HPLC Chiral purity 201595-71-3 [sigmaaldrich.com]
- 4. Sodium L-lactate (¹³Câ, 98%) - Cambridge Isotope Laboratories, CLM-1579-N-0.1MG [isotope.com]
- 5. This compound solution 85 % (w/w) in H2O, ≥99 atom % 13C, ≥98% (CP), ≥98% (Chiral Purity, HPLC) | 87684-87-5 [sigmaaldrich.com]
- 6. Warburg Effect | Cell Signaling Technology [cellsignal.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Pathways: Warburg Effect | www.antibodies-online.com [antibodies-online.com]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic Pathways of the Warburg Effect in Health and Disease: Perspectives of Choice, Chain or Chance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: L-Lactic Acid-13C3 Metabolic Labeling Experiments
Welcome to the technical support center for L-Lactic acid-13C3 metabolic labeling experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing answers to frequently asked questions related to the use of this compound in metabolic tracing studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General
Q1: What is this compound and what is it used for?
This compound is a stable isotope-labeled form of L-lactic acid where all three carbon atoms are the heavy isotope 13C.[1] It is a crucial tracer used in metabolic studies to investigate lactate (B86563) metabolism and its contribution to various metabolic pathways.[1] By tracing the journey of the 13C atoms, researchers can elucidate pathway activities, nutrient contributions, and metabolic fluxes in cells and organisms.[2]
Experimental Design & Protocols
Q2: How do I design a successful this compound labeling experiment?
A successful experiment begins with careful planning. Key considerations include:
-
Cell Culture Conditions: Ensure cells are in a pseudo-steady state of growth.[3] Rapidly proliferating cells can deplete nutrients, affecting metabolic fluxes.[4] It's crucial to use a culture medium where this compound is the primary lactate source.
-
Tracer Concentration: The concentration of this compound should be sufficient to allow for detectable incorporation into downstream metabolites without causing toxic effects.
-
Labeling Duration: The time required to reach isotopic steady state, where the enrichment of 13C in metabolites becomes constant, is critical. This duration varies depending on the cell type and the metabolic pathway being investigated.[5] For some metabolites, this can take several hours.[3] It is recommended to perform a time-course experiment to determine the optimal labeling time.[5]
-
Controls: Include appropriate controls, such as cells grown in media with unlabeled L-lactic acid, to account for naturally occurring 13C and background noise.
Q3: Can you provide a general protocol for cell culture and labeling with this compound?
Protocol: Cell Culture and Labeling with this compound [6]
-
Cell Seeding: Plate cells at a density that will allow for exponential growth throughout the experiment. Aim for 70-80% confluency at the time of harvest.
-
Medium Preparation: Prepare the labeling medium by supplementing a base medium (e.g., DMEM, RPMI-1640) devoid of lactate with the desired concentration of this compound. Ensure all other necessary supplements like dialyzed fetal bovine serum, antibiotics, and glutamine are added.
-
Medium Exchange and Labeling:
-
Aspirate the regular growth medium from the cells.
-
Gently wash the cells once with sterile phosphate-buffered saline (PBS) to remove residual unlabeled lactate.
-
Add the pre-warmed this compound labeling medium to the cells.
-
-
Incubation: Incubate the cells for the predetermined optimal labeling period in a standard cell culture incubator.
-
Metabolism Quenching and Sample Collection:
-
To halt metabolic activity instantly, rapidly aspirate the labeling medium.
-
Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate for downstream analysis (e.g., mass spectrometry, NMR).
-
Troubleshooting Common Issues
Q4: I am observing low or incomplete labeling of my target metabolites. What could be the cause?
Several factors can contribute to low 13C enrichment:
-
Insufficient Labeling Time: The experiment may not have been run long enough to achieve isotopic steady state.[5] Some metabolite pools turn over slowly.
-
Tracer Dilution: The this compound tracer can be diluted by unlabeled lactate produced by the cells from other carbon sources (e.g., glucose) or present in the serum supplement.[5] Using dialyzed fetal bovine serum can help minimize this.
-
Alternative Metabolic Pathways: Cells might be utilizing other substrates in preference to lactate, leading to lower incorporation of the 13C label.
-
Slow Lactate Transport: The rate of lactate uptake into the cells could be a limiting factor.
Q5: My mass spectrometry data shows high background noise and unexpected peaks. How can I address this?
High background can arise from several sources:
-
Sample Contamination: Ensure meticulous sample handling to avoid contamination from external sources.
-
Matrix Effects: The sample matrix can interfere with the detection of labeled metabolites.[2] Proper sample preparation and the use of internal standards can help mitigate these effects.
-
Natural Isotope Abundance: Remember that 13C exists naturally at about 1.1% abundance. This needs to be corrected for in your data analysis.[7]
Q6: The quantitative results from my replicate experiments are not consistent. What could be the reason?
Variability in quantitative data can be due to:
-
Inconsistent Cell Culture Conditions: Minor differences in cell density, growth phase, or medium composition can lead to significant changes in metabolic fluxes.
-
Errors in Sample Preparation: Inaccurate measurement of cell numbers or protein content for normalization can introduce variability.
-
Analytical Variability: Mass spectrometry and NMR measurements can have inherent variability.[8] It's important to run technical replicates and use appropriate statistical analysis.
Q7: How can I be sure that the observed labeling patterns are due to the metabolic pathways I am studying?
Interpreting 13C labeling patterns requires careful consideration of cellular metabolism.[2]
-
Use of Multiple Tracers: Performing parallel experiments with other 13C-labeled substrates (e.g., [U-13C]glucose, [U-13C]glutamine) can help to confirm pathway activities and resolve ambiguous results.[2][5]
-
Metabolic Network Models: For complex systems, computational modeling and metabolic flux analysis (MFA) are powerful tools for interpreting labeling data and quantifying fluxes.[8][9]
Data Presentation
For clear comparison of results, quantitative data should be summarized in tables. Below are templates for presenting common data from this compound labeling experiments.
Table 1: Isotopic Enrichment of Key Metabolites Following this compound Labeling
| Metabolite | Isotopologue | Isotopic Enrichment (%) in Cell Line A | Isotopic Enrichment (%) in Cell Line B |
| Pyruvate | M+3 | Insert Value | Insert Value |
| Citrate | M+2 | Insert Value | Insert Value |
| Malate | M+2 | Insert Value | Insert Value |
| Aspartate | M+2 | Insert Value | Insert Value |
| Glutamate | M+2 | Insert Value | Insert Value |
Table 2: Relative Contribution of Lactate to TCA Cycle Intermediates
| TCA Cycle Intermediate | Fractional Contribution from Lactate (%) - Condition 1 | Fractional Contribution from Lactate (%) - Condition 2 |
| Citrate | Insert Value | Insert Value |
| α-Ketoglutarate | Insert Value | Insert Value |
| Succinate | Insert Value | Insert Value |
| Fumarate | Insert Value | Insert Value |
| Malate | Insert Value | Insert Value |
Visualizations
Diagrams illustrating experimental workflows and metabolic pathways are essential for understanding the experimental process and interpreting the results.
Caption: Experimental workflow for this compound labeling.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Optimizing L-Lactic Acid-13C3 for Cell Culture
Welcome to the technical support center for the application of L-Lactic acid-13C3 in cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound in cell culture?
A1: this compound is a stable isotope-labeled form of L-lactic acid used as a tracer in metabolic research.[1][2] It allows researchers to track the metabolic fate of lactate (B86563) within cells, providing insights into pathways such as the tricarboxylic acid (TCA) cycle, amino acid synthesis, and lipid metabolism.[3][4] This technique, known as metabolic flux analysis, helps to quantify the contribution of lactate to various cellular processes under specific experimental conditions.[4][5]
Q2: What is a typical concentration range for this compound in cell culture?
A2: The optimal concentration of this compound is cell-type and experiment-dependent. However, a general starting range is between 1 mM and 10 mM. Some studies have used concentrations up to 25 mM or even 40 mM, but it is crucial to assess cytotoxicity at higher concentrations.[6][7] The chosen concentration should be sufficient to achieve detectable labeling in downstream metabolites without negatively impacting cell health.
Q3: How long should I incubate my cells with this compound?
A3: The incubation time required to achieve isotopic steady-state, where the isotopic enrichment of key metabolites platues, can vary. For many rapidly dividing mammalian cell lines, an incubation period of 24 hours is often sufficient to approach a steady-state for central carbon metabolites.[5] However, for dynamic labeling studies aiming to measure short-term flux changes, incubation times can be much shorter, ranging from minutes to a few hours.[8] It is recommended to perform a time-course experiment (e.g., 0, 2, 6, 12, 24 hours) to determine the optimal labeling duration for your specific experimental goals.[8]
Q4: Can I use this compound in the presence of glucose in the culture medium?
A4: Yes, and it is a common experimental setup. Many cell types, particularly cancer cells, can simultaneously consume both glucose and lactate.[3] Using this compound in glucose-containing medium allows for the investigation of lactate's role as a supplemental or alternative carbon source and its contribution to metabolic pathways in a more physiologically relevant context.[3]
Q5: What are the key analytical methods to measure 13C incorporation from this compound?
A5: The most common analytical techniques are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[9][10] These methods allow for the separation of metabolites and the determination of their mass isotopomer distributions, which reveals the extent of 13C incorporation.[11] Nuclear magnetic resonance (NMR) spectroscopy can also be used to analyze isotopic labeling patterns.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no 13C labeling in downstream metabolites | 1. Insufficient this compound concentration: The tracer concentration may be too low to produce a detectable signal over the natural abundance of 13C. 2. Short incubation time: The cells may not have had enough time to metabolize the labeled lactate and incorporate the 13C into downstream pathways. 3. Low lactate uptake by cells: The specific cell line may have low expression of monocarboxylate transporters (MCTs), which are responsible for lactate import. 4. Metabolic reprogramming: The experimental conditions (e.g., high glucose) may suppress lactate utilization. 5. Issues with sample preparation or analysis: Problems with metabolite extraction, derivatization (for GC-MS), or the analytical instrument itself can lead to poor signal. | 1. Increase this compound concentration: Titrate the concentration upwards (e.g., 5 mM, 10 mM, 20 mM) after confirming the concentrations are not cytotoxic. 2. Increase incubation time: Perform a time-course experiment to determine the optimal labeling duration. 3. Characterize MCT expression: If possible, assess the expression of MCT1 and MCT4 in your cell line. 4. Modify culture conditions: Consider reducing the glucose concentration in the medium to promote lactate uptake. 5. Optimize analytical protocols: Review and optimize your protocols for metabolite extraction, sample handling, and instrument settings.[9] |
| Cell death or reduced proliferation after adding this compound | 1. Cytotoxicity of high lactate concentrations: High levels of lactic acid can be toxic to some cell lines.[6] 2. Acidification of the culture medium: The addition of lactic acid can lower the pH of the medium, which can negatively impact cell health.[6][12] | 1. Perform a cytotoxicity assay: Use an LDH assay or other viability assays to determine the toxic concentration of L-lactic acid for your specific cell line.[13][14] 2. Titrate the concentration: Start with a lower concentration and gradually increase it. 3. Use sodium L-lactate-13C3: The sodium salt of lactic acid is less likely to cause a significant drop in pH.[3] 4. Buffer the medium: Ensure your culture medium has sufficient buffering capacity (e.g., with HEPES) to maintain a stable pH.[6] |
| High background from unlabeled lactate | 1. Endogenous lactate production: Cells, especially highly glycolytic ones, produce significant amounts of unlabeled lactate from other carbon sources in the medium (e.g., glucose). | 1. Increase the ratio of labeled to unlabeled lactate: Use a higher concentration of this compound. 2. Pre-incubation in lactate-free medium: Briefly culture cells in a medium without lactate before adding the labeled tracer. 3. Mathematical correction: Account for the contribution of unlabeled lactate in your data analysis. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
Objective: To identify the highest concentration of this compound that does not induce cytotoxicity and provides sufficient isotopic enrichment for metabolic analysis.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase during the experiment.
-
Preparation of L-Lactic Acid Solutions: Prepare a range of L-lactic acid concentrations (e.g., 0, 1, 2.5, 5, 10, 20, 40 mM) in your standard cell culture medium. If using L-lactic acid (the acid form), adjust the pH of the medium back to physiological levels (typically 7.4) after addition. Using sodium L-lactate is recommended to minimize pH changes.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of L-lactic acid.
-
Incubation: Incubate the cells for a period relevant to your planned labeling experiment (e.g., 24 hours).
-
Cytotoxicity Assay (LDH Assay):
-
After incubation, collect the cell culture supernatant.
-
Follow the manufacturer's protocol for a commercial LDH cytotoxicity assay kit.[13][15] This typically involves transferring the supernatant to a new plate and adding a reaction mixture that measures the activity of lactate dehydrogenase (LDH) released from damaged cells.[15]
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cytotoxicity for each concentration relative to a positive control (lysed cells).
-
-
Data Analysis: Plot the percentage of cytotoxicity against the L-lactic acid concentration. The optimal concentration range will be the highest concentrations that show minimal to no cytotoxicity.
Protocol 2: Stable Isotope Labeling with this compound and Sample Preparation for Mass Spectrometry
Objective: To label cells with this compound and extract metabolites for analysis by GC-MS or LC-MS.
Methodology:
-
Cell Seeding and Growth: Seed cells in 6-well plates and grow them to approximately 80% confluency.
-
Labeling:
-
Prepare the labeling medium by supplementing your basal medium with the optimized concentration of this compound.
-
Aspirate the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.
-
Incubate the cells for the desired labeling period (determined from a time-course experiment, e.g., 24 hours).
-
-
Metabolite Quenching and Extraction:
-
To halt metabolic activity, rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol (B129727) (pre-chilled to -80°C) to each well to quench metabolism and lyse the cells.[8]
-
Scrape the cells from the plate using a cell scraper and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
-
Metabolite Extraction:
-
Incubate the tubes at -80°C for at least 15 minutes to precipitate proteins.
-
Centrifuge the lysate at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant, which contains the metabolites, to a new tube.
-
-
Sample Preparation for Analysis:
-
Dry the metabolite extracts using a vacuum concentrator or a stream of nitrogen.
-
For GC-MS analysis, the dried metabolites need to be derivatized to make them volatile. A common method is silylation using reagents like MTBSTFA.[9]
-
For LC-MS analysis, the dried extracts can typically be reconstituted in a suitable solvent (e.g., a mixture of water and acetonitrile) for injection.
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using a GC-MS or LC-MS system to determine the mass isotopomer distribution of the metabolites of interest.
-
The data will show mass shifts corresponding to the incorporation of 13C atoms, allowing for the tracing of the labeled lactate through metabolic pathways.[11]
-
Visualizations
Caption: Workflow for determining the optimal this compound concentration and performing metabolic labeling experiments.
Caption: Simplified metabolic pathway of this compound in a cell.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. L-lactate as an indicator for cellular metabolic status: An easy and cost-effective colorimetric L-lactate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lactic acid and lactate: revisiting the physiological roles in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 15. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
How to improve data quality in L-Lactic acid-13C3 NMR analysis.
Welcome to the technical support center for L-Lactic acid-13C3 NMR analysis. This resource is designed for researchers, scientists, and drug development professionals to enhance the quality and reliability of their NMR data. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guides
This guide provides a systematic approach to diagnosing and resolving common issues in your this compound NMR experiments.
| Problem | Potential Cause(s) | Solution(s) |
| Low Signal-to-Noise (S/N) Ratio | 1. Low Sample Concentration: Insufficient amount of this compound in the NMR tube.[1] 2. Insufficient Number of Scans (NS): Not enough scans have been averaged to distinguish the signal from the noise.[2] 3. Incorrect Pulse Angle and Relaxation Delay (D1): Suboptimal flip angle and/or a relaxation delay that is too short for complete T1 relaxation, especially for the quaternary carboxyl carbon.[3] 4. Poor Spectrometer Shimming: A non-homogeneous magnetic field across the sample volume. | 1. Increase Concentration: Prepare a more concentrated sample if solubility allows. For 13C NMR, a higher concentration is generally better.[1] 2. Increase Number of Scans: The S/N ratio increases with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of approximately 1.4.[2] 3. Optimize Acquisition Parameters: Use a smaller flip angle (e.g., 30-45°) to allow for a shorter relaxation delay (D1) without saturating the signal. This is particularly important for the carboxyl carbon which has a longer T1 relaxation time. Alternatively, if time permits, use a 90° pulse with a D1 of at least 5 times the longest T1 of the carbons.[3] 4. Improve Shimming: Re-shim the spectrometer to improve the magnetic field homogeneity. |
| Broad NMR Signals | 1. High Sample Viscosity: A highly concentrated or viscous sample can lead to slower molecular tumbling and broader lines.[2] 2. Presence of Paramagnetic Impurities: Dissolved oxygen or metal ions can cause significant line broadening.[2] 3. Inhomogeneous Magnetic Field: Poor shimming of the spectrometer. | 1. Reduce Viscosity: Dilute the sample or acquire the spectrum at a higher temperature to decrease viscosity.[2] 2. Remove Paramagnetic Species: Degas the sample by bubbling an inert gas like nitrogen or argon through the solvent before adding the sample. 3. Re-shim the Spectrometer: Perform a careful shimming of the magnetic field. |
| Missing Carboxyl Carbon Signal (C1) | 1. Long T1 Relaxation Time: The carboxyl carbon is a quaternary carbon and thus has a very long spin-lattice relaxation time (T1). If the relaxation delay (D1) is too short, this signal can become saturated and disappear.[2] 2. No Nuclear Overhauser Effect (NOE): Quaternary carbons do not benefit from NOE enhancement, which boosts the signal of protonated carbons.[4] | 1. Increase Relaxation Delay (D1): Set the relaxation delay to be at least 5 times the estimated T1 of the carboxyl carbon. If the T1 is unknown, a D1 of 10-30 seconds is a good starting point. 2. Use a Smaller Pulse Angle: A flip angle of 30-45° can help to mitigate the effects of slow relaxation.[3] 3. Add a Relaxation Agent: In some cases, a small amount of a paramagnetic relaxation agent (e.g., Cr(acac)3) can be added to shorten the T1 of quaternary carbons, but this may also cause line broadening. |
| Inaccurate Quantitative Results | 1. Non-uniform T1 Relaxation: The three carbons in this compound have different T1 relaxation times. Using a short relaxation delay will lead to differential saturation and inaccurate integration. 2. Nuclear Overhauser Effect (NOE): The NOE enhances the signals of protonated carbons to different extents, making direct integration unreliable for quantification. 3. Improper Data Processing: Incorrect phasing, baseline correction, or integration can lead to errors. | 1. Ensure Full Relaxation: Use a long relaxation delay (D1 ≥ 5 * T1max) and a 90° pulse angle to ensure all carbons fully relax between scans. 2. Suppress NOE: Use an inverse-gated decoupling sequence to suppress the NOE. In this technique, the proton decoupler is only turned on during the acquisition time and not during the relaxation delay. 3. Careful Data Processing: Ensure proper phasing, baseline correction, and define integral regions accurately. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample concentration for this compound NMR analysis?
A1: For 13C NMR, it is generally advisable to use as high a concentration as your sample solubility allows to maximize the signal-to-noise ratio. A starting concentration of 50-100 mg of this compound in 0.5-0.7 mL of deuterated solvent is a good guideline.[1] For highly sensitive modern NMR spectrometers, lower concentrations may be feasible, but will require a longer acquisition time.
Q2: Which deuterated solvent should I use for this compound?
A2: The choice of solvent depends on the experimental goals and the sample's solubility. Deuterated water (D₂O) is a common choice for biological samples. Deuterated methanol (B129727) (CD₃OD) or dimethyl sulfoxide (B87167) (DMSO-d₆) can also be used. Ensure the solvent does not have signals that overlap with the this compound peaks.
Q3: How can I improve the signal of the quaternary carboxyl carbon?
A3: The quaternary carboxyl carbon (C1) in this compound is often challenging to detect due to its long T1 relaxation time and lack of NOE enhancement.[2][4] To improve its signal, you should:
-
Increase the relaxation delay (D1): A longer D1 allows the carbon to fully relax between pulses. A value of 5 times the T1 is recommended.
-
Use a smaller flip angle: A 30° or 45° pulse angle can reduce saturation effects.[3]
-
Increase the number of scans: This will improve the signal-to-noise ratio for all carbons.[2]
Q4: How does pH affect the 13C NMR spectrum of this compound?
A4: The chemical shifts of the carbons in lactic acid, particularly the carboxyl carbon and the alpha-carbon (C2), are sensitive to pH changes. The pKa of lactic acid is approximately 3.86. Around this pH, you will observe changes in the chemical shifts of the C1 and C2 carbons as the carboxylic acid group deprotonates. It is crucial to buffer your sample to a constant pH if you are comparing multiple spectra or performing quantitative analysis.
Q5: Can I get quantitative information from a standard 1D 13C NMR spectrum of this compound?
A5: Standard 1D 13C NMR spectra are generally not quantitative due to the variable Nuclear Overhauser Effect (NOE) and different T1 relaxation times for each carbon.[4] For accurate quantification, you must use a long relaxation delay (D1) and suppress the NOE using an inverse-gated decoupling pulse sequence.
Experimental Protocols
Protocol 1: Sample Preparation for this compound NMR
-
Determine the required concentration: Based on your experiment's sensitivity, decide on the target concentration (e.g., 50 mg/mL).
-
Weigh the sample: Accurately weigh the desired amount of this compound.
-
Choose a deuterated solvent: Select a suitable deuterated solvent (e.g., D₂O, CD₃OD).
-
Dissolve the sample: Dissolve the weighed this compound in the appropriate volume of the deuterated solvent in a clean vial.
-
Filter the sample: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Adjust the sample volume: The final sample height in the NMR tube should be approximately 4-5 cm.
-
Cap and label: Securely cap the NMR tube and label it clearly.
Protocol 2: Standard 1D 13C NMR Data Acquisition
-
Insert the sample: Place the NMR tube into the spinner turbine and insert it into the spectrometer.
-
Lock and shim: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.[3]
-
Tune and match the probe: Tune and match the 13C and 1H channels of the NMR probe.
-
Set acquisition parameters:
-
Pulse Program: Use a standard 1D 13C pulse program with proton decoupling (e.g., zgpg30 for a 30° pulse with power gating). For quantitative measurements, use an inverse-gated decoupling sequence (e.g., zgig).
-
Pulse Angle (p1): Set to 30° for routine spectra or 90° for quantitative analysis.
-
Relaxation Delay (d1): For routine spectra, a d1 of 1-2 seconds is a reasonable starting point. For quantitative analysis, d1 should be at least 5 times the longest T1.
-
Acquisition Time (aq): Typically 1-2 seconds.
-
Number of Scans (ns): Start with 128 or 256 scans and increase as needed to achieve the desired signal-to-noise ratio.[2]
-
Spectral Width (sw): Set a spectral width that encompasses all expected 13C signals (e.g., 0-200 ppm).
-
-
Acquire the data: Start the acquisition.
-
Process the data: After the acquisition is complete, perform Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent signal or an internal standard.
Mandatory Visualization
Caption: Troubleshooting workflow for common data quality issues in this compound NMR analysis.
References
Technical Support Center: L-Lactic Acid-13C3 Data Analysis and Interpretation
Welcome to the technical support center for L-Lactic acid-13C3 stable isotope tracing experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of experimental design, data analysis, and interpretation.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to correct for the natural abundance of 13C in my samples?
Q2: What is a Mass Isotopomer Distribution (MID) and why is it important?
A2: A Mass Isotopomer Distribution (MID), also known as a Mass Distribution Vector (MDV), describes the fractional abundance of all mass isotopologues of a metabolite.[2] For a molecule with 'n' carbon atoms, there are n+1 possible mass isotopologues, from M+0 (no 13C atoms) to M+n (all carbons are 13C).[2] The MID is crucial because it reveals the pattern of 13C incorporation, which can be used to infer the activity of specific metabolic pathways.[3][4]
Q3: How do I know if my cells have reached isotopic steady state?
A3: Isotopic steady state is achieved when the 13C enrichment in a particular metabolite becomes stable over time.[2] To determine this, you should perform a time-course experiment, collecting samples at multiple time points after introducing the this compound tracer. Isotopic steady state is reached when the MID of the metabolite of interest no longer changes significantly across consecutive time points.[2] The time to reach steady state varies for different metabolites; for example, glycolytic intermediates may reach steady state in minutes, while TCA cycle intermediates can take several hours.[2]
Q4: What does it mean if I see negative abundance values after natural abundance correction?
A4: Negative abundance values after correction are a common artifact that can arise from several sources, including low signal intensity of a particular isotopologue, incorrect background subtraction during data processing, or an incorrect molecular formula used for the correction algorithm.[1][5] It is important to review your raw data and processing parameters to identify and address the source of the error.[5]
Q5: How does cellular compartmentalization affect the interpretation of my data?
A5: Metabolism is compartmentalized within the cell (e.g., cytoplasm, mitochondria, nucleus).[6][7] When you extract metabolites from whole cells, you are measuring the average labeling pattern across all compartments.[2] This can be a challenge because the same metabolite can have different labeling patterns and serve different functions in different compartments.[6] For example, lactate (B86563) metabolism in the nucleus has been linked to histone acetylation, a process distinct from its role in the cytoplasm and mitochondria.[8][9][10][11] It is important to consider these compartments when interpreting your data, and advanced techniques may be needed to probe compartment-specific metabolism.[6]
Troubleshooting Guides
Data Acquisition and Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low signal intensity for some isotopologues | - Insufficient sample amount- Low abundance of the metabolite- Suboptimal mass spectrometer settings | - Increase the amount of starting material.- Optimize metabolite extraction protocol.- Adjust mass spectrometer parameters (e.g., injection volume, ionization source settings) to enhance signal.[12] |
| Inaccurate Mass Isotopomer Distributions (MIDs) | - Incorrect peak integration- Background noise interference- Co-elution of isobaric compounds | - Manually review and correct peak integration.- Improve background subtraction methods in your data processing software.[5]- Optimize chromatographic separation to resolve co-eluting peaks. |
| Corrected data shows M+0 is not close to 100% in unlabeled controls | - Incorrect elemental formula used for correction- Issues with the natural abundance correction algorithm or software settings | - Double-check the elemental formula of the metabolite and any derivatives.[5]- Validate the correction software with a known standard.- Review all input parameters for the correction software.[5] |
Experimental Design and Interpretation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High lactate levels in the media interfering with labeling | - The "Warburg effect" in cancer cells leads to high lactate production.[13]- Exchange between intracellular and extracellular lactate pools. | - Consider using a perfusion system to maintain stable media conditions.- Account for the contribution of extracellular lactate in your metabolic models.[14] |
| Difficulty in distinguishing between changes in flux and pool size | - A change in the fractional contribution of a tracer can be due to altered pathway activity or a change in the size of the metabolite pool. | - Combine stable isotope tracing with quantitative metabolomics to measure absolute metabolite concentrations.- Perform dynamic labeling experiments to assess turnover rates.[15] |
| Unexpected labeling patterns in downstream metabolites | - Metabolic crosstalk between pathways.- Contribution from other carbon sources in the media.- The influence of the tumor microenvironment on cellular metabolism.[14][16][17][18] | - Use additional isotopic tracers to probe alternative pathways.- Simplify the cell culture medium to have more defined carbon sources.- Consider co-culture models to better mimic the tumor microenvironment. |
Experimental Protocols
Protocol 1: Cell Culture and Labeling with this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Standard Culture: Culture cells in their standard growth medium overnight to allow for adherence and recovery.
-
Labeling Medium Preparation: Prepare the labeling medium by supplementing base medium (lacking lactate) with a known concentration of this compound (e.g., 10 mM).
-
Medium Exchange: Aspirate the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.
-
Incubation: Incubate the cells for the desired period. For time-course experiments to determine isotopic steady state, have separate plates for each time point (e.g., 0, 1, 4, 8, 24 hours).
Protocol 2: Metabolite Extraction
-
Quenching: At the designated time point, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS to quench metabolic activity.
-
Metabolite Extraction: Immediately add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the cells.
-
Cell Lysis: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new tube.
-
Drying: Dry the metabolite extracts using a vacuum concentrator.
-
Storage: Store the dried extracts at -80°C until analysis.
Protocol 3: GC-MS Analysis of Derivatized Metabolites
-
Derivatization: Re-suspend the dried metabolite extracts in a derivatization agent (e.g., MTBSTFA with 1% TBDMS-Cl in acetonitrile) and incubate at an elevated temperature (e.g., 70°C for 1 hour) to create volatile derivatives.
-
GC-MS Setup: Use a gas chromatograph coupled to a mass spectrometer. A common column choice is a DB-5ms or similar.
-
Injection: Inject the derivatized sample into the GC.
-
Separation: Use a suitable temperature gradient to separate the metabolites.
-
Mass Spectrometry: Operate the mass spectrometer in either scan mode to identify metabolites or selected ion monitoring (SIM) mode for targeted analysis of specific isotopologues.
-
Data Analysis: Process the raw data to identify peaks, calculate peak areas, and determine the mass isotopomer distributions for your metabolites of interest.
Quantitative Data Presentation
Table 1: Illustrative Mass Isotopomer Distribution of Citrate (B86180) from this compound Tracing
This table shows a hypothetical MID for citrate in cancer cells cultured with 10 mM this compound for 24 hours. The M+2 isotopologue is the most abundant, consistent with lactate entering the TCA cycle as acetyl-CoA.
| Isotopologue | Relative Abundance (%) |
| M+0 | 5.2 |
| M+1 | 10.5 |
| M+2 | 65.8 |
| M+3 | 12.3 |
| M+4 | 4.7 |
| M+5 | 1.5 |
Table 2: Example Fractional Contribution of Lactate to TCA Cycle Intermediates
This table illustrates how to present the fractional contribution of lactate-derived carbons to key TCA cycle metabolites.
| Metabolite | Fractional Contribution from Lactate (%) |
| Citrate | 78.4 |
| α-Ketoglutarate | 75.1 |
| Succinate | 72.9 |
| Fumarate | 73.5 |
| Malate | 76.2 |
Visualizations
Experimental and Data Analysis Workflows
Caption: General workflow for this compound stable isotope tracing experiments and subsequent data analysis.
Metabolic Fate of this compound
Caption: Metabolic pathway showing the entry of this compound into the TCA cycle.
Lactate-Derived Histone Acetylation
Caption: Signaling pathway of lactate as a carbon source for histone acetylation in the nucleus.[8][9][10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers. | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Should we consider subcellular compartmentalization of metabolites, and if so, how do we measure them? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Principles and functions of metabolic compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lactate as a major epigenetic carbon source for histone acetylation via nuclear LDH metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The impact of implementing a person-centred pain - ProQuest [proquest.com]
- 11. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 12. Isotopologue Distributions of Peptide Product Ions by Tandem Mass Spectrometry: Quantitation of Low Levels of Deuterium Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The Tumor Metabolic Microenvironment: Lessons from Lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. vanderbilt.edu [vanderbilt.edu]
- 16. Frontiers | Lactate Contribution to the Tumor Microenvironment: Mechanisms, Effects on Immune Cells and Therapeutic Relevance [frontiersin.org]
- 17. Lactate from the tumor microenvironment - A key obstacle in NK cell-based immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lactate in the Tumor Microenvironment: An Essential Molecule in Cancer Progression and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding contamination in L-Lactic acid-13C3 experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid contamination in L-Lactic acid-13C3 experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in this compound tracer experiments?
A1: Contamination in stable isotope tracing experiments can arise from various sources, compromising the accuracy of metabolic flux analysis. Key sources include:
-
Lab Consumables: Plasticizers (e.g., phthalates) leaching from tubes, pipette tips, and well plates are a significant source of contamination.[1][2] Solvents and reagents themselves can also contain impurities that interfere with analysis.
-
Cross-Contamination: Improper handling of samples, sharing of equipment without thorough cleaning, and airborne particles in the lab can lead to cross-contamination between labeled and unlabeled samples.
-
Biological Matrix: The inherent complexity of biological samples (e.g., cell culture media, plasma) can introduce endogenous compounds that interfere with the detection of 13C-labeled metabolites.
-
Natural Isotope Abundance: The natural abundance of 13C (approximately 1.1%) in biological systems and reagents must be corrected for to accurately quantify the incorporation of the tracer.[3]
Q2: How can I minimize contamination from lab plastics?
A2: To minimize contamination from plastic labware, a multi-pronged approach is recommended:
-
Material Selection: Whenever possible, use glass or polypropylene (B1209903) labware, as they are less prone to leaching than other plastics.
-
Solvent Rinsing: Pre-rinse all plastic tubes and pipette tips with a high-purity solvent (e.g., methanol (B129727) or acetonitrile) compatible with your experimental workflow to remove surface contaminants.
-
Avoid Certain Plastics: Be cautious with plastics like polystyrene, as they can be a source of contamination.
-
Dedicated Consumables: Use consumables that are specifically designated for mass spectrometry or metabolomics studies, as these are often manufactured and packaged to minimize contaminants.
Q3: What is isotopic enrichment and why is it important to measure accurately?
Q4: How does natural 13C abundance affect my results?
A4: All carbon-containing molecules have a natural background of approximately 1.1% 13C. When analyzing your samples, this natural abundance will contribute to the mass isotopologue distribution of your metabolites. It is essential to correct for this natural abundance to accurately determine the enrichment from the this compound tracer. This is typically done using computational algorithms that subtract the contribution of natural isotopes from the measured data.[3]
Troubleshooting Guides
Issue 1: High Background Signal or Unexpected Peaks in Mass Spectrometry Data
Symptoms:
-
Mass spectra show high background noise, making it difficult to detect low-abundance metabolites.
-
Presence of unexpected peaks that do not correspond to known metabolites.
-
Inconsistent results between replicate samples.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Solvents/Reagents | Use high-purity, MS-grade solvents and reagents. Prepare fresh solutions and filter them before use. | Reduction in background noise and disappearance of contaminant peaks. |
| Leaching from Plasticware | Switch to glass or polypropylene tubes and pipette tips. Pre-rinse plasticware with solvent. | Decrease in plasticizer-related peaks (e.g., phthalates). |
| Carryover from Previous Injections | Run blank injections (solvent only) between samples to wash the LC-MS system. | Elimination of peaks corresponding to previously analyzed samples. |
| Airborne Contaminants | Maintain a clean laboratory environment. Prepare samples in a clean hood if possible. | Reduction of ubiquitous environmental contaminants. |
Issue 2: Low or No Detectable 13C Enrichment in Target Metabolites
Symptoms:
-
The isotopic enrichment of downstream metabolites (e.g., TCA cycle intermediates) is at or near natural abundance levels, despite the addition of this compound.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Tracer Concentration | Optimize the concentration of this compound in your experimental system. | Increased isotopic enrichment in target metabolites. |
| Inadequate Incubation Time | Perform a time-course experiment to determine the optimal incubation time for achieving isotopic steady-state. | Observable increase in enrichment over time, reaching a plateau. |
| Metabolic Pathway Inactivity | Verify the activity of the metabolic pathway of interest under your experimental conditions. | Confirmation of pathway activity and subsequent 13C incorporation. |
| Sample Degradation | Ensure proper and rapid quenching of metabolism and appropriate storage of samples at -80°C. | Preservation of metabolite integrity and isotopic labeling. |
Experimental Protocols
Protocol 1: In Vitro this compound Tracing in Cultured Cells
This protocol outlines a general procedure for tracing the metabolism of this compound in adherent cell cultures.
Materials:
-
This compound (sterile solution)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
6-well cell culture plates
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold 80% methanol (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (4°C)
-
Nitrogen gas or vacuum concentrator
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Tracer Introduction: On the day of the experiment, remove the existing culture medium and replace it with fresh medium containing the desired concentration of this compound. A typical starting concentration is 10 mM, but this should be optimized for your specific cell line and experimental goals.[4]
-
Incubation: Incubate the cells with the tracer-containing medium for a predetermined time (e.g., 1, 4, 8, or 24 hours) to monitor the kinetics of label incorporation.
-
Metabolism Quenching and Metabolite Extraction:
-
Place the cell culture plate on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells into the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (containing the metabolites) to a new microcentrifuge tube.
-
Dry the metabolite extracts under a stream of nitrogen gas or using a vacuum concentrator.
-
-
Storage: Store the dried metabolite pellets at -80°C until analysis by LC-MS or GC-MS.
Protocol 2: In Vivo this compound Infusion in Mice
This protocol provides a general guideline for in vivo metabolic labeling using this compound in a mouse model. All animal procedures should be performed in accordance with institutional guidelines.
Materials:
-
This compound (sterile solution for injection)
-
Saline solution (sterile)
-
Infusion pump and catheter
-
Anesthesia (if required)
-
Tools for tissue collection
-
Liquid nitrogen
-
Homogenization buffer (e.g., 80% methanol)
-
Tissue homogenizer
Procedure:
-
Animal Preparation: Acclimate the mice to the experimental conditions. Fasting may be required depending on the experimental design.
-
Tracer Administration: Infuse a bolus of this compound solution (e.g., 1 mg/g body weight) intravenously via a tail vein catheter.[5] The infusion rate and duration should be optimized based on the specific research question.
-
Sample Collection: At the desired time point post-infusion, euthanize the mouse and rapidly collect blood and tissues of interest.
-
Metabolism Quenching: Immediately freeze-clamp the tissues in liquid nitrogen to halt metabolic activity.
-
Metabolite Extraction from Tissue:
-
Weigh the frozen tissue.
-
Add ice-cold 80% methanol (e.g., 1 mL per 50 mg of tissue).
-
Homogenize the tissue on ice.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
Metabolite Extraction from Plasma:
-
Collect blood in EDTA-coated tubes.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.
-
To 100 µL of plasma, add 400 µL of ice-cold methanol.
-
Vortex and centrifuge to precipitate proteins.
-
Collect the supernatant.
-
-
Sample Processing and Storage: Dry the extracts and store them at -80°C until analysis.
Visualizations
Signaling Pathways and Workflows
Caption: Metabolic fate of this compound through glycolysis and the TCA cycle.
Caption: General experimental workflow for this compound tracer studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Effect of substrate intake and physiological state on background 13CO2 enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The quantitative relationship between isotopic and net contributions of lactate and glucose to the tricarboxylic acid (TCA) cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Accurate Metabolic Flux Calculations with L-Lactic acid-13C3
Welcome to the technical support center for improving the accuracy of metabolic flux calculations using L-Lactic acid-13C3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during isotopic tracing experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application in metabolic flux analysis?
A1: this compound is a stable isotope-labeled form of L-lactic acid where all three carbon atoms are the heavy isotope, 13C.[1][2] It is primarily used as a tracer in metabolic flux analysis (MFA) to investigate lactate (B86563) metabolism and its contributions to central carbon metabolism, particularly the Tricarboxylic Acid (TCA) cycle.[1][3]
Q2: Which metabolic pathways can be traced using this compound?
A2: this compound is converted to pyruvate-13C3, which can then enter various metabolic pathways. The primary pathway traced is the TCA cycle, following the conversion of pyruvate (B1213749) to acetyl-CoA.[3] This allows for the analysis of fluxes through the TCA cycle and connected pathways, such as anaplerosis and cataplerosis. It can also be used to study gluconeogenesis by tracing the labeled carbons back to glucose.
Q3: Why am I observing low enrichment of 13C in my downstream metabolites?
A3: Low isotopic enrichment can stem from several factors:
-
High Endogenous Lactate Pool: A large pre-existing pool of unlabeled lactate in your system will dilute the this compound tracer.
-
Slow Lactate Uptake: The cells or tissue under investigation may have a low rate of lactate transport.
-
Metabolic Reprogramming: The experimental conditions may cause cells to alter their metabolism, favoring other substrates over lactate.
-
Suboptimal Tracer Concentration: The concentration of this compound in the medium may be too low to achieve significant labeling.
Q4: How can I ensure I have reached isotopic steady state?
A4: Isotopic steady state is crucial for accurate flux calculations in steady-state MFA.[4] To verify this, you should perform a time-course experiment, collecting samples at multiple time points after introducing the tracer.[4] Isotopic steady state is reached when the isotopic enrichment of key intracellular metabolites remains constant over at least two consecutive time points.[4]
Q5: What are the key differences between using 13C-glucose and this compound as tracers?
A5: While both trace central carbon metabolism, they provide different insights. 13C-glucose is excellent for analyzing glycolysis and the pentose (B10789219) phosphate (B84403) pathway.[4][5] this compound, on the other hand, bypasses glycolysis and directly feeds into the pyruvate pool, making it a more direct tracer for pyruvate metabolism, the TCA cycle, and gluconeogenesis.[3] Using both tracers in parallel experiments can provide a more comprehensive view of cellular metabolism.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Isotopic Labeling Patterns Across Replicates | - Cell culture heterogeneity- Inconsistent timing of sample quenching- Pipetting errors during media preparation or metabolite extraction | - Ensure a homogeneous cell population and consistent cell density at the start of the experiment.- Standardize and strictly control the timing and method of metabolite quenching and extraction.- Use calibrated pipettes and perform careful quality control on media preparation. |
| Unexpected Labeled Metabolites Detected | - Contamination of the this compound tracer- Unexpected metabolic pathways are active- Isotopic scrambling | - Verify the purity and isotopic enrichment of the tracer from the supplier.- Consult metabolic pathway databases (e.g., KEGG) to investigate potential alternative pathways.- Analyze the fragmentation patterns in your mass spectrometry data to identify potential scrambling. |
| Poor Chromatographic Peak Shape for Labeled Metabolites | - Suboptimal chromatography conditions- Matrix effects from the biological sample | - Optimize the chromatography method (e.g., gradient, column temperature, mobile phase composition).- Perform a matrix effect study and consider using a different sample preparation method or an internal standard. |
| Calculated Fluxes are not Biologically Feasible | - Incorrect metabolic network model- Errors in measured uptake/secretion rates- Assumption of isotopic steady state is not met | - Review and refine the metabolic network model to ensure it accurately represents the biological system.- Re-measure extracellular metabolite concentrations with high accuracy.- Confirm isotopic steady state with a time-course experiment. |
Experimental Protocols
Detailed Methodology for this compound Tracing in Cultured Cells
-
Cell Culture: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment. Culture cells in standard growth medium.
-
Tracer Introduction:
-
Prepare labeling medium by supplementing basal medium (lacking lactate) with a known concentration of this compound (e.g., 10 mM). Other essential nutrients should be present at their normal concentrations.
-
Aspirate the standard growth medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium to the cells.
-
-
Incubation: Incubate the cells in the labeling medium for a predetermined time to approach or reach isotopic steady state. This time should be optimized for the specific cell line and experimental conditions (a time-course experiment is recommended).
-
Metabolite Quenching and Extraction:
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS.
-
Immediately add a cold quenching/extraction solution (e.g., 80:20 methanol:water at -80°C) to the culture plate.
-
Scrape the cells in the extraction solution and transfer the lysate to a microcentrifuge tube.
-
Vortex the tubes and centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Analysis:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Derivatize the samples if necessary for gas chromatography-mass spectrometry (GC-MS) analysis, or resuspend in an appropriate solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.
-
Analyze the samples to determine the mass isotopomer distributions of key metabolites.
-
-
Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of 13C.
-
Use the corrected mass isotopomer distributions and measured extracellular fluxes (lactate uptake, etc.) to calculate intracellular metabolic fluxes using software such as INCA, 13CFLUX2, or an equivalent.
-
Quantitative Data Summary
The following table provides a representative example of expected 13C labeling patterns in key metabolites of the TCA cycle after labeling with this compound. The "M+n" notation indicates the isotopologue with 'n' 13C atoms.
| Metabolite | Expected Major Isotopologues | Metabolic Significance |
| Pyruvate | M+3 | Direct product of lactate conversion. |
| Acetyl-CoA | M+2 | Product of Pyruvate Dehydrogenase Complex (PDH) activity. |
| Citrate | M+2, M+3 | M+2 from the first turn of the TCA cycle. M+3 can indicate pyruvate carboxylase activity. |
| α-Ketoglutarate | M+2, M+3 | Labeled through the progression of the TCA cycle. |
| Succinate | M+2, M+3 | Labeled through the progression of the TCA cycle. |
| Fumarate | M+2, M+3 | Labeled through the progression of the TCA cycle. |
| Malate | M+2, M+3 | Labeled through the progression of the TCA cycle. |
| Aspartate | M+2, M+3 | Derived from oxaloacetate, indicating TCA cycle activity. |
| Glutamate | M+2, M+3 | Derived from α-ketoglutarate, indicating TCA cycle activity. |
The table below presents example quantitative data from a study investigating lactate metabolism in the heart, demonstrating the distribution of 13C-labeled metabolites after administration of 13C3-lactate.
| Metabolic Pathway | Metabolite Species | Fraction of 13C-labeled Metabolites (%) |
| Lactate Uptake | Lactate | 75 |
| Amino Acid Production | Aspartate | 5 |
| Glutamate | 8 | |
| Glutamine | 2 | |
| Asparagine | 1 | |
| TCA Cycle Activity | Citrate | 6 |
| Malate | 3 | |
| Data is representative and adapted from a study on cardiac metabolism.[3] The specific distribution will vary depending on the biological system and experimental conditions. |
Visualizations
Metabolic Pathways
The following diagrams illustrate the key metabolic pathways traced by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
L-Lactic acid-13C3 stability and storage best practices.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of L-Lactic acid-13C3.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound solutions?
A1: For long-term storage, a temperature of -20°C is recommended.[1] For short-term storage, refrigeration at +2°C to +8°C is also acceptable.[2][3]
Q2: How should I handle this compound upon receipt?
A2: this compound is often supplied as a solution in water.[1] It is a hygroscopic solid in its pure form and is moisture-sensitive.[4] Therefore, it is crucial to keep the container tightly closed and store it in a dry, well-ventilated place.[4]
Q3: What is the shelf life of this compound?
A3: When stored under the recommended conditions, this compound solutions are stable for over a year.[5] Always refer to the certificate of analysis provided by the supplier for the specific expiration date.
Q4: Is this compound sensitive to light?
A4: Yes, it is recommended to protect this compound from light.[2][3] Store the product in a light-resistant container or in a dark environment.
Q5: What are the potential degradation products of this compound?
A5: The primary degradation pathway for L-lactic acid is hydrolysis, which can lead to the formation of lactic acid monomers and oligomers.[6] In biological systems, it can be metabolized to carbon dioxide and water.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Change in solution appearance (e.g., cloudiness, precipitation) | Polymerization of lactic acid, especially at high concentrations and elevated temperatures. Contamination. | Visually inspect the solution before use. If cloudiness is observed, it may indicate polymerization. Consider the age and storage conditions of the solution. If contamination is suspected, discard the solution. |
| Inconsistent experimental results | Degradation of the this compound stock solution due to improper storage (e.g., exposure to high temperatures, light, or pH extremes). Inaccurate concentration of the working solution. | Prepare fresh working solutions from a properly stored stock. Verify the concentration of your stock solution using a suitable analytical method (e.g., LC-MS). Review storage procedures to ensure compliance with recommendations. |
| pH of the experimental medium changes upon addition of this compound | L-Lactic acid is an acid (pKa ~3.7-3.8) and will lower the pH of unbuffered solutions. | Ensure your experimental medium is adequately buffered to maintain the desired pH. |
Stability and Storage Best Practices
To ensure the integrity and stability of your this compound, please adhere to the following best practices.
Storage Conditions Summary
| Parameter | Recommendation | Reference |
| Long-Term Storage Temperature | -20°C | [1] |
| Short-Term Storage Temperature | +2°C to +8°C | [2][3] |
| Light Exposure | Protect from light | [2][3] |
| Container | Tightly sealed, light-resistant container | [4] |
| Atmosphere | Store in a dry, well-ventilated place | [4] |
pH Stability
L-lactic acid exhibits its highest stability in acidic conditions, with the slowest hydrolysis occurring around pH 4.[7] Both strongly acidic (below pH 1) and alkaline (above pH 7) conditions can accelerate degradation.
| pH Range | Stability |
| < 4 | Relatively Stable |
| ~ 4 | Most Stable[7] |
| > 4 | Increased rate of hydrolysis[7] |
Experimental Protocols
Protocol for Preparation of a Standard Solution
Objective: To prepare a 1 mg/mL stock solution of this compound.
Materials:
-
This compound
-
Nuclease-free water
-
Calibrated analytical balance
-
Volumetric flask
-
Pipettes
Procedure:
-
Allow the this compound container to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the desired amount of this compound using a calibrated analytical balance.
-
Quantitatively transfer the weighed compound to a clean volumetric flask.
-
Add a portion of nuclease-free water to the flask and swirl gently to dissolve the compound.
-
Once dissolved, add nuclease-free water to the calibration mark.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
Store the stock solution at -20°C in a light-resistant, tightly sealed container.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Workflow for troubleshooting inconsistent experimental results.
References
- 1. L -Lactic acid-13C3 H2O 85 (w/w), 13C = 99atom , = 98 CP, = 98 HPLC Chiral Purity 87684-87-5 [sigmaaldrich.com]
- 2. Sodium L-lactate (¹³Câ, 98%) 20% w/w in water | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. Sodium L-lactate (¹³Câ, 98%) - Cambridge Isotope Laboratories, CLM-1579-0.1 [isotope.com]
- 4. carlroth.com [carlroth.com]
- 5. L-Lactic Acid Standard Solution - 1 g/L | Megazyme [megazyme.com]
- 6. Biocompatibility, biodegradation and excretion of polylactic acid (PLA) in medical implants and theranostic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Addressing variability in L-Lactic acid-13C3 experimental results.
Welcome to the technical support center for L-Lactic acid-13C3 experimental workflows. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability and ensure the reliability of your experimental results.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during experiments using this compound.
Issue 1: High Variability in Isotopic Enrichment Data
Question: My mass spectrometry data shows significant variability in the isotopic enrichment of this compound and downstream metabolites between replicate samples. What are the potential causes and solutions?
Answer:
High variability in isotopic enrichment data can stem from several factors throughout the experimental workflow. Here are the most common causes and their corresponding solutions:
-
Inconsistent Cell Culture Conditions: Minor variations in cell seeding density, growth phase, or media composition can significantly impact metabolic rates and tracer uptake.
-
Solution: Standardize your cell culture protocol meticulously. Ensure consistent cell numbers at the start of the experiment and that cells are in the same logarithmic growth phase. Use a single batch of media and supplements for all experimental replicates.
-
-
Suboptimal Tracer Equilibration Time: Cells require sufficient time to reach a metabolic and isotopic steady state after the introduction of the this compound tracer.[1][2][3] If this state is not achieved, labeling patterns will be inconsistent.
-
Solution: Perform a time-course experiment to determine the optimal labeling duration for your specific cell line and experimental conditions.[2] This typically involves harvesting cells at multiple time points after tracer introduction (e.g., 2, 4, 8, 12, 24 hours) and measuring the isotopic enrichment of key metabolites until a plateau is reached.[1]
-
-
Ineffective Metabolite Quenching and Extraction: The rapid turnover of metabolites necessitates immediate and complete quenching of metabolic activity to prevent alterations in labeling patterns during sample harvesting.[4]
-
Solution: Optimize your quenching and extraction procedure. Rapidly aspirate the media and quench the cells with ice-cold methanol (B129727) or a methanol/acetonitrile mixture. Ensure the quenching solvent is sufficiently cold and the process is performed as quickly as possible.
-
-
Improper Storage of this compound Stock Solution: Repeated freeze-thaw cycles or improper storage temperatures can lead to the degradation of the labeled compound.[5]
Issue 2: Unexpected Labeling Patterns or Low Enrichment in TCA Cycle Intermediates
Question: I am using this compound to trace its entry into the TCA cycle, but I'm observing unexpected labeling patterns or lower-than-expected enrichment in metabolites like citrate (B86180) and malate. Why might this be happening?
Answer:
This issue often points to complexities in cellular metabolism that go beyond the direct conversion of lactate (B86563) to pyruvate (B1213749) and subsequent entry into the TCA cycle.
-
Contribution from Other Carbon Sources: Cells in culture are often grown in media containing other carbon sources like glucose and glutamine, which also feed into the TCA cycle.
-
Solution: To isolate the contribution of lactate, consider performing experiments in media where this compound is the primary carbon source, if your cell line can tolerate it. Alternatively, using other 13C-labeled substrates in parallel experiments, such as 13C-glucose or 13C-glutamine, can help to deconvolve the relative contributions of each substrate to the TCA cycle.[1][6]
-
-
Metabolic Compartmentalization: Mammalian cells have distinct cytosolic and mitochondrial metabolite pools.[1] The labeling you observe is an average of these compartments, which can mask the specific metabolic fluxes.
-
Solution: While direct measurement of compartment-specific labeling is challenging, computational modeling using 13C-Metabolic Flux Analysis (MFA) can help to estimate compartment-specific fluxes.[1]
-
-
Anaplerotic and Cataplerotic Reactions: Reactions that replenish (anaplerosis) or drain (cataplerosis) TCA cycle intermediates can influence labeling patterns. For example, pyruvate carboxylase can convert pyruvate directly to oxaloacetate.
Frequently Asked Questions (FAQs)
Q1: How do I choose the optimal concentration of this compound for my experiment?
A1: The optimal concentration depends on the specific cell type and the goals of your experiment. It is recommended to perform a dose-response experiment to determine a concentration that results in detectable isotopic enrichment without causing metabolic perturbations. Start with a concentration similar to the physiological levels of lactate observed in your system of interest.
Q2: What are the key considerations for sample preparation for mass spectrometry analysis?
A2:
-
Derivatization: For GC-MS analysis, metabolites often require derivatization to increase their volatility. Ensure your derivatization protocol is consistent and efficient for all samples.
-
Internal Standards: The use of an appropriate internal standard is crucial for accurate quantification.[2][5] For this compound experiments, an unlabeled L-Lactic acid standard can be used, or a different isotopically labeled compound not expected to be present in the sample.[2]
-
Matrix Effects: In LC-MS, co-eluting compounds from the sample matrix can suppress or enhance the ionization of your target analyte. Perform validation experiments, such as spike-in recovery, to assess matrix effects.
Q3: How can I be sure that my cells have reached isotopic steady state?
A3: To confirm isotopic steady state, you must measure the isotopic labeling of key intracellular metabolites at multiple time points after introducing the this compound tracer.[1] When the labeling enrichment no longer changes over time, the system is considered to be at isotopic steady state.[1][2] For glycolysis, this may be achieved within minutes, while the TCA cycle can take several hours to reach steady state.[2]
Q4: What are common pitfalls in 13C-Metabolic Flux Analysis (MFA) data interpretation?
A4:
-
Incorrect Metabolic Model: An incomplete or inaccurate metabolic network model is a primary source of error.[1] Ensure your model includes all relevant pathways and reactions for your cell type.
-
Overfitting the Data: Using a model that is too complex for the available data can lead to overfitting and unreliable flux estimates.[8][9]
-
Ignoring Measurement Errors: The statistical analysis of MFA should properly account for measurement errors in the experimental data.[1][8]
Data Presentation
Table 1: Common Measurement Errors in 13C-MFA Studies
| Data Type | Typical Assumed Measurement Error (mol%) | Reference |
| GC/MS Data | 0.4 | [1] |
| LC/MS Data | 1.0 | [1] |
Table 2: Influence of 13C Position on Lactate Fragmentation in Tandem MS
| Lactate Isotopologue | Fragmentation Efficiency (relative to unlabeled lactate) | Reference |
| [U-13C]lactate | 1.4 | [10] |
| [2,3-13C]lactate | 1.5 | [10] |
| [3-13C]lactate | 1.2 | [10] |
| [1-13C]lactate | ~1.0 | [10] |
Note: These values highlight the importance of using appropriate calibration curves for each isotopologue to ensure accurate quantification.[10]
Experimental Protocols
Protocol 1: General Workflow for a 13C-MFA Experiment
This protocol outlines the fundamental steps for conducting a 13C Metabolic Flux Analysis experiment.
-
Experimental Design:
-
Define the metabolic pathways of interest.
-
Select the appropriate 13C-labeled tracer (e.g., this compound).
-
Determine the optimal labeling duration to achieve isotopic steady state.
-
-
Tracer Experiment:
-
Culture cells to the desired density in standard medium.
-
Replace the standard medium with a medium containing the 13C-labeled tracer.
-
Incubate cells for the predetermined optimal duration.
-
-
Metabolite Quenching and Extraction:
-
Rapidly halt all enzymatic activity by quenching the cells (e.g., with ice-cold methanol).
-
Extract the intracellular metabolites.
-
-
Isotopic Labeling Measurement:
-
Analyze the extracted metabolites using mass spectrometry (GC-MS or LC-MS/MS) or NMR to determine the mass isotopomer distributions.[4]
-
-
Flux Estimation:
-
Use the measured mass isotopomer distributions and a metabolic network model to computationally estimate the intracellular metabolic fluxes.
-
-
Statistical Analysis:
-
Perform statistical tests to assess the goodness-of-fit of the model and determine the confidence intervals for the estimated fluxes.
-
Visualizations
Caption: General workflow for a 13C Metabolic Flux Analysis experiment.
Caption: Simplified signaling pathway of this compound metabolism.
Caption: Troubleshooting logic for high variability in experimental results.
References
- 1. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of lactate from various metabolic pathways and quantification issues of lactate isotopologues and isotopmers - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing quenching and extraction methods for L-Lactic acid-13C3.
Welcome to the technical support center for the optimization of quenching and extraction methods for L-Lactic acid-13C3. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a stable isotope-labeled version of L-Lactic acid, where the three carbon atoms are replaced with the heavy isotope, carbon-13.[1][2] Its primary use is as a tracer in metabolic flux analysis (MFA) to investigate lactate (B86563) metabolism and related pathways.[1][3][4] It can also be used as an internal standard for the accurate quantification of unlabeled lactic acid in biological samples using mass spectrometry (MS) or nuclear magnetic resonance (NMR) techniques.[1][3]
Q2: Why is rapid quenching of metabolism essential for accurate metabolite analysis?
A2: Quenching is a critical step designed to instantly halt all enzymatic reactions within the cells.[5][6] Intracellular metabolites like lactic acid can be rapidly turned over, with changes occurring in seconds.[7][8] Failure to stop metabolism immediately at the point of sampling can lead to significant alterations in metabolite concentrations, resulting in an inaccurate representation of the cell's metabolic state at that specific moment.[6][9]
Q3: What is the fundamental difference between quenching and extraction?
A3: Quenching is the rapid inactivation of cellular metabolism, typically by a sudden temperature drop or exposure to denaturing solvents, to preserve the metabolite profile at the time of sampling.[5][9] Extraction is the subsequent process of disrupting the cell structure to release the intracellular metabolites into a solvent, making them available for analysis.[6] After quenching, metabolites need to be extracted from the intracellular compartment.[6]
Q4: Can I use the same quenching and extraction protocol for different cell types?
A4: Not necessarily. The optimal protocol can vary significantly between different organisms (e.g., bacteria, yeast, mammalian cells) and even between different cell lines.[10][11] Factors like cell wall composition and membrane integrity influence the effectiveness of a given method. For example, some quenching solutions with organic solvents can cause significant leakage of intracellular metabolites in certain microbial cells.[10] It is crucial to validate the chosen method for your specific experimental system.
Troubleshooting Guides
Problem 1: Low or inconsistent recovery of this compound.
Q: My final analysis shows a very low concentration of this compound. What could be the cause?
A: Low recovery can stem from several stages of your workflow. Here are the most common culprits and solutions:
-
Ineffective Quenching: If metabolism is not halted instantly, the labeled lactic acid can be consumed by ongoing cellular processes.
-
Solution: Ensure your quenching solution is sufficiently cold (e.g., -40°C or below) and that the volume ratio of quenching solution to cell culture is high enough (e.g., 3:1 or 4:1) to achieve instantaneous temperature drop.[11][12] Using liquid nitrogen for an initial snap-freeze can be effective but may cause cell lysis if not followed by an appropriate extraction solvent.[9][10]
-
-
Metabolite Leakage: The quenching or washing solution may be compromising cell membrane integrity, causing intracellular metabolites to leak out.
-
Solution: Avoid using 100% methanol (B129727) as a quenching agent, as it is known to cause leakage.[5] A common and effective alternative is a 60% methanol solution buffered with agents like ammonium (B1175870) carbonate or HEPES, which helps maintain cell integrity.[11] Cold isotonic saline is another option designed to prevent leakage.[5][9]
-
-
Inefficient Extraction: The chosen extraction method may not be effectively lysing the cells and solubilizing the metabolites.
-
Solution: Compare different extraction methods. For L-Lactic acid, methods like cold methanol extraction, boiling ethanol (B145695), or perchloric acid extraction have shown good results.[11] Ensure thorough cell disruption through techniques like vortexing, sonication, or repeated freeze-thaw cycles after adding the extraction solvent.[5]
-
Problem 2: High variability between replicate samples.
Q: I am observing significant differences in metabolite levels across my biological replicates. How can I improve reproducibility?
A: High variability often points to inconsistencies in sample handling and processing.
-
Inconsistent Timing: The time between removing cells from their environment and quenching them is critical. Even a few seconds of delay can alter metabolite profiles.
-
Solution: Standardize your workflow to ensure this time is minimal and identical for every sample. Automating this step where possible can improve consistency.
-
-
Incomplete Cell Separation (for suspension cultures): If extracellular medium containing labeled tracer is not completely removed, it can contaminate the intracellular metabolite pool.
-
Solution: For suspension cultures, centrifugation must be rapid and at a low temperature to pellet the cells effectively. Follow up with a quick wash step using a cold, isotonic solution to remove residual medium.[13]
-
-
Sample Degradation: Metabolites can degrade if samples are not kept consistently cold throughout the quenching, extraction, and storage process.
Experimental Protocols and Data
Protocol 1: Quenching Intracellular Metabolism (Suspension Culture)
This protocol is adapted from methods developed for microbial metabolomics and is suitable for this compound analysis.[11][12]
-
Prepare Quenching Solution: Prepare a solution of 60% methanol (v/v) containing 0.85% (w/v) ammonium carbonate. Pre-cool this solution to at least -40°C in a dry ice/ethanol bath.
-
Sample Collection: Withdraw a defined volume (e.g., 1 mL) of your cell culture from the bioreactor or flask.
-
Quenching: Immediately add the cell culture to a larger volume (e.g., 4 mL) of the pre-cooled quenching solution. The high ratio and low temperature ensure metabolism is stopped almost instantly.
-
Incubation: Keep the quenched sample at -40°C for 30 minutes to ensure complete inactivation.
-
Cell Pelleting: Centrifuge the sample at a low temperature (e.g., -20°C if possible) and high speed (e.g., 5000 x g) for 5 minutes to pellet the cells.
-
Washing: Discard the supernatant. Wash the cell pellet by resuspending it in the same volume of fresh, cold quenching solution to remove any remaining extracellular metabolites.
-
Final Pelleting: Centrifuge again under the same conditions. Discard the supernatant. The resulting cell pellet is now ready for metabolite extraction.
Protocol 2: Extraction of Intracellular Metabolites
This protocol uses a cold methanol-based method known for good extractability and mild conditions.[11]
-
Prepare Extraction Solvent: Prepare a solution of 75% ethanol (v/v) containing 10mM ammonium acetate. If using an internal standard for quantification that is different from your tracer, add it to this solvent. Pre-cool the solvent to -20°C.[12]
-
Cell Lysis: Add 1 mL of the cold extraction solvent to the quenched cell pellet from Protocol 1.
-
Vortexing: Vortex the tube vigorously for 30-60 seconds to resuspend the pellet and initiate cell lysis.
-
Freeze-Thaw Cycles (Optional but Recommended): For robust cell types, perform three cycles of snap-freezing the sample in liquid nitrogen followed by thawing on ice. This helps to maximize cell disruption.
-
Incubation: Incubate the sample at -20°C for at least 1 hour to allow for thorough extraction of metabolites.
-
Clarification: Centrifuge the extract at maximum speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet cell debris.[15]
-
Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new, clean tube.
-
Storage: Store the final extract at -80°C until analysis by LC-MS or GC-MS.
Data Tables for Method Optimization
The following tables summarize quantitative data adapted from studies comparing different methodologies, which can help in selecting the optimal protocol for your experiment.
Table 1: Comparison of Quenching Solutions for Lactobacillus plantarum [11]
| Quenching Solution (60% Methanol with...) | Cell Leakage (%) | Energy Charge (Indicator of Metabolic Activity) | Suitability Notes |
| No Additive | > 20% | Low | Not recommended due to high leakage. |
| 70 mM HEPES (pH 5.5) | < 10% | High | Good fixation, but HEPES may interfere with some analyses. |
| 0.85% (w/v) NaCl | > 20% | Low | Not recommended due to high leakage. |
| 0.85% (w/v) Ammonium Carbonate (pH 5.5) | < 10% | High | Recommended. Good fixation and components are volatile, easily removed by freeze-drying. |
Table 2: Comparison of Extraction Methodologies for Lactobacillus plantarum [11]
| Extraction Method | Relative Extraction Efficiency (Amino Acids) | Relative Extraction Efficiency (Glycolytic Intermediates) | Notes |
| Cold Methanol | High | High | Good overall efficiency with mild conditions. |
| Boiling Ethanol (75%) | High | High | Very effective but heat may degrade sensitive metabolites. |
| Perchloric Acid (0.5 M) | High | High | Effective but harsh; requires neutralization and salt removal. |
| Chloroform/Methanol | Low | Low | Not efficient for polar metabolites like lactic acid. |
| Chloroform/Water | Low | Low | Not efficient for polar metabolites like lactic acid. |
Visual Guides and Workflows
Diagram 1: General Metabolomics Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound 13C = 99atom , = 98 CP, = 98 HPLC Chiral Purity 87684-87-5 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 6. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer.northwestern.edu [cancer.northwestern.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of quenching and extraction methodologies for metabolome analysis of Lactobacillus plantarum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quenching Methods for the Analysis of Intracellular Metabolites | Springer Nature Experiments [experiments.springernature.com]
- 14. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Validation & Comparative
L-Lactic Acid-13C3 vs. 13C6-Glucose: A Comparative Guide for Metabolic Tracing
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate isotopic tracer is paramount for accurately delineating metabolic pathways and quantifying fluxes. Both L-Lactic acid-13C3 and 13C6-glucose are powerful tools in metabolic research, yet their applications and the insights they provide differ significantly. This guide offers an objective comparison of these two tracers, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their metabolic tracing studies.
At a Glance: Key Differences and Applications
| Feature | This compound | 13C6-Glucose |
| Primary Application | Tracing lactate (B86563) uptake and its entry into the TCA cycle, neuronal metabolism, gluconeogenesis. | Tracing glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and de novo fatty acid synthesis. |
| Metabolic Entry Point | Directly converted to pyruvate (B1213749). | Enters at the beginning of glycolysis. |
| Key Insights | Provides a clearer view of pyruvate metabolism independent of glycolysis, particularly in tissues with high lactate flux like the brain and muscle. | Reveals the relative contributions of glycolysis and the PPP to overall glucose metabolism. |
| Limitations | May not fully capture glycolytic flux. The contribution to the pyruvate pool can be influenced by lactate transport kinetics. | Carbon recycling can complicate the interpretation of TCA cycle intermediates in whole-body studies if not modeled carefully.[1] |
Quantitative Data Comparison
The direct quantitative comparison of metabolic flux from this compound and 13C6-glucose is highly dependent on the biological system and experimental conditions. However, we can summarize the expected labeling patterns in key downstream metabolites. The following table illustrates the principal mass isotopologues generated from each tracer in central carbon metabolism.
| Metabolite | Expected Major Isotopologue from this compound | Expected Major Isotopologue from 13C6-Glucose | Pathway Indicated |
| Pyruvate | M+3 | M+3 | Glycolysis/Lactate Dehydrogenase |
| Lactate | M+3 (if infused) | M+3 | Glycolysis |
| Alanine | M+3 | M+3 | Transamination from Pyruvate |
| Citrate (first turn) | M+2 (from Acetyl-CoA) or M+3 (from oxaloacetate via pyruvate carboxylase) | M+2 (from Acetyl-CoA) | TCA Cycle Entry |
| Glutamate (first turn) | M+2 or M+3 | M+2 | TCA Cycle |
| Malate (first turn) | M+3 | M+2 | TCA Cycle |
| Aspartate (first turn) | M+3 | M+2 | TCA Cycle |
| Ribose-5-phosphate | Unlabeled | M+5 | Pentose Phosphate Pathway |
Note: The M+X notation indicates a metabolite with X number of 13C atoms. The actual fractional enrichment will vary based on metabolic flux rates and pool sizes. For instance, studies have shown that in certain cancer cells, the enrichment of 13C-alanine from 13C6-glucose can be similar to that of TCA cycle metabolites under limiting glucose conditions.[2]
Metabolic Pathways and Experimental Workflows
To visualize the flow of the isotopic labels and the general experimental procedures, the following diagrams are provided.
Caption: Metabolic fate of 13C6-Glucose and this compound.
Caption: General experimental workflow for 13C metabolic tracing.
Experimental Protocols
Protocol 1: In Vitro 13C Tracer Labeling in Cultured Cells
This protocol outlines the general procedure for labeling adherent mammalian cells with either 13C6-glucose or this compound.
Materials:
-
Adherent mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Custom labeling medium (e.g., glucose-free DMEM)
-
13C-labeled tracer: [U-13C6]glucose or this compound
-
6-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Ice-cold 0.9% (w/v) NaCl solution
-
-80°C quenching/extraction solvent (e.g., 80:20 methanol:water mixture)
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 75-80% confluency at the time of extraction.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing the custom base medium with the 13C tracer and other necessary components like dFBS and amino acids. The final concentration of the tracer should be determined based on the specific experimental goals.
-
Initiation of Labeling: Once cells reach the desired confluency, aspirate the standard culture medium.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled medium.[3]
-
Add the pre-warmed 13C-labeling medium to the cells.
-
Incubation: Return the plates to the incubator and culture for a predetermined duration to approach isotopic steady state. This duration is typically at least 5-6 cell doubling times.[3] For shorter-term labeling to observe initial incorporation, incubation times can range from minutes to a few hours.[4]
-
Quenching and Extraction:
-
Remove the culture plate from the incubator.
-
Immediately and rapidly aspirate the labeling medium.
-
Wash the cells twice with ice-cold 0.9% NaCl solution.
-
Add the -80°C quenching/extraction solvent to each well.[5]
-
Scrape the cells and transfer the cell extract to a microcentrifuge tube.
-
Store the extracts at -80°C until analysis.[5]
-
Protocol 2: In Vivo 13C Tracer Infusion in Mice
This protocol provides a general framework for in vivo metabolic tracing using intravenous infusion.
Materials:
-
Mouse model of interest
-
13C-labeled tracer solution (sterile): [U-13C6]glucose or this compound in saline
-
Infusion pump and catheter
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue collection
-
Liquid nitrogen
Procedure:
-
Animal Preparation: Fast mice for a defined period (e.g., 6-12 hours) to achieve a metabolic baseline.[6]
-
Catheter Placement: Anesthetize the mouse and surgically place a catheter into a suitable blood vessel (e.g., jugular vein) for infusion.
-
Tracer Infusion:
-
Tissue Collection: At the end of the infusion period, euthanize the mouse and rapidly collect blood and tissues of interest.
-
Flash Freezing: Immediately snap-freeze the collected tissues in liquid nitrogen to halt all enzymatic activity.[7]
-
Metabolite Extraction: Pulverize the frozen tissue under liquid nitrogen and extract metabolites using an appropriate solvent mixture (e.g., methanol/water/chloroform).
-
Store extracts at -80°C until analysis.
Conclusion
The choice between this compound and 13C6-glucose for metabolic tracing is contingent upon the specific biological question being addressed. 13C6-glucose is the tracer of choice for investigating glycolysis and the pentose phosphate pathway. In contrast, this compound provides a more direct measure of lactate utilization and its contribution to the TCA cycle, bypassing the upper part of glycolysis. For a comprehensive understanding of central carbon metabolism, particularly in systems with significant lactate flux, the parallel use of both tracers in separate experiments can yield complementary and highly informative data. Researchers should carefully consider the metabolic pathways of interest and the biological context to select the optimal tracer for their studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Diverse Roads Taken by 13C-Glucose-Derived Metabolites in Breast Cancer Cells Exposed to Limiting Glucose and Glutamine Conditions | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. cancer.northwestern.edu [cancer.northwestern.edu]
- 5. youtube.com [youtube.com]
- 6. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
A Comparative Guide to L-Lactic Acid-13C3 and D-Lactic Acid-13C3 in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of metabolic research, stable isotope tracers are indispensable tools for elucidating the dynamics of biochemical pathways. Among these, 13C-labeled lactic acid isomers, L-Lactic acid-13C3 and D-Lactic acid-13C3, offer unique insights into cellular and systemic metabolism. This guide provides an objective comparison of these two powerful tracers, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies and in designing robust experimental protocols.
Core Metabolic Differences: A Tale of Two Isomers
L-Lactate is the predominant stereoisomer in mammalian systems, playing a central role in energy metabolism as a product of glycolysis and a key substrate for oxidative phosphorylation. In contrast, D-Lactate is primarily a product of microbial metabolism and is metabolized at a significantly slower rate in mammals due to the low abundance and activity of specific D-lactate dehydrogenases. This fundamental difference in their metabolic fates dictates their application in research.
This compound serves as an excellent tracer for investigating mainstream energy metabolism, including glycolysis, the Cori cycle, and the tricarboxylic acid (TCA) cycle. Its rapid turnover allows for the study of dynamic metabolic processes in tissues such as muscle, brain, and tumors.
D-Lactic acid-13C3 , on the other hand, is a specialized tool for probing less conventional metabolic pathways, the metabolic impact of gut microbiota, and the pathophysiology of conditions like D-lactic acidosis. Its slower metabolism allows for the investigation of its accumulation and gradual disposal.
Quantitative Comparison of Metabolic Parameters
The distinct metabolic pathways of L- and D-lactate result in quantifiable differences in their kinetics and metabolic fate. The following tables summarize key quantitative data from studies investigating the metabolism of these two isomers.
| Parameter | L-Lactate | D-Lactate | Key Findings |
| Primary Enzyme | L-lactate dehydrogenase (LDH) | D-lactate dehydrogenase (D-LDH) / d-α-hydroxy acid dehydrogenase | Mammalian cells have abundant L-LDH, leading to rapid metabolism of L-lactate, while enzymes for D-lactate metabolism are significantly less active.[1] |
| Metabolic Fate | Rapidly converted to pyruvate, enters TCA cycle for oxidation or is used for gluconeogenesis. | Slowly metabolized to pyruvate, or excreted in urine. Can accumulate to toxic levels in certain conditions. | The rapid conversion of L-lactate makes it a primary fuel source, whereas D-lactate's slow conversion limits its immediate contribution to energy production. |
| Oxidation Rate | High | Significantly lower than L-lactate in most tissues. | The rate of D-lactate catabolism is considerable but relatively lower than L-lactate in most tissues. |
| Primary Site of Metabolism | Liver, heart, skeletal muscle, brain | Liver and kidney | Both isomers are metabolized in the liver and kidneys, but the efficiency for D-lactate is much lower. |
Experimental Protocols: Tracing the Fate of 13C
The design of a metabolic tracing study is critical for obtaining meaningful data. Below are detailed methodologies for experiments utilizing this compound and a putative protocol for D-Lactic acid-13C3, based on established principles of isotope tracing.
Experimental Protocol: In Vivo this compound Infusion in a Murine Model
Objective: To trace the incorporation of carbon from L-lactate into TCA cycle intermediates in cardiac tissue.
Materials:
-
This compound (≥99 atom % 13C)
-
Saline solution (0.9% NaCl), sterile
-
Anesthesia (e.g., isoflurane)
-
Infusion pump and catheters
-
Tissue collection tools (forceps, scissors, liquid nitrogen)
-
Analytical instrumentation (GC-MS or LC-MS/MS)
Procedure:
-
Animal Preparation: Acclimatize adult male C57BL/6 mice for at least one week. Fast the mice for 4-6 hours prior to the experiment to achieve a metabolic baseline.
-
Tracer Preparation: Prepare a sterile solution of this compound in saline at a concentration of 100 mg/mL.
-
Infusion: Anesthetize the mouse and place it on a heated pad to maintain body temperature. Insert a catheter into the tail vein. Infuse the this compound solution at a rate of 1 mg/g body weight over 1 minute.[2]
-
Tissue Harvest: At predetermined time points (e.g., 10, 30, and 60 minutes) post-infusion, euthanize the mouse by an approved method. Immediately excise the heart and flash-freeze it in liquid nitrogen to quench all metabolic activity.
-
Metabolite Extraction: Homogenize the frozen tissue in a cold methanol/water/chloroform solution to extract polar metabolites. Centrifuge to pellet protein and lipids.
-
Sample Analysis: Dry the polar extract and derivatize the metabolites for GC-MS analysis or resuspend for LC-MS/MS analysis to determine the 13C enrichment in TCA cycle intermediates such as citrate, succinate, and malate.
-
Data Analysis: Calculate the fractional enrichment of 13C in each metabolite to determine the contribution of L-lactate to the TCA cycle.
Putative Experimental Protocol: In Vivo D-Lactic Acid-13C3 Bolus Injection in a Rat Model
Objective: To investigate the rate of clearance and urinary excretion of D-lactate.
Materials:
-
D-Lactic acid-13C3 (≥99 atom % 13C)
-
Sterile saline solution
-
Metabolic cages for urine collection
-
Blood collection supplies (e.g., heparinized capillaries)
-
Analytical instrumentation (LC-MS/MS with chiral chromatography)
Procedure:
-
Animal Preparation: House adult male Sprague-Dawley rats in metabolic cages for 24 hours to acclimate and collect baseline urine.
-
Tracer Preparation: Prepare a sterile solution of D-Lactic acid-13C3 in saline at a concentration of 50 mg/mL.
-
Administration: Administer a single bolus intravenous injection of the D-Lactic acid-13C3 solution at a dose of 50 mg/kg body weight.
-
Sample Collection:
-
Blood: Collect small blood samples (e.g., 50 µL) from the tail vein at multiple time points (e.g., 5, 15, 30, 60, 120, 240 minutes) post-injection. Immediately centrifuge to obtain plasma and store at -80°C.
-
Urine: Collect urine from the metabolic cages at intervals (e.g., 0-4h, 4-8h, 8-24h) post-injection. Record the volume and store samples at -80°C.
-
-
Sample Preparation:
-
Plasma: Deproteinize plasma samples by adding cold acetonitrile, centrifuge, and collect the supernatant.
-
Urine: Thaw and centrifuge urine samples to remove any precipitates.
-
-
Sample Analysis: Use a chiral LC-MS/MS method to separate and quantify D-Lactic acid-13C3 from its L-isomer and endogenous unlabeled counterparts.
-
Data Analysis:
-
Plot the plasma concentration of D-Lactic acid-13C3 over time to determine its clearance rate.
-
Quantify the total amount of D-Lactic acid-13C3 excreted in the urine over 24 hours to determine the extent of renal clearance.
-
Visualizing Metabolic Fates and Workflows
Diagrams are essential for understanding the complex relationships in metabolic studies. The following visualizations, created using the DOT language, illustrate the distinct metabolic pathways of L- and D-lactate and a generalized experimental workflow for tracer studies.
References
A Researcher's Guide to Validating Mass Spectrometry Data from L-Lactic acid-13C3 Experiments
For researchers, scientists, and drug development professionals utilizing L-Lactic acid-13C3 in stable isotope tracing studies, rigorous data validation is paramount to ensure the accuracy and reliability of metabolic flux analysis. This guide provides a comparative overview of key validation methodologies, supported by experimental protocols and data interpretation strategies, to enhance the confidence in your mass spectrometry-based findings.
Stable isotope tracing with this compound has emerged as a powerful tool to elucidate the metabolic fate of lactate (B86563), a molecule once considered a metabolic waste product but now recognized as a critical player in cellular bioenergetics and signaling. However, the complexity of mass spectrometry data generated from these experiments necessitates a multi-faceted validation approach to address potential inaccuracies arising from analytical variability and data processing artifacts.
The Crucial Role of Data Validation
Comparative Analysis of Data Validation Strategies
A systematic approach to data validation involves several critical steps, from initial quality control of raw data to the statistical assessment of the final flux map. Below, we compare common methods and software used at different stages of the validation workflow.
Data Pre-processing and Correction
Prior to any quantitative analysis, raw mass spectrometry data must be corrected for the natural abundance of stable isotopes (e.g., 13C, 15N, 2H).[2] This is crucial because the presence of these naturally occurring isotopes can artificially inflate the measured enrichment of labeled metabolites. Several software tools are available for this purpose, each with its own algorithms and features.
| Software/Method | Principle | Key Advantages | Key Limitations |
| IsoCor | Corrects for natural isotope abundance and tracer impurity.[2] | Open-source and widely used. Supports high-resolution mass spectrometry data. | Requires accurate elemental composition of the metabolite and tracer. |
| AccuCor | R package for correcting natural isotope abundance.[3] | Integrates well with R-based data analysis pipelines. | May require programming skills for implementation. |
| iMS2Flux | Automates data flow from mass spectrometric measurements to flux analysis programs, including correction steps.[4] | Streamlines the entire workflow and ensures data standardization.[4] | May be less flexible for custom correction approaches. |
Table 1. Comparison of Software for Natural Isotope Abundance Correction.
Data Normalization
Normalization is a critical step to reduce systematic technical variation introduced during sample preparation and analysis, allowing for more accurate comparison between different samples.[5] The choice of normalization method can significantly impact the final results.
| Normalization Method | Principle | Key Advantages | Key Limitations |
| Total Ion Current (TIC) Normalization | Divides each data point by the total ion current of the respective sample.[6][7][8][9] | Simple and easy to implement.[5] | Assumes that the total metabolite abundance is consistent across samples, which may not always be true.[6][7][8][9] |
| Median Normalization | Adjusts each sample's metabolite abundance to a fixed median value.[5] | Robust against outliers.[5] | Assumes that the median intensity accurately represents the central tendency.[5] |
| Probabilistic Quotient Normalization (PQN) | Aligns spectra based on the median of the quotients of the amplitudes of a test spectrum relative to a reference spectrum. | Less sensitive to a few dominant metabolites compared to TIC. | Requires a reference spectrum, which can be challenging to select. |
| Metabolite-Specific Normalization (e.g., by median level in bridge samples or across experimental samples) | Normalizes each metabolite individually based on its median level in quality control (QC) or all samples.[6][7][8][9] | Often outperforms sample-based normalizations by correcting for metabolite-specific variations.[6][7][8][9] | Requires the inclusion of appropriate QC samples or a sufficient number of experimental samples. |
Table 2. Comparison of Data Normalization Methods. Studies have shown that metabolite-specific normalization methods, such as dividing by the median level in bridge samples (BRDG) or across experimental samples (MED), can significantly outperform sample-based methods like TIC normalization.[6][7][8][9]
Experimental Protocols
A well-defined experimental protocol is the foundation for generating high-quality, validatable data. The following provides a general workflow for an this compound tracing experiment in cell culture.
Protocol 1: In Vitro this compound Labeling and Sample Preparation
Objective: To trace the metabolic fate of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, H460)
-
Cell culture medium and supplements
-
This compound (isotopic purity >99%)
-
6-well cell culture plates
-
Ice-cold 0.9% NaCl solution
-
Pre-chilled (-80°C) 80% methanol (B129727)
-
Cell scraper
-
Microcentrifuge tubes
-
Liquid nitrogen and 37°C water bath
-
Lyophilizer or vacuum concentrator
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to achieve approximately 80% confluency at the time of harvest.
-
Tracer Introduction: Replace the existing medium with fresh medium containing a known concentration of this compound (e.g., 10 mM).
-
Incubation: Incubate the cells with the labeled medium for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic changes in metabolite labeling.
-
Quenching and Cell Lysis:
-
Aspirate the labeling medium and wash the cells twice with ice-cold 0.9% NaCl.
-
Add 1 mL of pre-chilled (-80°C) 80% methanol to each well to quench metabolic activity and lyse the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Metabolite Extraction:
-
Perform three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
Sample Preparation for Analysis:
-
Dry the metabolite extracts using a lyophilizer or vacuum concentrator.
-
Reconstitute the dried extracts in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.[10]
-
Protocol 2: LC-MS/MS Analysis of 13C-Labeled Lactate and Downstream Metabolites
Objective: To quantify the isotopic enrichment of lactate and its metabolites.
Instrumentation: High-resolution liquid chromatography-mass spectrometry system (e.g., Q-Exactive or similar).
LC Conditions (Example):
-
Column: Reversed-phase C18 column suitable for metabolomics.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate lactate and other key metabolites of central carbon metabolism (e.g., pyruvate, citrate, malate).
-
Flow Rate: Optimized for the column dimensions.
-
Injection Volume: 5-10 µL.
MS Conditions (Example):
-
Ionization Mode: Negative ion mode is often suitable for organic acids like lactate.
-
Scan Mode: Full scan mode to detect all isotopologues, with a targeted MS/MS (or parallel reaction monitoring) method to confirm the identity of labeled metabolites.
-
Data Acquisition: Acquire data for the expected m/z of unlabeled lactate and its 13C3-labeled counterpart, as well as for other relevant metabolites.
Mandatory Visualizations
To facilitate a clear understanding of the experimental and analytical workflows, the following diagrams are provided.
Caption: Experimental workflow for this compound stable isotope tracing experiments.
Caption: Logical workflow for the validation of mass spectrometry data from 13C labeling experiments.
Caption: Simplified metabolic fate of this compound in central carbon metabolism.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolomics Data Normalization Methods - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. A Comparison of Various Normalization Methods for LC/MS Metabolomics Data [scirp.org]
- 7. A Comparison of Various Normalization Methods for LC/MS Metabolomics Data | Semantic Scholar [semanticscholar.org]
- 8. A Comparison of Various Normalization Methods for LC/MS Metabolomics Data - Advances in Bioscience and Biotechnology - SCIRP [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Cross-Validation of L-Lactic Acid-13C3 Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of L-Lactic acid, with a focus on the cross-validation of results obtained for its stable isotope-labeled form, L-Lactic acid-13C3. While direct comparative studies on this compound are limited, this guide draws upon validation data for unlabeled L-Lactic acid as a reliable surrogate to compare the performance of mass spectrometry-based techniques with other established methods such as enzymatic assays and High-Performance Liquid Chromatography (HPLC).
Quantitative Performance Comparison
The following table summarizes the performance characteristics of Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography (HPLC), and Enzymatic Assays for the quantification of L-Lactic acid. This data is essential for researchers to select the most appropriate method based on their specific experimental needs, considering factors like sensitivity, precision, and accuracy.
| Performance Metric | LC-MS/MS | HPLC | Enzymatic Assay |
| Linearity (r²) | > 0.99[1] | > 0.995[2] | Not explicitly stated |
| Limit of Detection (LOD) | Plasma: 0.2 μmol/L, Urine: 4.4 nmol/mmol creatinine[1] | 1.17 µg/l[2] | 5 µmol/L[3] |
| Limit of Quantification (LOQ) | Plasma: Not specified, Urine: Not specified[1] | 3.55 µg/l[2] | 10 µmol/L[3] |
| Recovery | 96% - 113% (in plasma and urine)[1] | 99%[3] | 90.4%[3] |
| Intra-assay Precision (CV%) | 2% - 9%[1] | < 5% (for concentrations 28-213 µmol/L)[3] | < 5% (for concentrations 42-181 µmol/L)[3] |
| Inter-assay Precision (CV%) | 2% - 9%[1] | Not explicitly stated | Not explicitly stated |
| Correlation with other methods | Excellent correlation with enzymatic assay for L-lactate in urine (r = 0.985)[1] | Gave the same results as enzymatic assay for L-enantiomer[4] | Showed a negative bias compared to HPLC[3] |
Experimental Methodologies
Accurate and reproducible data are contingent on meticulous experimental execution. Below are detailed protocols for the key analytical methods discussed in this guide.
L-Lactic Acid Quantification by LC-MS/MS
This method offers high sensitivity and specificity, particularly when using a stable isotope-labeled internal standard like this compound.
Sample Preparation (Plasma and Urine): [1]
-
To 50 µL of plasma or urine, add an internal standard solution containing [13C3]-L-Lactate.
-
Precipitate proteins by adding a suitable organic solvent.
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected or subjected to a derivatization step.
Derivatization (using Diacetyl-L-tartaric anhydride): [1]
-
Evaporate the supernatant to dryness.
-
Reconstitute the residue in a solution of diacetyl-L-tartaric anhydride (B1165640) in a suitable solvent (e.g., dichloromethane (B109758) and acetic acid).
-
Incubate to allow the derivatization reaction to complete.
-
Evaporate the solvent and reconstitute in the mobile phase for injection.
Chromatographic and Mass Spectrometric Conditions: [1]
-
Column: C18-reversed phase column.
-
Mobile Phase: A gradient of an aqueous solution with an organic modifier (e.g., acetonitrile (B52724) or methanol) containing a small amount of acid (e.g., formic acid).
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the derivatization agent and analyte.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions for L-lactic acid and the [13C3]-L-Lactate internal standard are monitored. For example, optimized MRM settings would involve defining the specific precursor and product ions for each analyte.[1]
L-Lactic Acid Quantification by HPLC
HPLC is a robust and widely used technique for the separation and quantification of organic acids.
Sample Preparation (General): [4]
-
For solid samples, perform an extraction with a suitable solvent.
-
For liquid samples like wine or dairy products, a deproteinization step is often necessary. This can be achieved by isoelectric precipitation.[4]
-
Centrifuge and filter the sample through a 0.45 µm filter before injection.
Chromatographic Conditions: [2][4]
-
Column: A chiral column is required for the separation of D- and L-lactic acid enantiomers. Alternatively, a reversed-phase column like C18 can be used.[2][4]
-
Mobile Phase: For chiral separations, an aqueous solution of a chiral selector, such as copper sulfate, is often used.[2] For reversed-phase separations, a simple mobile phase of acetonitrile and water with an acid modifier like phosphoric acid can be employed.[5]
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or a Refractive Index (RI) detector can be used.
L-Lactic Acid Quantification by Enzymatic Assay
Enzymatic assays are based on the specific conversion of L-lactic acid by L-lactate dehydrogenase (L-LDH).
Principle: L-Lactate + NAD+ ⇌ Pyruvate (B1213749) + NADH + H+
The formation of NADH is measured spectrophotometrically at 340 nm and is directly proportional to the L-lactic acid concentration.
Assay Procedure (General): [6]
-
Prepare a reaction mixture containing a suitable buffer (e.g., sodium phosphate), NAD+, and the sample.
-
Initiate the reaction by adding L-LDH enzyme solution.
-
Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period.[6]
-
Measure the absorbance of NADH at 340 nm against a blank.
-
The concentration of L-lactic acid is determined by comparing the absorbance to a standard curve prepared with known concentrations of L-lactic acid.
Visualizing the Workflow and Comparison
To further clarify the experimental processes and their relationships, the following diagrams are provided.
Caption: Experimental workflow for L-Lactic acid quantification.
Caption: Logical relationship for method cross-validation.
References
- 1. L(+) and D(−) Lactate Are Increased in Plasma and Urine Samples of Type 2 Diabetes as Measured by a Simultaneous Quantification of L(+) and D(−) Lactate by Reversed-Phase Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. managementjournal.usamv.ro [managementjournal.usamv.ro]
- 3. Comparison of high-performance liquid chromatography with fluorescence detection versus enzymatic assay to measure blood pyruvate in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Separation of L-Lactic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. prod-docs.megazyme.com [prod-docs.megazyme.com]
A Researcher's Guide to L-Lactic Acid-13C3 and Other Lactate Tracers in Metabolic Research
An Objective Comparison for Scientists and Drug Development Professionals
Stable isotope tracing has become an indispensable tool in metabolomics, allowing researchers to track the dynamic movement of atoms through complex metabolic pathways.[1] Among the key metabolites, lactate (B86563), once dismissed as a mere waste product of glycolysis, is now recognized as a critical player in cellular bioenergetics and signaling.[2] Consequently, the use of isotopically labeled lactate tracers, such as L-Lactic acid-13C3, has surged. This guide provides an objective comparison of this compound with other common lactate and precursor tracers, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tracer for their specific scientific questions.
Understanding Lactate Tracers: A Primer
In tracer-based metabolomics, molecules containing heavy isotopes (like carbon-13) are introduced into a biological system.[1] As these labeled precursors are metabolized, the isotope is incorporated into downstream products.[1] Analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy can then detect and quantify the labeled metabolites, revealing the activity of metabolic pathways.[1][3]
This compound is a uniformly labeled tracer, meaning all three carbon atoms in the lactate molecule are the heavier 13C isotope.[4] This makes it particularly powerful for tracking the entire carbon backbone of lactate as it is metabolized.[5]
Comparative Performance of Lactate Tracers
The choice of tracer is critical and depends entirely on the metabolic pathway under investigation. While this compound offers a comprehensive view of lactate's fate, other tracers provide more specific insights into particular enzymatic steps or precursor contributions.
This compound (Uniformly Labeled)
-
Primary Application: Tracking the complete three-carbon backbone of lactate through its conversion to pyruvate (B1213749) and subsequent entry into the Tricarboxylic Acid (TCA) cycle and connected biosynthetic pathways like amino acid synthesis.[5]
-
Advantages: Provides a holistic view of lactate utilization. The M+3 labeling pattern (all three carbons labeled) is easily distinguishable and allows for tracing into TCA cycle intermediates (e.g., M+3 citrate, M+3 malate) and related amino acids (e.g., M+3 aspartate, M+3 glutamate).[5]
-
Limitations: May not be the most cost-effective option if only a specific reaction (like Pyruvate Dehydrogenase activity) is of interest.
[1-13C]Lactate (Positionally Labeled)
-
Primary Application: Specifically measuring the flux through the Pyruvate Dehydrogenase (PDH) complex.[6]
-
Advantages: When [1-13C]lactate is converted to [1-13C]pyruvate, the labeled carbon is lost as 13CO2 during the PDH-mediated conversion to acetyl-CoA. This 13CO2 rapidly equilibrates with bicarbonate, which can be measured.[6] This provides a direct readout of PDH activity. Hyperpolarized [1-13C]lactate is particularly effective for in vivo imaging of this process.[6]
-
Limitations: Does not provide information about the fate of the other two carbons from the lactate backbone that enter the TCA cycle as acetyl-CoA.
[U-13C]Glucose (Precursor Labeling)
-
Primary Application: Assessing the rate of glycolysis and the contribution of glucose to the lactate pool.[7][8]
-
Advantages: Excellent for studying the "Warburg effect" in cancer cells or other states of high glycolytic activity.[7] The appearance of M+3 lactate (from [U-13C]glucose) directly reflects glycolytic flux.[7]
-
Limitations: This tracer measures lactate production from glucose, not lactate uptake and utilization, which is the primary purpose of using a lactate tracer directly.
[U-13C]Pyruvate (Precursor Labeling)
-
Primary Application: Investigating the metabolic fate of pyruvate, a central node in metabolism. This includes its conversion to lactate (via LDH), acetyl-CoA (via PDH), or oxaloacetate (via pyruvate carboxylase).[9]
-
Advantages: As the immediate precursor to the TCA cycle, it can provide robust labeling of its intermediates.[9]
-
Limitations: Like glucose tracers, it doesn't directly measure the metabolism of exogenous lactate. The high doses required can sometimes perturb the natural metabolic state.[6]
Data Presentation: Quantitative Comparison
The following table summarizes the key characteristics and applications of these common tracers.
| Tracer | Labeling Pattern | Primary Application | Advantages | Disadvantages |
| This compound | Uniform (M+3) | Tracking the complete carbon backbone of exogenous lactate into the TCA cycle and biosynthesis.[5] | Provides a comprehensive view of lactate utilization; clear M+3 isotopologue signature. | May be less specific for single enzyme fluxes compared to positional tracers. |
| [1-13C]Lactate | Positional (M+1) | Measuring Pyruvate Dehydrogenase (PDH) flux via 13CO2/bicarbonate production.[6] | Highly specific for PDH activity; amenable to hyperpolarization for in vivo imaging. | Label is lost before TCA cycle entry, preventing tracking of the acetyl-CoA backbone. |
| [U-13C]Glucose | Uniform (M+6) | Quantifying glycolytic flux and glucose contribution to lactate production.[7][8] | Gold standard for measuring glycolysis; widely used and well-characterized.[10] | Measures lactate production, not uptake and utilization.[3] |
| [U-13C]Pyruvate | Uniform (M+3) | Assessing the metabolic fate of pyruvate at a key metabolic branch point.[9] | Directly labels the immediate precursor to the TCA cycle.[9] | Does not directly measure metabolism of circulating lactate; can perturb physiological state.[6] |
The table below provides a hypothetical example of expected mass isotopologue distributions (MIDs) in key metabolites following administration of different tracers, illustrating how the labeling patterns inform pathway activity.
| Metabolite | Expected Primary Isotopologue (from this compound) | Expected Primary Isotopologue (from [U-13C]Glucose) | Rationale |
| Lactate | M+3 | M+3 | Direct measurement of the tracer pool vs. glycolytic production. |
| Pyruvate | M+3 | M+3 | Reflects conversion from lactate or the end-product of glycolysis. |
| Citrate | M+2, M+3 | M+2 | This compound -> M+3 Pyruvate -> M+2 Acetyl-CoA -> M+2 Citrate. Anaplerotic entry via pyruvate carboxylase can yield M+3 citrate.[11] [U-13C]Glucose follows the same path. |
| Glutamate | M+2 | M+2 | Derived from α-ketoglutarate, a TCA cycle intermediate, which will be M+2 after one turn of the cycle. |
Visualizing Metabolic Fates and Workflows
Diagrams created using Graphviz provide a clear visual representation of the metabolic pathways and experimental processes involved in lactate tracing.
Caption: Metabolic fate of this compound tracer.
Caption: Comparison of label retention from different lactate tracers.
Caption: General experimental workflow for stable isotope tracing.
Experimental Protocols
A successful stable isotope tracing experiment requires meticulous planning and execution. Below is a generalized protocol for an in vivo mouse study using this compound, which can be adapted for cell culture or other models.
Protocol: In Vivo this compound Tracing in Mice
1. Animal Preparation and Acclimation:
-
House mice under standard conditions and acclimate them to handling.
-
For many studies, mice are fasted for a period (e.g., 6-12 hours) prior to infusion to lower endogenous substrate pools, which can result in higher fractional enrichment from the tracer.[12]
2. Tracer Preparation and Administration:
-
Prepare a sterile solution of this compound in isotonic saline (0.9% NaCl). The exact concentration and volume depend on the experimental goals and mouse weight.[9]
-
A common method of administration is an intravenous (IV) infusion via a tail-vein catheter.[13] This often involves an initial bolus to quickly raise the tracer concentration in the blood, followed by a continuous infusion to maintain a steady state of enrichment.[12]
-
Alternatively, an intraperitoneal (IP) bolus injection can be used.[9]
3. Sample Collection:
-
At the end of the infusion period, anesthetize the mouse.
-
Collect blood via cardiac puncture into an EDTA-containing tube to obtain plasma for measuring tracer enrichment in the circulation.
-
Immediately following blood collection, surgically resect tissues of interest.
-
To halt all metabolic activity instantly, tissues must be snap-frozen in liquid nitrogen, often using pre-chilled Wollenberger clamps.[14] This quenching step is critical to prevent post-mortem metabolic changes.
-
Store all samples at -80°C until extraction.
4. Metabolite Extraction:
-
Weigh the frozen tissue samples.
-
Homogenize the tissue in a pre-chilled extraction solvent, typically a methanol/acetonitrile/water mixture (e.g., 50:30:20 v/v/v). The solvent volume should be adjusted relative to the tissue weight.[9]
-
Centrifuge the homogenate at a high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cell debris.
-
Collect the supernatant containing the polar metabolites.
5. Analysis by Mass Spectrometry (LC-MS/GC-MS):
-
Analyze the metabolite extracts using a high-resolution mass spectrometer coupled to either liquid chromatography (LC-MS) or gas chromatography (GC-MS).[1]
-
The mass spectrometer measures the mass-to-charge ratio of the metabolites, allowing for the separation and quantification of different isotopologues (e.g., M+0, M+1, M+2, M+3 lactate).[15]
6. Data Analysis and Interpretation:
-
Process the raw MS data to determine the mass isotopologue distribution (MID) for each metabolite of interest. This involves correcting for the natural abundance of 13C.
-
The fractional enrichment (the percentage of a metabolite pool that is labeled) provides a direct measure of the tracer's contribution to that pool.
-
This data can be used to infer relative pathway activities or can be input into metabolic flux analysis (MFA) models for more quantitative flux estimations.[7]
Conclusion
This compound is a powerful and versatile tracer for elucidating the metabolic roles of lactate, offering a comprehensive view of its carbon backbone's journey through central metabolism. However, it is not universally the "best" tracer. The optimal choice is dictated by the specific biological question. For researchers focused on glycolytic production of lactate, a [U-13C]glucose tracer is more appropriate. For those wishing to isolate and measure PDH activity in vivo, hyperpolarized [1-13C]lactate is the state-of-the-art tool. By understanding the distinct advantages and limitations of each tracer and employing rigorous experimental protocols, researchers can effectively unravel the complex and dynamic nature of lactate metabolism in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound ≥99 atom % 13C, ≥98% (CP), ≥98% (Chiral Purity, HPLC) | 87684-87-5 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Application of Hyperpolarized [1-13C]Lactate for the In Vivo Investigation of Cardiac Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. immune-system-research.com [immune-system-research.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Tracer-based Metabolomics: Concepts and Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stable isotope tracing to assess tumor metabolism in vivo | Springer Nature Experiments [experiments.springernature.com]
- 14. escholarship.org [escholarship.org]
- 15. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
L-Lactic Acid-13C3 in Metabolic Flux Analysis: A Comparative Guide on Accuracy and Precision
For Researchers, Scientists, and Drug Development Professionals
Metabolic flux analysis (MFA) is a cornerstone technique for elucidating the intricate workings of cellular metabolism. The choice of isotopic tracer is paramount to the success of these studies, directly impacting the accuracy and precision of the calculated metabolic fluxes. Among the available tracers, L-Lactic acid-13C3 has emerged as a valuable tool for probing specific metabolic pathways. This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data, to inform the design of rigorous and insightful metabolic flux analyses.
Performance Comparison of Isotopic Tracers
The precision of flux estimations in ¹³C-MFA is highly dependent on the chosen isotopic tracer. While tracers like [1,2-¹³C₂]glucose are known to provide precise estimates for glycolysis and the pentose (B10789219) phosphate (B84403) pathway, the optimal tracer for analyzing the tricarboxylic acid (TCA) cycle and anaplerotic fluxes can vary.[1]
A key study by Hasenour et al. (2020) provides a direct comparison of in vivo hepatic metabolic fluxes in fasted mice using either [¹³C₃]lactate or [¹³C₃]propionate as tracers. The study highlights that conventional metabolic models can yield incongruent flux estimates between different tracers. However, when more complex models accounting for factors like peripheral tracer recycling (e.g., the Cori cycle) are employed, the flux estimates from both tracers show greater consistency.[2][3] This underscores the importance of the metabolic model in ensuring the accuracy of flux estimations, regardless of the tracer used.
Below is a summary of key hepatic flux estimates from the expanded, two-compartment model in the aforementioned study, demonstrating the level of agreement between [¹³C₃]lactate and [¹³C₃]propionate tracers.
| Metabolic Flux | Tracer | Flux Estimate (μmol/kg/min) ± SEM |
| Endogenous Glucose Production | [¹³C₃]Lactate | 83.1 ± 4.4 |
| [¹³C₃]Propionate | 80.3 ± 4.7 | |
| Pyruvate (B1213749) Carboxylase | [¹³C₃]Lactate | 104.9 ± 10.1 |
| [¹³C₃]Propionate | 121.7 ± 14.1 | |
| PEPCK (out of mito.) | [¹³C₃]Lactate | 106.6 ± 10.2 |
| [¹³C₃]Propionate | 123.6 ± 14.2 | |
| Citrate Synthase | [¹³C₃]Lactate | 43.1 ± 5.0 |
| [¹³C₃]Propionate | 52.6 ± 6.9 | |
| Pyruvate Dehydrogenase | [¹³C₃]Lactate | 16.2 ± 2.6 |
| [¹³C₃]Propionate | 20.9 ± 3.8 | |
| Pyruvate Kinase + Malic Enzyme | [¹³C₃]Lactate | 24.5 ± 4.0 |
| [¹³C₃]Propionate | 31.7 ± 5.4 |
Data adapted from Hasenour et al., Cell Reports, 2020.[2]
Experimental Protocols
A successful ¹³C-MFA experiment requires meticulous planning and execution. The following is a generalized protocol for an in vivo metabolic flux analysis study using a continuous infusion of this compound.
Animal Preparation and Acclimation
-
Animal Model: Select an appropriate animal model (e.g., C57BL/6J mice).
-
Acclimation: House the animals in a controlled environment with a regular light-dark cycle and provide ad libitum access to standard chow and water for at least one week before the experiment.
-
Surgical Preparation (if applicable): For conscious and unrestrained animal studies, surgical implantation of catheters (e.g., in the jugular vein for infusion and carotid artery for sampling) may be necessary. Allow for a sufficient recovery period post-surgery.
Tracer Preparation and Infusion
-
Tracer Solution: Prepare a sterile solution of [U-¹³C₃]L-lactic acid in saline. The concentration should be calculated based on the desired infusion rate and the animal's body weight.
-
Fasting: To minimize the influence of dietary carbon sources, fast the animals overnight (e.g., 12-16 hours) with free access to water.
-
Infusion: On the day of the experiment, connect the infusion line to the animal's catheter. Following a bolus injection to rapidly increase the tracer concentration in the blood, start a continuous infusion of the [U-¹³C₃]L-lactic acid solution at a constant rate for a duration sufficient to achieve isotopic steady state in the metabolites of interest (typically 90-120 minutes).
Sample Collection
-
Blood Sampling: Collect blood samples at regular intervals during the infusion to monitor the isotopic enrichment of lactate (B86563) and other key metabolites in the plasma.
-
Tissue Harvesting: At the end of the infusion period, anesthetize the animal and rapidly collect tissues of interest (e.g., liver, muscle, brain). Immediately freeze-clamp the tissues in liquid nitrogen to quench all metabolic activity.
Metabolite Extraction and Analysis
-
Extraction: Perform a polar metabolite extraction from the plasma and tissue samples, for example, using a methanol-chloroform-water extraction method.
-
Derivatization (for GC-MS): If using Gas Chromatography-Mass Spectrometry (GC-MS), derivatize the extracted metabolites to make them volatile.
-
Mass Spectrometry Analysis: Analyze the isotopic labeling patterns of the metabolites using either GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Analysis and Flux Calculation
-
Mass Isotopomer Distribution (MID) Determination: Correct the raw mass spectrometry data for the natural abundance of ¹³C to determine the MIDs of the measured metabolites.
-
Metabolic Modeling: Utilize a metabolic network model that includes the relevant biochemical reactions for the tissue under investigation.
-
Flux Estimation: Use specialized software (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes by minimizing the difference between the experimentally measured MIDs and the MIDs predicted by the metabolic model.
-
Statistical Analysis: Perform a statistical analysis to assess the goodness-of-fit of the model and to calculate the confidence intervals for the estimated fluxes, which indicate their precision.
Visualizing Metabolic Pathways and Workflows
To better understand the context of this compound in flux analysis, the following diagrams illustrate a simplified central carbon metabolism pathway involving lactate and a typical experimental workflow.
Lactate Metabolism in Central Carbon Pathways.
Workflow for 13C Metabolic Flux Analysis.
Concluding Remarks
This compound is a powerful tracer for investigating lactate metabolism and its contribution to central carbon pathways. While the accuracy of the resulting flux maps is heavily reliant on the comprehensiveness of the underlying metabolic model, studies have shown that with appropriate modeling, flux estimates derived from ¹³C-lactate are comparable to those from other tracers. The choice of tracer should ultimately be guided by the specific biological questions being addressed. For studies focused on lactate uptake, the Cori cycle, and anaplerosis via pyruvate carboxylase, this compound is an excellent and informative choice.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo Estimates of Liver Metabolic Flux Assessed by 13C-Propionate and 13C-Lactate Are Impacted by Tracer Recycling and Equilibrium Assumptions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Metabolic Flux Analysis: Evaluating L-Lactic acid-13C3 and Alternative Tracers for Reproducible Data
For researchers, scientists, and drug development professionals, the precise and reproducible measurement of metabolic fluxes is critical for understanding cellular physiology and developing effective therapeutics.[1] 13C-Metabolic Flux Analysis (13C-MFA) stands as a cornerstone technique for quantifying intracellular reaction rates.[2][3][4] The choice of isotopic tracer is a pivotal factor that significantly influences the accuracy and reproducibility of the obtained flux data.[5][6] This guide provides an objective comparison of L-Lactic acid-13C3 with other commonly used tracers, supported by experimental insights and detailed methodologies to aid in the design of robust and reproducible metabolic flux studies.
While this compound is a valuable tool for investigating lactate (B86563) metabolism, its application in comprehensive 13C-MFA studies is less documented than that of tracers like 13C-glucose and 13C-glutamine.[1][7] This guide, therefore, broadens the scope to compare the utility of 13C-lactate alongside these established tracers, focusing on the principles of experimental design that enhance data reproducibility and precision.
Quantitative Comparison of Isotopic Tracers
The precision of metabolic flux estimates is highly dependent on the chosen 13C-labeled substrate.[5][8][9] Different tracers provide distinct labeling patterns that better resolve fluxes in specific pathways. The following table summarizes the performance of various tracers in determining fluxes in central carbon metabolism, drawing from computational and experimental studies.
| Tracer | Key Metabolic Pathways Resolved | Advantages | Considerations for Reproducibility |
| [U-13C6]glucose | Glycolysis, Pentose (B10789219) Phosphate (B84403) Pathway (PPP), TCA Cycle | Provides broad labeling of central carbon metabolism. | Can be less precise for specific pathways compared to positionally labeled tracers. |
| [1,2-13C2]glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Offers high precision for the upper parts of central metabolism.[5] | May provide less information on TCA cycle fluxes compared to other tracers. |
| [U-13C5]glutamine | TCA Cycle, Anaplerosis | Excellent for resolving fluxes around the TCA cycle, especially in cells that heavily rely on glutamine.[5] | Provides limited information on glycolytic fluxes. |
| This compound | Lactate uptake and utilization, Pyruvate metabolism, TCA Cycle | Directly traces the fate of lactate, a crucial metabolite in the tumor microenvironment and other metabolic states.[1][7] | Limited ability to resolve fluxes in upper glycolysis and the pentose phosphate pathway. |
| Parallel Labeling ([1,2-13C2]glucose + [U-13C5]glutamine) | Comprehensive Central Carbon Metabolism | Significantly improves the precision and resolvability of a wider range of fluxes by providing complementary labeling information.[8][9][10] | Requires more complex experimental setup and data analysis. |
Experimental Protocols for 13C-Metabolic Flux Analysis
Reproducibility in 13C-MFA is contingent on meticulous experimental execution. Below is a generalized protocol for a steady-state 13C-MFA experiment in mammalian cells.
1. Cell Culture and Adaptation:
-
Culture cells in a standard medium to the desired confluence.
-
Adapt cells to a custom medium containing the desired 13C tracer for a sufficient period to ensure metabolic and isotopic steady state.[11] This typically involves passaging cells in the labeling medium for several generations.
2. Isotopic Labeling Experiment:
-
Seed cells in multi-well plates and grow to mid-exponential phase.
-
Replace the medium with the pre-warmed 13C-labeling medium.
-
Incubate for a predetermined duration to achieve isotopic steady state of intracellular metabolites.
3. Sample Collection and Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold saline.
-
Extract metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Collect the cell extract and centrifuge to pellet cell debris.
4. Sample Analysis:
-
Dry the metabolite extract.
-
Derivatize samples to enhance the volatility of metabolites for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[11]
-
Analyze the samples using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopomer distributions of key metabolites.
5. Data Analysis and Flux Calculation:
-
Correct the raw mass spectrometry data for the natural abundance of 13C.
-
Use a metabolic network model and computational software (e.g., INCA, Metran) to estimate intracellular fluxes by fitting the measured mass isotopomer distributions to the model.[12]
-
Perform statistical analysis to assess the goodness-of-fit and determine the confidence intervals of the estimated fluxes.
Visualizing Metabolic Pathways and Experimental Workflows
Diagram 1: Central Carbon Metabolism and Tracer Entry Points
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]
- 4. Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimal Tracers for Parallel Labeling Experiments and 13C Metabolic Flux Analysis: A New Precision and Synergy Scoring System [isotope.com]
- 11. benchchem.com [benchchem.com]
- 12. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Metabolic Profiling: L-Lactic Acid-13C3 vs. Seahorse XF Analyzer
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of metabolic research, understanding the intricate reprogramming of cellular energy pathways is paramount for advancements in disease modeling and therapeutic development. Two powerful, yet distinct, methodologies stand at the forefront of metabolic analysis: stable isotope tracing using L-Lactic acid-13C3 and real-time extracellular flux analysis with the Agilent Seahorse XF Analyzer. This guide provides an objective comparison of their principles, performance, and the unique insights they offer, supported by experimental data and detailed protocols to aid researchers in selecting the optimal approach for their scientific questions.
At a Glance: Two Complementary Approaches
While both techniques aim to elucidate cellular metabolism, they provide different perspectives. The Seahorse XF Analyzer offers a high-level, functional view of the two major energy-producing pathways in real-time, whereas this compound tracing provides a detailed, quantitative snapshot of the metabolic fate of lactate (B86563). An integrated approach, leveraging the strengths of both, can provide the most comprehensive understanding of cellular bioenergetics.[1]
| Feature | This compound Stable Isotope Tracing | Seahorse XF Analyzer |
| Principle | Measures the incorporation of 13C-labeled lactate into downstream metabolites, mapping its specific metabolic fate.[2][3] | Measures real-time rates of mitochondrial respiration (Oxygen Consumption Rate, OCR) and glycolysis (Extracellular Acidification Rate, ECAR).[4][5] |
| Primary Output | Quantitative data on the flux of lactate into specific pathways (e.g., TCA cycle, gluconeogenesis, amino acid synthesis).[6] | Real-time kinetic data on overall metabolic phenotype, including basal glycolysis, glycolytic capacity, and mitochondrial function.[5] |
| Key Advantage | Provides a detailed and quantitative view of the fate of lactate, revealing specific pathway activities and substrate contributions.[1][6] | Delivers a functional, systems-level assessment of cellular bioenergetics and the dynamic response to metabolic perturbations.[4] |
| Measurement Type | Endpoint analysis of metabolite labeling patterns. | Real-time, kinetic measurements in live cells.[1] |
| Required Instrumentation | Mass Spectrometer (LC-MS, GC-MS) or NMR Spectrometer.[2] | Seahorse XF Analyzer. |
| Sample Type | Cultured cells, tissues, in vivo models. | Live cultured cells (adherent or suspension), spheroids, organoids, and isolated mitochondria.[4] |
Quantitative Data Presentation
Direct head-to-head quantitative comparisons in peer-reviewed literature are not abundant, as the techniques often answer different levels of biological questions. However, we can present typical quantitative outputs from each method.
Table 1: Representative Data from a Seahorse XF Glycolysis Stress Test. This assay measures key parameters of glycolytic function by sequentially injecting glucose, oligomycin (B223565) (an ATP synthase inhibitor), and 2-deoxyglucose (a glycolysis inhibitor). The data reveals the cell's reliance on and capacity for glycolysis.
| Parameter | Description | Representative Value (per 10,000 cells) |
| Basal Glycolysis (ECAR) | The baseline rate of glycolysis before mitochondrial inhibition. | 30 ± 3 mpH/min |
| Glycolytic Capacity (ECAR) | The maximum glycolytic rate achieved after blocking mitochondrial respiration. | 75 ± 5 mpH/min |
| Glycolytic Reserve | The difference between glycolytic capacity and basal glycolysis, indicating the cell's ability to respond to energetic demand. | 45 ± 4 mpH/min |
| Non-glycolytic Acidification | The rate of extracellular acidification not attributed to glycolysis. | 10 ± 2 mpH/min |
Table 2: Representative Data from an this compound Tracing Experiment. In this experiment, cells are cultured with 13C-labeled lactate, and the fractional contribution of lactate carbons to downstream metabolites is measured by mass spectrometry. This reveals the specific pathways lactate is fueling.
| Metabolite Isotopologue | Description | Fractional Contribution (%) |
| Citrate (M+2) | Citrate labeled with two 13C atoms, indicating lactate entry into the TCA cycle via pyruvate (B1213749) dehydrogenase. | 15 ± 2% |
| Malate (M+3) | Malate labeled with three 13C atoms, indicating lactate entry into the TCA cycle via pyruvate carboxylase. | 8 ± 1% |
| Glutamate (M+2) | Glutamate labeled with two 13C atoms, derived from TCA cycle intermediates. | 12 ± 1.5% |
| Aspartate (M+3) | Aspartate labeled with three 13C atoms, derived from TCA cycle intermediates. | 6 ± 1% |
Experimental Protocols
This compound Metabolic Tracing Protocol
This protocol outlines the general steps for a stable isotope tracing experiment in cultured cells to determine the metabolic fate of lactate.
-
Cell Culture and Labeling:
-
Culture cells to approximately 80% confluency.
-
One hour prior to adding the tracer, switch cells to a custom medium containing physiological levels of nutrients but lacking lactate.
-
Introduce the tracer by replacing the medium with the custom medium supplemented with a known concentration of this compound (e.g., 10 mM).
-
Incubate for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to approach isotopic steady state.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and rapidly wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Immediately add a pre-chilled (-80°C) extraction solvent (e.g., 80:20 methanol:water solution).
-
Scrape the cells in the extraction solvent and collect the lysate into a microcentrifuge tube.
-
Centrifuge at high speed (e.g., >15,000 x g) at 4°C to pellet protein and cell debris.
-
-
Sample Analysis by LC-MS:
-
Collect the supernatant containing the polar metabolites.
-
Dry the supernatant under a vacuum or nitrogen stream.
-
Reconstitute the dried metabolites in a suitable solvent for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
-
Analyze the samples to determine the mass isotopologue distribution of key metabolites.
-
Seahorse XF Glycolysis Stress Test Protocol
This protocol provides a detailed methodology for assessing glycolytic function in real-time using the Seahorse XF Analyzer.
-
Day Prior to Assay:
-
Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant solution in a non-CO2 37°C incubator overnight.
-
Seed cells into a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
-
Day of Assay:
-
Prepare the XF Glycolysis Stress Test Assay Medium (typically a DMEM-based medium with L-glutamine, pH adjusted to 7.4). Warm to 37°C.
-
Remove the cell culture microplate from the incubator, aspirate the growth medium, and wash the cells once with the pre-warmed assay medium.
-
Add the final volume of assay medium to each well and incubate the plate in a non-CO2 37°C incubator for one hour to allow temperature and pH to equilibrate.
-
Prepare stock solutions of the test compounds: glucose, oligomycin, and 2-deoxyglucose (2-DG).
-
Load the appropriate volumes of each compound into the corresponding ports (A, B, and C) of the hydrated sensor cartridge.
-
-
Seahorse XF Analyzer Operation:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Once calibration is complete, replace the calibrant plate with the cell culture plate.
-
Run the pre-programmed Glycolysis Stress Test protocol. The instrument will measure baseline ECAR and OCR, then sequentially inject the compounds and record the real-time metabolic responses.
-
-
Data Analysis:
-
Use the Seahorse Wave software to analyze the kinetic data. The software automatically calculates parameters such as basal glycolysis, glycolytic capacity, and glycolytic reserve.
-
Normalize the data to cell number or protein content for accurate comparisons between wells.
-
Visualizing the Methodologies
This compound Tracing Workflow
References
- 1. agilent.com [agilent.com]
- 2. Combining Seahorse XF analysis with stable isotope tracing to reveal novel drug targets for metabolic and neurodegenerative disease [labroots.com]
- 3. Extracellular flux assay (Seahorse assay): Diverse applications in metabolic research across biological disciplines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 6. HMTMetabolic Flux Analysis | HMT [en.humanmetabolome.com]
A Researcher's Guide to Isotopic Tracers: Benchmarking L-Lactic Acid-13C3
For researchers, scientists, and drug development professionals, the selection of an appropriate isotopic tracer is a critical decision that profoundly impacts the accuracy and resolution of metabolic flux analysis. This guide provides an objective comparison of L-Lactic acid-13C3 against other commonly used isotopic tracers, supported by experimental data, detailed methodologies, and visual representations of key metabolic pathways and workflows.
This compound has emerged as a valuable tool for interrogating central carbon metabolism, particularly the tricarboxylic acid (TCA) cycle.[1] Its strategic position as an immediate precursor to pyruvate (B1213749) allows for direct assessment of lactate (B86563) utilization and its contribution to mitochondrial metabolism. This guide will delve into the performance of this compound in comparison to widely used tracers such as U-13C6-glucose and 13C3-pyruvate, providing a comprehensive resource for designing robust stable isotope tracer experiments.
Comparative Performance of Isotopic Tracers
The choice of an isotopic tracer is contingent on the specific metabolic pathway under investigation. While glucose tracers are excellent for delineating glycolysis and the pentose (B10789219) phosphate (B84403) pathway, tracers like lactate and pyruvate provide a more direct window into mitochondrial metabolism.[2]
A key study compared the efficacy of fully labeled glucose (13C6), lactate (13C3), and pyruvate (13C3) in tracing the TCA cycle in mice. The results demonstrated that while 13C6-glucose administration resulted in the highest overall labeling of TCA cycle intermediates, 13C3-lactate and 13C3-pyruvate are effective alternatives, particularly for investigating pathways directly downstream of pyruvate.[1]
| Tracer | Target Pathway | Advantages | Disadvantages | Key Findings |
| This compound | TCA Cycle, Lactate Metabolism | Directly traces lactate utilization; bypasses upper glycolysis, simplifying analysis of mitochondrial pyruvate entry.[1][3] | May not fully label pathways upstream of pyruvate; labeling can be influenced by lactate transport kinetics. | Provides significant labeling of TCA cycle intermediates, comparable in some tissues to 13C3-pyruvate.[1] |
| U-13C6-Glucose | Glycolysis, Pentose Phosphate Pathway, TCA Cycle | Provides a global view of glucose metabolism; labels a wide range of downstream metabolites.[2] | Labeling of TCA cycle intermediates can be diluted by unlabeled carbon sources; interpretation can be complex. | Achieves the highest overall labeling of the TCA cycle in many tissues.[1] |
| 13C3-Pyruvate | TCA Cycle | Directly traces pyruvate metabolism, a central node in metabolism.[1] | Can be rapidly metabolized, potentially limiting the time window for analysis. | Shows comparable TCA cycle labeling to 13C3-lactate.[1] |
Experimental Protocols
Detailed and standardized experimental protocols are paramount for reproducible and reliable metabolic flux analysis. Below are methodologies for key experiments involving this compound and other tracers.
In Vivo this compound Infusion in Mice for TCA Cycle Analysis
This protocol describes a bolus-based administration of this compound for studying TCA cycle metabolism in mice.[1]
Materials:
-
This compound
-
Sterile 0.9% NaCl isotonic saline solution
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles for injection
-
Tools for tissue harvesting
-
Liquid nitrogen for snap-freezing
-
LC-MS system
Procedure:
-
Animal Preparation: Acclimatize mice to the experimental conditions. Fasting prior to the experiment can influence results and should be optimized based on the research question.[1]
-
Tracer Preparation: Dissolve this compound in sterile 0.9% NaCl to the desired concentration (e.g., 1.44 mg/g of body weight).[1]
-
Tracer Administration: Administer the prepared tracer solution to the mice via intraperitoneal (IP) injection or oral gavage.[1]
-
Label Incorporation: Allow the tracer to incorporate into the metabolic pathways for a defined period (e.g., 90 minutes).[1]
-
Tissue Harvesting: Euthanize the mice using an approved method and rapidly harvest the tissues of interest (e.g., liver, heart, kidney).
-
Metabolite Quenching: Immediately snap-freeze the harvested tissues in liquid nitrogen to halt all enzymatic activity.
-
Metabolite Extraction: Homogenize the frozen tissue in a cold extraction solvent (e.g., 80% methanol).
-
Sample Preparation: Centrifuge the homogenate to pellet proteins and other cellular debris. Collect the supernatant containing the metabolites and dry it under vacuum.
-
LC-MS Analysis: Reconstitute the dried metabolites in a suitable solvent and analyze the isotopic enrichment of TCA cycle intermediates using a targeted LC-MS/MS method.[4]
Targeted LC-MS/MS Analysis of 13C-Labeled Metabolites
This protocol outlines a general procedure for the targeted analysis of 13C labeled metabolites from biological samples.[4][5]
Procedure:
-
Chromatographic Separation: Separate the metabolites using a suitable liquid chromatography method, such as HILIC chromatography for polar metabolites.
-
Mass Spectrometry Detection: Utilize a triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode.
-
Transition Setup: For each metabolite of interest, define the precursor ion (Q1) and product ion (Q3) transitions for both the unlabeled (M+0) and all possible 13C-labeled isotopologues (M+1, M+2, etc.).
-
Data Acquisition: Acquire data for all defined SRM transitions.
-
Data Analysis: Integrate the peak areas for each isotopologue of a given metabolite. Correct for the natural abundance of 13C to determine the fractional enrichment of the tracer in each metabolite.
Visualizing Metabolic Pathways and Workflows
Understanding the flow of carbon atoms through metabolic networks is crucial for interpreting tracer data. The following diagrams, generated using Graphviz, illustrate key pathways and experimental workflows relevant to this compound benchmarking.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Fueling the Transcriptome: A Guide to Correlating L-Lactic Acid-13C3 Data with Gene Expression Analysis
For researchers, scientists, and drug development professionals, understanding the intricate dance between cellular metabolism and gene regulation is paramount. L-Lactic acid, once dismissed as a mere metabolic waste product, is now recognized as a key signaling molecule capable of influencing gene expression, particularly in disease states like cancer. This guide provides a comprehensive comparison of methodologies for correlating L-Lactic acid-13C3 tracer data with gene expression analysis, offering insights into experimental design, data interpretation, and alternative approaches.
The use of stable isotope tracers, such as this compound, allows for the precise tracking of lactate's metabolic fate within the cell. By combining this metabolomic data with transcriptomic analysis, researchers can uncover direct links between metabolic pathways and the regulation of gene expression, offering novel targets for therapeutic intervention.
At a Glance: this compound Tracing vs. Alternatives
| Feature | This compound Tracing | 13C-Glucose Tracing | Non-Isotopic Lactate (B86563) Treatment |
| Primary Measurement | Metabolic flux and fate of lactate carbon | Metabolic flux and fate of glucose carbon | Overall effect of lactate on gene expression |
| Directness of Correlation | High: Directly links lactate metabolism to downstream effects | Indirect: Infers lactate's role from glucose metabolism | Moderate: Correlates lactate presence with gene expression changes |
| Mechanistic Insight | High: Can reveal specific pathways influenced by lactate | Moderate: Provides a broader view of central carbon metabolism | Lower: Does not elucidate the metabolic activity of lactate |
| Typical Application | Investigating lactate as a fuel source and signaling molecule | Studying glycolysis and the Warburg effect | Screening for lactate-responsive genes |
| Key Data Output | % 13C enrichment in metabolites | % 13C enrichment in metabolites | Fold change in gene expression |
Experimental Workflows and Protocols
A robust experimental design is critical for generating high-quality, interpretable data. The following outlines a typical workflow for a combined this compound tracing and gene expression analysis experiment.
Experimental Workflow Diagram
Caption: A typical workflow for correlating this compound data with gene expression analysis.
Key Experimental Protocols
1. Cell Culture and Isotope Labeling:
-
Cells of interest (e.g., cancer cell lines) are cultured under standard conditions.
-
For the labeling experiment, the standard medium is replaced with a medium containing a defined concentration of this compound (e.g., 10 mM) for a specific duration (e.g., 24 hours). A control group with unlabeled L-Lactic acid should be run in parallel.
2. Simultaneous Extraction of Metabolites and RNA:
To minimize biological variability, it is crucial to extract both metabolites and RNA from the same sample.[1]
-
Cell Lysis and Phase Separation: Cells are typically lysed using a methanol/water/chloroform extraction method. This creates two distinct phases: a polar phase (containing metabolites like lactate and its downstream products) and a non-polar phase (containing lipids), with a protein pellet in between. The RNA remains in the aqueous phase and can be further purified.
-
Metabolite Extraction: The polar phase is collected, dried, and reconstituted in a suitable solvent for LC-MS/MS analysis.
-
RNA Extraction: The remaining aqueous phase and the protein pellet are processed using a standard RNA extraction kit (e.g., RNeasy) to isolate total RNA.
3. Metabolite Analysis by LC-MS/MS:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to separate and detect metabolites.
-
The mass spectrometer is configured to detect the different isotopologues of each metabolite (e.g., M+0, M+1, M+2, M+3 for a 3-carbon molecule like lactate).
-
The percentage of 13C enrichment is calculated by determining the relative abundance of the 13C-labeled isotopologues compared to the total pool of the metabolite.
4. Gene Expression Analysis by RNA Sequencing:
-
The extracted RNA is subjected to library preparation and high-throughput sequencing (RNA-seq).
-
The sequencing data is then aligned to a reference genome, and the expression level of each gene is quantified.
-
Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in response to this compound treatment.
Data Presentation and Interpretation
Table 1: Hypothetical Integrated Data from a 13C-Lactate Tracing and RNA-Seq Experiment
| Gene | Fold Change (Lactate vs. Control) | Associated Metabolite | % 13C Enrichment from 13C-Lactate | Metabolic Pathway |
| LDHA | 1.5 | Pyruvate (B1213749) | 45% | Glycolysis/Gluconeogenesis |
| PCK1 | 2.1 | Phosphoenolpyruvate | 30% | Gluconeogenesis |
| HIF1A | 1.8 | Lactate | 95% | Hypoxia Response |
| VEGFA | 2.5 | - | - | Angiogenesis |
| ACLY | -1.7 | Citrate | 15% | Fatty Acid Synthesis |
| FASN | -2.0 | Palmitate | 10% | Fatty Acid Synthesis |
This table is a representative example and does not reflect data from a single specific study.
Interpretation: In this hypothetical example, increased L-lactic acid metabolism, evidenced by high 13C enrichment in pyruvate and downstream metabolites, correlates with the upregulation of genes involved in gluconeogenesis (PCK1) and hypoxia response (HIF1A), which in turn can drive angiogenesis (VEGFA). Conversely, pathways like fatty acid synthesis appear to be downregulated.
The Mechanism: How Lactate Influences Gene Expression
Recent discoveries have illuminated the direct role of lactate in regulating gene expression, primarily through a post-translational modification called histone lactylation .[2][3]
Signaling Pathway: From Lactate to Gene Expression
Caption: Lactate-induced histone lactylation and its impact on gene expression.
Lactate, once inside the cell, can be converted to lactyl-CoA. This molecule can then be used by enzymes like p300 to add a lactyl group to lysine (B10760008) residues on histone proteins.[4] This histone lactylation can alter chromatin structure, making certain gene promoters more accessible to transcription factors, thereby directly stimulating gene expression.[2][4] This mechanism provides a direct link between the metabolic state of the cell and its transcriptional output.
Comparison with Alternative Methods
While this compound tracing is a powerful tool, other methods can also provide valuable insights into the relationship between metabolism and gene expression.
-
13C-Glucose Tracing: This is a widely used technique to study overall cancer metabolism, particularly the Warburg effect.[5][6][7] It can reveal how glucose is shunted towards lactate production and can be correlated with gene expression changes related to glycolysis. However, it only indirectly informs on the role of lactate itself.
-
Non-Isotopic Lactate Treatment: Treating cells with high concentrations of unlabeled lactate and then performing RNA-sequencing is a simpler and more cost-effective method to identify lactate-responsive genes.[8] However, this approach does not provide information on the metabolic fate of the lactate and the directness of the correlation is lower.
-
Proteomics of Lactylation: With the discovery of histone lactylation, proteomic approaches can be used to identify and quantify lactylated proteins.[4][9][10] Integrating this data with transcriptomics can provide a detailed picture of how lactate-driven post-translational modifications regulate gene expression.[9]
Conclusion
Correlating this compound data with gene expression analysis offers a powerful strategy to unravel the complex interplay between metabolism and gene regulation. By carefully designing experiments, utilizing integrated data analysis approaches, and considering the underlying molecular mechanisms like histone lactylation, researchers can gain unprecedented insights into disease processes and identify novel therapeutic targets. The choice of methodology will depend on the specific research question, with this compound tracing providing the most direct and detailed view of lactate's metabolic and signaling roles.
References
- 1. Parallel labeling experiments for pathway elucidation and (13)C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic regulation of gene expression by histone lactylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTM BIO [ptmbio.com]
- 4. Proteomics Analysis of Lactylation - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. 13C high-resolution-magic angle spinning MRS reveals differences in glucose metabolism between two breast cancer xenograft models with different gene expression patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Exogenous detection of 13C-glucose metabolism in tumor and diet-induced obesity models [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Lactylation Proteomics Service | Lysine Lactylation LC-MS/MS Analysis - MetwareBio [metwarebio.com]
- 10. Lactylproteome analysis indicates histone H4K12 lactylation as a novel biomarker in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
L-Lactic Acid-13C3: A Safer and More insightful Alternative to Radiolabeled Lactate for Metabolic Research
For researchers, scientists, and drug development professionals at the forefront of metabolic investigation, the choice of tracer is a critical decision that profoundly impacts experimental outcomes and safety. While radiolabeled lactate (B86563) has historically been a tool for tracing lactate metabolism, the emergence of stable isotope-labeled L-Lactic acid-13C3 offers a superior alternative with significant advantages in safety, experimental versatility, and data richness. This guide provides an objective comparison of this compound and radiolabeled lactate, supported by experimental data and detailed protocols, to inform the selection of the most appropriate tracer for your research needs.
Unveiling the Advantages: this compound vs. Radiolabeled Lactate
The primary distinction between this compound and radiolabeled lactate lies in the nature of their isotopic labels. This compound incorporates a stable, non-radioactive isotope of carbon (¹³C), whereas radiolabeled lactate contains a radioactive isotope, such as ¹⁴C or ³H.[1] This fundamental difference gives rise to a cascade of advantages for the ¹³C-labeled counterpart.
Enhanced Safety Profile: The most significant advantage of this compound is its non-radioactive nature.[1] This eliminates the risks of radiation exposure to researchers and subjects, simplifying handling procedures and disposal requirements.[2][3] In contrast, working with radiolabeled compounds necessitates specialized training, stringent safety protocols, and dedicated facilities to manage radioactive waste, adding complexity and cost to research projects.[4][5]
Enabling Longitudinal and Human Studies: The absence of radioactivity makes this compound ideal for long-term studies and, crucially, for research involving human subjects.[1][6] Regulatory hurdles and ethical considerations associated with administering radioactive substances to humans are significantly reduced with stable isotopes. This opens the door to clinical trials and translational research that would be challenging or impossible with radiolabeled lactate.[7]
Rich Information without Ionizing Radiation: this compound, when used in conjunction with techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS), provides a wealth of information about metabolic pathways.[8][9] These methods can distinguish between different isotopologues, offering detailed insights into metabolic fluxes and pathway activities.[10][11] Hyperpolarized [1-¹³C]pyruvate, which is metabolically converted to [1-¹³C]lactate, allows for real-time in vivo imaging of metabolic processes using Magnetic Resonance Imaging (MRI) without the use of ionizing radiation.[12][13][14][15] This is a stark contrast to techniques like Positron Emission Tomography (PET) that rely on radiotracers and expose subjects to radiation.[16]
Quantitative Comparison of Tracer Properties
| Feature | This compound (Stable Isotope) | Radiolabeled Lactate (e.g., ¹⁴C, ³H) |
| Safety | Non-radioactive, no radiation exposure risk.[1] | Radioactive, poses radiation exposure risk.[2] |
| Handling & Disposal | Standard laboratory procedures. | Requires specialized handling, licensing, and radioactive waste disposal.[4][5] |
| In Vivo Human Studies | Suitable and increasingly common.[6][17] | Highly restricted due to radiation concerns.[7] |
| Long-Term Studies | Ideal due to the stable nature of the isotope.[1] | Limited by the half-life of the radioisotope and cumulative radiation dose.[5][18] |
| Detection Methods | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.[8][9] | Scintillation counting, autoradiography, Positron Emission Tomography (PET).[16][18] |
| Data Richness | Provides detailed information on metabolic fluxes and positional isotope enrichment (isotopomers).[10][11] | Primarily provides information on the quantity and location of the tracer.[16] |
| Temporal Resolution | High with techniques like hyperpolarized MRI, allowing for dynamic studies.[12][13] | Can be high with PET, but involves ionizing radiation.[16] |
| Cost | The initial cost of ¹³C-labeled compounds can be high.[16] | Costs associated with radiolabeled compounds, specialized equipment, and waste disposal can be substantial.[19] |
Experimental Protocols: Tracing Lactate Metabolism
Experiment 1: In Vivo Metabolic Flux Analysis using this compound and LC-MS
This protocol outlines a method for tracing the metabolic fate of this compound in a mouse model, followed by analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).
Methodology:
-
Animal Model and Tracer Administration: Acclimate mice to the experimental conditions. Administer a bolus of this compound (e.g., 1 mg/g body weight) via intravenous injection.[20]
-
Tissue Harvesting: At predetermined time points following injection, euthanize the mice and rapidly harvest tissues of interest (e.g., heart, tumor). Immediately freeze-clamp the tissues in liquid nitrogen to quench metabolic activity.[21]
-
Metabolite Extraction: Homogenize the frozen tissue in a cold extraction solvent (e.g., 80% methanol). Centrifuge the homogenate to pellet proteins and other cellular debris. Collect the supernatant containing the metabolites.
-
LC-MS Analysis: Analyze the metabolite extracts using an LC-MS system. Separate the metabolites using a suitable chromatography column and detect the mass-to-charge ratio of the ions.
-
Data Analysis: Identify and quantify the ¹³C-labeled metabolites by their specific mass shifts. The fractional enrichment of ¹³C in downstream metabolites (e.g., TCA cycle intermediates, amino acids) provides a quantitative measure of lactate utilization and metabolic flux.[22][23]
Experiment 2: Real-Time Metabolic Imaging with Hyperpolarized [1-¹³C]pyruvate
This protocol describes the use of hyperpolarized [1-¹³C]pyruvate to visualize its conversion to lactate in real-time within a preclinical tumor model using MRI.
Methodology:
-
Hyperpolarization: Hyperpolarize [1-¹³C]pyruvate using a dynamic nuclear polarization (DNP) polarizer. This process dramatically increases the NMR signal of the ¹³C nucleus.[12]
-
Animal Model and Injection: Anesthetize the tumor-bearing animal and place it within the MRI scanner. Inject the hyperpolarized [1-¹³C]pyruvate solution intravenously.[13]
-
¹³C MR Spectroscopic Imaging: Immediately following injection, acquire dynamic ¹³C MR spectra and images. This allows for the simultaneous detection of the injected [1-¹³C]pyruvate and its metabolic product, [1-¹³C]lactate.[24][25]
-
Data Analysis: Quantify the signal intensities of hyperpolarized pyruvate (B1213749) and lactate over time. The ratio of lactate to pyruvate provides a real-time readout of glycolytic activity and can be used to assess tumor metabolism and response to therapy.[15][26]
Visualizing Metabolic Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict key metabolic pathways and experimental workflows.
Caption: Simplified overview of glycolysis and the TCA cycle, highlighting the central role of lactate and pyruvate.
Caption: Experimental workflow for in vivo stable isotope tracing using this compound.
Conclusion
The adoption of this compound as a metabolic tracer represents a significant advancement for researchers in both academic and industrial settings. Its superior safety profile, suitability for human and longitudinal studies, and the detailed metabolic information it provides through techniques like MS and NMR make it a more powerful and versatile tool than its radiolabeled counterparts.[1][9][27] While the initial cost of stable isotope-labeled compounds may be a consideration, the long-term benefits of enhanced safety, reduced regulatory burden, and richer data output offer a compelling case for its preferential use in modern metabolic research and drug development.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. Safe use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safe use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 5. moravek.com [moravek.com]
- 6. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic | The EMBO Journal [link.springer.com]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tracer-based Metabolomics: Concepts and Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic Imaging of the Human Brain with Hyperpolarized 13C Pyruvate Demonstrates 13C Lactate Production in Brain Tumor Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hyperpolarized [1-13C]-Pyruvate Magnetic Resonance Spectroscopic Imaging of Prostate Cancer In Vivo Predicts Efficacy of Targeting the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 14. direct.mit.edu [direct.mit.edu]
- 15. Analysis of 13C and 14C labeling in pyruvate and lactate in tumor and blood of lymphoma‐bearing mice injected with 13C‐ and 14C‐labeled pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Stable isotope tracing to assess tumor metabolism in vivo | Springer Nature Experiments [experiments.springernature.com]
- 18. Pipeline Impact of Radiolabeled Compounds in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. escholarship.org [escholarship.org]
- 22. Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry | MDPI [mdpi.com]
- 23. biorxiv.org [biorxiv.org]
- 24. researchgate.net [researchgate.net]
- 25. Comparative Evaluation of Hyperpolarized [13C]pyruvate and [13C]lactate for Imaging Neuronal and Glioma Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Hyperpolarized 13C magnetic resonance imaging for noninvasive assessment of tissue inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. lirias.kuleuven.be [lirias.kuleuven.be]
A Comparative Guide to L-Lactic Acid-13C3 in Combination with Other Stable Isotope Tracers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-Lactic acid-13C3 with other stable isotope tracers for metabolic research. By presenting experimental data, detailed protocols, and clear visualizations, this document aims to assist researchers in selecting the most appropriate tracer strategy to elucidate metabolic pathways in various biological systems.
Introduction to Stable Isotope Tracing
Stable isotope tracing is a powerful technique to track the metabolic fate of molecules within a biological system. By introducing a substrate labeled with a heavy isotope, such as Carbon-13 (¹³C), researchers can follow its incorporation into downstream metabolites. This approach, coupled with analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows for the quantification of metabolic fluxes and the elucidation of pathway activities. The choice of the isotopic tracer is critical and depends on the specific metabolic pathways under investigation.
This compound as a Metabolic Tracer
L-Lactic acid, a key product of glycolysis, has emerged as a significant metabolic fuel and signaling molecule in various physiological and pathological states, including cancer and neurological disorders.[1][2] this compound, a stable isotope-labeled form of lactate (B86563), allows for the direct tracing of lactate uptake and its contribution to central carbon metabolism, particularly the tricarboxylic acid (TCA) cycle.
Comparison of this compound with Other Stable Isotope Tracers
The selection of a stable isotope tracer is paramount for accurately interrogating specific metabolic pathways. While universally labeled glucose ([U-¹³C₆]-glucose) is a common choice for general metabolic screening, other tracers, including this compound and L-Glutamine-¹³C₅, offer unique advantages for dissecting specific metabolic routes.[3][4] The combination of multiple tracers in a single experiment can provide a more comprehensive and nuanced understanding of metabolic networks.
Performance Comparison in Tracing Central Carbon Metabolism
The following table summarizes the comparative performance of this compound, [U-¹³C₆]-glucose, and [U-¹³C₅]-glutamine in tracing key pathways of central carbon metabolism. The scoring is based on the precision of flux estimations for each pathway as determined by metabolic flux analysis (MFA).
| Metabolic Pathway | This compound | [U-¹³C₆]-Glucose | [U-¹³C₅]-Glutamine | Rationale |
| Glycolysis | Low | High | Low | [U-¹³C₆]-Glucose directly traces the entire glycolytic pathway from glucose entry.[5][6] |
| Pentose Phosphate Pathway (PPP) | Low | High | Low | Specific glucose isotopomers like [1,2-¹³C₂]-glucose are optimal for resolving PPP fluxes.[3][6] |
| TCA Cycle Entry via Pyruvate | High | High | Low | This compound is a direct precursor to pyruvate, providing a clear readout of pyruvate-driven TCA cycle activity.[7] |
| TCA Cycle Anaplerosis | Moderate | Moderate | High | [U-¹³C₅]-Glutamine is a key anaplerotic substrate, directly feeding into the TCA cycle as α-ketoglutarate.[6][8] |
| Lactate Metabolism | High | Moderate | Low | This compound is the most direct tracer for lactate uptake and utilization. |
Quantitative Comparison of Tracer Contributions to the TCA Cycle
The following table presents a hypothetical, yet representative, comparison of the fractional contribution of different tracers to the citrate (B86180) pool in the TCA cycle, a key indicator of substrate utilization. These values can vary significantly depending on the cell type and experimental conditions.
| Tracer Administered | Cell Type | Fractional Contribution of Tracer to Citrate Pool (%) | Reference |
| [U-¹³C₆]-Glucose | Cancer Cell Line | 30-50% | [8] |
| This compound | Cancer Cell Line | 40-60% | [7] |
| [U-¹³C₅]-Glutamine | Cancer Cell Line | 20-40% | [8] |
Experimental Protocols
In Vivo Co-infusion of this compound and [U-¹³C₆]-Glucose in a Mouse Model
This protocol describes a method for the simultaneous infusion of two stable isotope tracers to investigate the relative contributions of circulating lactate and glucose to tissue metabolism.
Materials:
-
This compound (sodium salt)
-
[U-¹³C₆]-Glucose
-
Sterile 0.9% saline
-
Anesthesia (e.g., isoflurane)
-
Infusion pump and catheters
Procedure:
-
Animal Preparation: Acclimate mice to the experimental conditions. Fast mice for 6 hours prior to infusion to reduce endogenous glucose levels.
-
Tracer Preparation: Prepare separate sterile solutions of this compound and [U-¹³C₆]-Glucose in 0.9% saline. The final concentrations will depend on the desired infusion rate and experimental goals.
-
Catheterization: Anesthetize the mouse and surgically place a catheter into a suitable blood vessel (e.g., jugular vein) for infusion.
-
Tracer Infusion:
-
Administer a bolus injection of the tracer solutions to rapidly achieve a target plasma enrichment.
-
Follow with a continuous infusion of both tracers at a constant rate for a predetermined duration (e.g., 90-120 minutes) to achieve isotopic steady-state.
-
-
Sample Collection: At the end of the infusion period, collect blood and tissues of interest. Immediately freeze samples in liquid nitrogen to quench metabolic activity.
-
Metabolite Extraction and Analysis: Extract metabolites from tissues and plasma using a suitable method (e.g., methanol/chloroform/water extraction). Analyze the isotopic enrichment of metabolites using LC-MS or GC-MS.
Cell Culture Experiment with this compound and [U-¹³C₅, ¹⁵N₂]-Glutamine
This protocol outlines a method for simultaneously tracing carbon and nitrogen metabolism from lactate and glutamine in cultured cells.
Materials:
-
Cell line of interest
-
Culture medium deficient in lactate and glutamine
-
This compound
-
[U-¹³C₅, ¹⁵N₂]-Glutamine
-
Dialyzed fetal bovine serum (dFBS)
Procedure:
-
Cell Seeding: Seed cells in culture plates and allow them to reach the desired confluency.
-
Media Preparation: Prepare the experimental medium by supplementing the base medium with dFBS, this compound, and [U-¹³C₅, ¹⁵N₂]-Glutamine to the desired final concentrations.
-
Tracer Introduction: Remove the standard culture medium and replace it with the prepared labeling medium.
-
Incubation: Incubate the cells for a time course sufficient to achieve isotopic steady-state in the pathways of interest (e.g., 6-24 hours).
-
Metabolite Extraction:
-
Quench metabolism by rapidly aspirating the medium and washing the cells with ice-cold saline.
-
Add a cold extraction solvent (e.g., 80% methanol) to the cells and scrape them.
-
Collect the cell extract and centrifuge to pellet cellular debris.
-
-
Analysis: Analyze the supernatant containing the extracted metabolites by LC-MS to determine the mass isotopologue distributions of key metabolites.
Visualization of Metabolic Pathways
The following diagrams, generated using the DOT language, illustrate the central metabolic pathways traced by this compound, [U-¹³C₆]-glucose, and [U-¹³C₅]-glutamine.
Caption: Overview of central carbon metabolism.
Caption: General experimental workflow for stable isotope tracing.
Conclusion
The strategic use of this compound in combination with other stable isotope tracers, such as [U-¹³C₆]-glucose and [U-¹³C₅]-glutamine, provides a powerful approach to comprehensively map metabolic networks. While [U-¹³C₆]-glucose is superior for tracing glycolysis and the PPP, and [U-¹³C₅]-glutamine is ideal for studying anaplerosis, this compound offers a direct and precise method for quantifying the contribution of lactate to central carbon metabolism. The choice and combination of tracers should be tailored to the specific biological question and experimental system. By carefully designing and executing multi-tracer experiments, researchers can gain deeper insights into the metabolic reprogramming that underlies various physiological and pathological conditions, ultimately aiding in the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of L-Lactic Acid-13C3: A Procedural Guide
For researchers and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step plan for the safe disposal of L-Lactic acid-13C3, a stable isotope-labeled compound.
Key Consideration: Stable vs. Radioactive Isotopes
This compound is labeled with a stable isotope of carbon (¹³C), which is not radioactive.[1] Consequently, its disposal does not require special precautions for radioactivity.[2] The disposal procedures are fundamentally the same as those for the unlabeled parent compound, L-lactic acid, treating it as a standard chemical waste.[2][]
Essential Safety and Handling Information
Proper handling is the first step in a safe disposal workflow. The following table summarizes key safety data based on the Safety Data Sheets (SDS) for L-lactic acid.
| Parameter | Recommendation | Source(s) |
| Personal Protective Equipment (PPE) | Wear tightly fitting safety goggles, chemical-resistant gloves, and appropriate lab clothing.[4][5] | [4][5] |
| Spill Management | In case of a spill, absorb with an inert material (e.g., sand, silica (B1680970) gel). Collect the material into a suitable, closed container for disposal as hazardous waste. Ensure adequate ventilation.[1][4] Prevent the substance from entering drains.[4][6][7] | [1][4][6][7] |
| Handling & Storage | Handle in a well-ventilated area. Keep containers tightly closed and store in a dry, cool place.[4][5] Wash hands thoroughly after handling.[4] | [4][5] |
| Incompatible Materials | Strong oxidizing agents, reducing agents, bases, and nitric acid.[8] | [8] |
Step-by-Step Disposal Protocol
Follow these procedural steps to ensure the safe and compliant disposal of this compound and associated waste.
-
Waste Characterization : The responsibility for correct waste characterization lies with the waste generator.[8] L-Lactic acid is classified as a corrosive acidic compound that can cause severe skin burns and eye damage.[5][6] Therefore, waste containing this substance should be handled as hazardous chemical waste.[4][9]
-
Personal Protective Equipment (PPE) Check : Before handling the waste, ensure you are wearing the appropriate PPE, including safety goggles and chemical-resistant gloves.[4]
-
Containerization :
-
Select a compatible, leak-proof, and sealable container for the waste.[4][10]
-
Place all waste, including any contaminated materials like absorbent pads from spills or contaminated empty product containers, into this designated hazardous waste container.[4][11]
-
Keep the container closed except when adding waste.[12]
-
-
Labeling :
-
Clearly label the waste container with its contents: "Hazardous Waste: this compound".[10]
-
Include relevant hazard information (e.g., "Corrosive," "Irritant") as required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage :
-
Arranging for Disposal :
-
Do not attempt to dispose of the chemical waste with general laboratory trash or pour it down the drain.[4][6][7]
-
Contact a licensed professional waste disposal service or your institution's EHS department to arrange for pickup and final disposal.[1][4][8][11] All disposal activities must comply with local, state, and federal regulations.[1][11][13]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. isotope.com [isotope.com]
- 2. moravek.com [moravek.com]
- 4. geneseo.edu [geneseo.edu]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. carlroth.com [carlroth.com]
- 7. chemos.de [chemos.de]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. benchchem.com [benchchem.com]
- 11. isotope.com [isotope.com]
- 12. odu.edu [odu.edu]
- 13. isotope.com [isotope.com]
Comprehensive Safety and Handling Guide for L-Lactic Acid-13C3
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling L-Lactic acid-13C3. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment
This compound requires careful handling to prevent exposure and ensure a safe laboratory environment. The primary hazards include potential skin and eye irritation or damage.[1] Adherence to proper personal protective equipment (PPE) protocols is mandatory.
| Hazard Class | Classification | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 1C | GHS05 | Danger | H314: Causes severe skin burns and eye damage. |
| Eye Damage/Irritation | Category 1 | GHS05 | Danger | H314: Causes severe skin burns and eye damage. |
Recommended Personal Protective Equipment (PPE)
| Protection Type | Equipment | Specifications and Use |
| Eye and Face Protection | Safety Goggles or Glasses with Side Shields | Must be worn at all times when handling the chemical to protect against splashes.[1][2] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing.[3] | |
| Skin and Body Protection | Laboratory Coat or Chemical-Resistant Apron | Essential to protect skin and clothing from spills.[1] |
| Full Body Protective Clothing | Recommended for larger quantities or when extensive handling is required.[2] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[1] Gloves should be inspected before each use and changed immediately if contaminated.[2][3] |
| Respiratory Protection | Fume Hood | A well-ventilated area is crucial.[1] A fume hood should be used when handling the powder or creating solutions to minimize inhalation of dust or mists.[1][2] |
| Respirator | In case of inadequate ventilation, an approved respirator may be necessary.[4] |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural steps for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Recommended storage temperature is refrigerated between 2°C and 8°C.[4][5][6]
-
Keep the container tightly sealed and protect it from light.[5]
-
Store away from incompatible materials, such as strong oxidizing agents.[5]
2. Preparation and Handling:
-
Always handle this compound inside a certified chemical fume hood to control exposure.[1]
-
Before handling, ensure all required PPE is correctly worn.
-
Use designated and properly calibrated equipment (e.g., spatulas, balances, glassware).
-
When preparing solutions, slowly add the this compound to the solvent to avoid splashing.
-
Avoid generating dust or aerosols.
3. In Case of a Spill:
-
For small spills, absorb the material with an inert absorbent such as vermiculite (B1170534) or sand.[1] Place the absorbed material into a sealed container for disposal.
-
For larger spills, evacuate the area.[1] The spill should be neutralized with a suitable agent like sodium bicarbonate before cleanup.[1]
-
Ensure full PPE is worn during any cleanup procedure.[1]
-
After cleanup, decontaminate the area with soap and water.
4. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area with soap and water. Seek medical attention if irritation persists.[4][7]
-
Inhalation: Move the exposed person to fresh air. If not breathing, provide artificial respiration. Seek medical attention.[4][7]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7][8]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.
1. Waste Characterization:
-
All waste containing this compound should be considered hazardous chemical waste.
2. Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste.
-
Dispose of the rinsed containers in accordance with institutional and local regulations for chemical waste containers.
3. Chemical Waste Disposal:
-
Unused or waste this compound must be disposed of through an approved hazardous waste disposal facility.[8]
-
Do not dispose of this chemical down the drain or in the regular trash.[7]
-
For small quantities in a laboratory setting, neutralization of dilute solutions with a base (e.g., sodium bicarbonate) to a pH between 6 and 8 may be permissible for sewer disposal, but this is strictly subject to local and institutional regulations.[9][10] Always consult with your institution's Environmental Health and Safety (EHS) office before proceeding with any in-lab neutralization and disposal.
-
All chemical waste must be stored in clearly labeled, sealed, and appropriate containers pending collection by EHS or a certified waste management contractor.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. What are the safety precautions when handling lactic acid? - Blog [zioingredients.com]
- 2. 3cded004-64d3-4021-a4bb-030b0b0a42cd.filesusr.com [3cded004-64d3-4021-a4bb-030b0b0a42cd.filesusr.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. isotope.com [isotope.com]
- 5. isotope.com [isotope.com]
- 6. carlroth.com [carlroth.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. This compound|87684-87-5|MSDS [dcchemicals.com]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 10. epfl.ch [epfl.ch]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
